Dibutyl adipate
Description
Properties
IUPAC Name |
dibutyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-3-5-11-17-13(15)9-7-8-10-14(16)18-12-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJFFFGAUHQWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021866 | |
| Record name | Dibutyl adipate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS LIQUID. | |
| Record name | Hexanedioic acid, 1,6-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
183 °C | |
| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
113 °C c.c. | |
| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 25 °C: 0.0035 (very poor) | |
| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.96 | |
| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 8.9 | |
| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: 0.021 | |
| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
105-99-7 | |
| Record name | Dibutyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibutyl adipate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYL ADIPATE | |
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| Record name | Hexanedioic acid, 1,6-dibutyl ester | |
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| Record name | Dibutyl adipate | |
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| Record name | Dibutyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.047 | |
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| Record name | DIBUTYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4K100DXP3 | |
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| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-38 °C | |
| Record name | DIBUTYL ADIPATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Dibutyl Adipate (B1204190)
Dibutyl adipate (DBA) is an organic compound with the chemical formula C14H26O4.[1] It is the diester of n-butanol and adipic acid.[2] This colorless, oily liquid is characterized by a mild, ester-like odor and is practically insoluble in water but soluble in many organic solvents like ethanol (B145695) and ether.[3][4] Its versatile properties as a plasticizer, solvent, and emollient have led to its use in a wide range of applications, including cosmetics, pharmaceuticals, and polymer manufacturing.[1][5] In the pharmaceutical and drug development sector, it is particularly noted for its role as a skin-conditioning agent and a solvent for active ingredients, especially UV filters in sunscreen formulations.[5]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for its application in formulation development, manufacturing process design, and safety assessments.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 105-99-7 | [2][4] |
| Molecular Formula | C14H26O4 | [6] |
| Molecular Weight | 258.35 g/mol | [2] |
| Appearance | Clear, colorless oily liquid | [2][5] |
| Odor | Mild, ester-like | [4][5] |
| Boiling Point | 305 °C (at 760 mmHg) | [2][3][5][7] |
| 183 °C (at unknown pressure) | [6][8][9] | |
| 165 °C (at 10 mmHg) | [3] | |
| Melting Point | -32 °C to -38 °C | [5][6][8][9] |
| Density | 0.962 g/mL (at 25 °C) | [3][6][7] |
| Vapor Pressure | 0.021 Pa (at 25 °C) | [3][6][8][9] |
| Refractive Index | n20/D 1.436 | [2][3][7] |
| Viscosity | 5.7 cSt (at 40 °C) | [10] |
| Flash Point | >110 °C (>230 °F) | [2][3][11] |
Table 2: Solubility and Partition Coefficient of this compound
| Property | Value | References |
| Solubility in Water | 35 mg/L (at 25 °C); Practically insoluble | [2][3][4][6] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, and other organic solvents | [3] |
| LogP (Octanol/Water Partition Coefficient) | 4.007 - 4.17 | [3][6][8][9] |
Synthesis of this compound
This compound is commercially synthesized via the Fischer esterification of adipic acid with n-butanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and conducted at elevated temperatures (120–160°C).[1][5] Water is continuously removed during the process to drive the equilibrium towards the formation of the ester product.[5]
Caption: Synthesis of this compound via Fischer Esterification.
Experimental Protocols
The determination of the physicochemical properties of this compound involves standard analytical techniques. Below are generalized protocols for key experimental procedures.
The boiling point is determined using distillation. A sample of this compound is placed in a distillation flask with boiling chips. The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet. The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under a given pressure, characterized by a steady temperature reading during distillation.
The density of liquid this compound can be measured using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
The empty pycnometer is weighed.
-
It is then filled with distilled water of a known temperature and weighed again to determine its volume.
-
The pycnometer is dried and filled with the this compound sample at the same temperature and weighed.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Spectroscopic methods are essential for confirming the structure and purity of this compound.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. A drop of the neat liquid sample is placed between two salt (NaCl or KBr) plates. The spectrum is recorded, revealing characteristic peaks for the ester functional group (C=O stretch around 1735 cm⁻¹) and C-O stretches, as well as C-H stretches for the alkyl chains.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show distinct signals corresponding to the different protons in the n-butyl and adipate portions of the molecule.[13]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton, showing signals for the carbonyl carbons, the carbons adjacent to the oxygen atoms, and the carbons of the alkyl chains.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak confirms the molecular weight of 258.35 g/mol .[14]
Caption: General workflow for the synthesis and characterization of this compound.
Chemical Reactivity and Stability
-
Hydrolysis: Like other esters, this compound can undergo hydrolysis back to adipic acid and n-butanol. This reaction is typically slow but can be catalyzed by strong acids or bases.
-
Transesterification: It can undergo transesterification in the presence of another alcohol and a suitable catalyst.[1]
-
Stability: this compound is considered stable under normal handling and storage conditions.[10] It is a combustible liquid but has a high flash point, indicating a slight fire hazard when exposed to heat or flame.[9][10]
-
Incompatibilities: It should be stored separately from strong oxidizing acids and strong acids, as they can cause vigorous exothermic reactions.[9][10]
Safety and Toxicology
This compound exhibits a low order of acute toxicity.
Table 3: Toxicological Data for this compound
| Test | Species | Route | Value | References |
| LD50 | Rat | Oral | 12,900 mg/kg | [3][10][11] |
| LD50 | Rabbit | Dermal | 20,000 mg/kg | [10] |
| Skin Irritation | Rabbit | Dermal | Mild irritant | [8][9][10] |
| Eye Irritation | Rabbit | Ocular | Minimally irritating (undiluted) | [10][15] |
-
Handling Precautions: Standard laboratory safety practices should be followed, including wearing protective gloves and safety glasses.[9][16] Handling should occur in a well-ventilated area to avoid inhaling mists.[16]
-
Environmental Impact: The substance is considered toxic to aquatic life with long-lasting effects, and its release into the environment should be avoided.[8][17]
Applications in Drug Development and Research
The properties of this compound make it a valuable excipient in pharmaceutical and cosmetic formulations.
-
Emollient and Skin-Conditioning Agent: It acts as a lubricant on the skin's surface, giving it a soft and smooth appearance without a greasy feel.[5] This makes it ideal for topical creams and lotions.
-
Solvent: Its excellent solvency for many active pharmaceutical ingredients (APIs) and UV filters is a key advantage, particularly in sunscreen formulations where it helps to dissolve and evenly disperse the active components.[5]
-
Plasticizer: In drug-eluting polymers or transdermal patch formulations, it can be used to increase the flexibility and reduce the brittleness of the polymer matrix.[1]
-
Film Former: It can form a thin, non-greasy film on the skin, which is beneficial in protective creams and makeup products.[5]
This compound is generally considered safe for topical use, non-comedogenic, and well-tolerated by most skin types.[5][15] Its stability and compatibility with a wide range of other ingredients make it a reliable choice for formulators.[5]
References
- 1. pk.bloomtechz.com [pk.bloomtechz.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 105-99-7 [chemicalbook.com]
- 4. bastone-plastics.com [bastone-plastics.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound | C14H26O4 | CID 7784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 己二酸二丁酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ICSC 1705 - this compound [inchem.org]
- 9. ICSC 1705 - this compound [chemicalsafety.ilo.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound, 105-99-7 [thegoodscentscompany.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound (105-99-7) 1H NMR spectrum [chemicalbook.com]
- 14. This compound [webbook.nist.gov]
- 15. Amended final report of the safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. tcichemicals.com [tcichemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of Dibutyl Adipate (B1204190) from Adipic Acid
Introduction
Dibutyl adipate (DBA) is the diester of n-butanol and adipic acid, with the chemical formula C14H26O4.[1] It is a colorless, oily liquid that is soluble in organic solvents like ethanol (B145695) and ether but practically insoluble in water.[1][2] DBA is a versatile compound widely utilized as a plasticizer for various resins, including vinyl and cellulose (B213188) resins, to improve flexibility, cold resistance, and ductility.[1] In the cosmetic and pharmaceutical industries, it serves as a non-greasy emollient, solvent, and skin-conditioning agent, valued for its ability to enhance product spreadability and provide a smooth, lightweight finish.[2][3] Its properties make it a key ingredient in sunscreens, moisturizers, and topical drug delivery systems.[3][4] This guide provides a comprehensive overview of the chemical synthesis of this compound from adipic acid, focusing on reaction mechanisms, catalytic systems, experimental protocols, and purification techniques.
Core Synthesis Reaction: Fischer-Speier Esterification
The primary industrial method for producing this compound is through the Fischer-Speier esterification of adipic acid with n-butanol.[2] This reaction involves the acid-catalyzed nucleophilic acyl substitution where two molecules of n-butanol react with one molecule of adipic acid to form this compound and water.[2][5]
The reaction is reversible, and to achieve high yields, the equilibrium must be shifted toward the products.[6] This is typically accomplished by using an excess of the alcohol reactant (n-butanol) and continuously removing water as it is formed during the reaction.[5][6]
Reaction Pathway
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. This process occurs at both carboxylic acid groups of the adipic acid molecule.
Catalytic Systems
The choice of catalyst is critical as it dictates reaction speed, temperature, and selectivity. While traditional mineral acids are effective, alternative catalysts are employed to mitigate corrosion, improve product quality, and simplify workup procedures.
| Catalyst Type | Examples | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Strong Mineral Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | 120-160°C; Excess butanol[3] | ~65-95% | High activity, low cost[7] | Corrosive, poor selectivity, difficult to remove, environmental concerns[7] |
| Solid Acid Catalysts | FeCl₃·6H₂O | 130W microwave, 30 min[7][8] | 89-94%[7] | High activity, short reaction time, less corrosive, simple preparation[7] | Requires specific equipment (microwave reactor) |
| Enzymatic Catalysts | Candida antarctica lipase (B570770) B (Novozym® 435) | 25-55°C, 2-24 h, solvent (e.g., cyclohexane)[9][10] | >90%[9] | Mild conditions, high selectivity, environmentally friendly[5] | Higher cost, longer reaction times, potential for enzyme deactivation |
| Brønsted Acidic Ionic Liquids | Triethylamine-based ILs | 70-80°C, 120 min[11] | >99%[11] | High yield, acts as both catalyst and solvent, can be recycled[11] | Higher cost, requires phase separation for recovery |
| Organometallic Catalysts | Titanium tetrahydroxide | Reflux with toluene (B28343) for dehydration[12] | ~25% (in mixed ester synthesis)[12] | Effective for dehydrating esterification | Lower yields reported in some contexts, potential for metal contamination |
Experimental Protocols
Detailed methodologies vary based on the catalytic system. Below are representative protocols for conventional acid catalysis and a microwave-assisted method.
Protocol 1: Conventional Synthesis with Sulfuric Acid
This protocol describes a standard laboratory-scale synthesis using concentrated sulfuric acid as the catalyst.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a thermometer, and a magnetic stirrer.
-
Charging Reactants: To the flask, add adipic acid, n-butanol, and concentrated sulfuric acid. A typical weight ratio is 1:3:0.002-0.005 (adipic acid:n-butanol:sulfuric acid).[13] For example, use 100g of adipic acid, 300g of n-butanol, and 0.3g of concentrated sulfuric acid.[13]
-
Esterification Reaction: Heat the mixture to boiling while stirring. Maintain a gentle reflux, allowing the water-butanol azeotrope to collect in the Dean-Stark trap.[6] The denser water layer separates and can be drained periodically, while the butanol overflows back into the flask. Continue the reaction until no more water is generated, which indicates the reaction is nearing completion.[13] The progress can also be monitored by measuring the acid value of the mixture.[6]
-
Workup - Neutralization and Washing: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 10% sodium bicarbonate or sodium carbonate solution to neutralize the residual sulfuric acid catalyst.[6] Follow this with several washes with water until the aqueous layer is neutral.[6][13]
-
Workup - Dealcoholization: Remove the excess n-butanol from the organic layer via distillation at atmospheric pressure.[13]
-
Purification: The resulting crude this compound is purified by vacuum distillation to yield a colorless, high-purity product.[2]
Protocol 2: Microwave-Assisted Synthesis with FeCl₃·6H₂O
This method utilizes microwave energy to accelerate the reaction, significantly reducing the synthesis time.
-
Apparatus Setup: In a three-necked quartz flask suitable for microwave chemistry, add a magnetic stir bar. Equip the flask with a water separator and a reflux condenser.[8]
-
Charging Reactants: Add adipic acid, n-butanol, and the catalyst, FeCl₃·6H₂O. A typical molar ratio is 1:30:0.007 (adipic acid:n-butanol:catalyst).[7] For example, use 1.46g of adipic acid (0.01 mol), 22.2g of n-butanol (0.3 mol), and 0.19g of FeCl₃·6H₂O (0.0007 mol).
-
Microwave Reaction: Place the flask in a modified microwave reactor. Irradiate the mixture at a power of 100-160W for 20-40 minutes.[7] A typical condition is 130W for 30 minutes.[7][8]
-
Workup and Purification: After cooling, neutralize the reaction solution to a weak acidity. Wash the solution sequentially with water, dilute sodium carbonate solution, and again with water. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[6] First, distill off the excess n-butanol at atmospheric pressure, then purify the product by distillation under reduced pressure to obtain pure this compound.[8]
Experimental and Purification Workflow
The overall process from reaction to purification follows a logical sequence of steps designed to maximize yield and purity.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound - Descrizione [tiiips.com]
- 3. specialchem.com [specialchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104058964A - Preparation method for this compound - Google Patents [patents.google.com]
- 8. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis [mdpi.com]
- 12. prepchem.com [prepchem.com]
- 13. CN106518679A - Method for preparing di-n-butyl adipate - Google Patents [patents.google.com]
Dibutyl adipate CAS number 105-99-7 information
An In-depth Technical Guide to Dibutyl Adipate (B1204190) (CAS No. 105-99-7)
Introduction
Dibutyl adipate (DBA), CAS Registry Number 105-99-7, is the organic compound formed by the esterification of adipic acid with n-butanol.[1] It is a clear, colorless, and odorless oily liquid.[2][3] DBA is a versatile chemical widely utilized across various industries primarily for its functions as a plasticizer, solvent, emollient, and skin-conditioning agent.[4][5][6] Its favorable safety profile, combined with its physical and chemical properties, makes it a common ingredient in cosmetic formulations, personal care products, and as a plasticizer for polymers like polyvinyl chloride (PVC).[5][7] This guide provides a comprehensive overview of its technical specifications, applications, toxicological data, and relevant experimental protocols for an audience of researchers and drug development professionals.
Physicochemical Properties
This compound is characterized by its low volatility and high boiling point. It is practically insoluble in water but soluble in most common organic solvents such as ethanol (B145695) and ether.[4][8][9]
| Property | Value | Source(s) |
| CAS Number | 105-99-7 | [10] |
| Molecular Formula | C₁₄H₂₆O₄ | [8][9] |
| Molecular Weight | 258.35 g/mol | [8][11] |
| Appearance | Colorless, transparent oily liquid | [11][12] |
| Boiling Point | 305 °C (at 760 mmHg) | [4][8] |
| Melting Point | -32 °C to -38 °C | [4][13] |
| Density | 0.962 g/mL (at 25 °C) | [8][10] |
| Vapor Pressure | 0.021 Pa (at 25 °C) | [8][13] |
| Flash Point | >113 °C (>230 °F) | [8][10] |
| Water Solubility | 35 mg/L (at 25 °C) | [8][14] |
| logP (Octanol/Water) | 4.17 | [13] |
| Refractive Index | n20/D 1.436 | [8][9] |
Synthesis and Applications
This compound is commercially synthesized via the esterification of adipic acid with n-butanol, typically in the presence of an acid catalyst.[4] Its primary functions stem from its chemical structure, which imparts excellent solvency, film-forming, and emollient properties.
Key Applications
-
Plasticizer : DBA is extensively used as a plasticizer for resins such as polyvinyl chloride (PVC), cellulose (B213188) resins, and synthetic rubber.[5][11] It enhances flexibility, reduces brittleness, and improves the workability of these polymers.[5]
-
Cosmetics and Personal Care : In cosmetic formulations, it functions as a skin-conditioning agent, emollient, and solvent.[3][4] It provides a smooth, non-greasy feel to the skin, making it a suitable ingredient for sunscreens, lotions, and creams.[4][5][6] It is reportedly used at concentrations of up to 8% in suntan products and 5% in nail polish.[2][15]
-
Solvent : Its ability to dissolve other substances makes it a useful solvent in various formulations, including printing inks and coatings.[7][12] In sunscreens, it is particularly effective at solubilizing solid organic UV filters, ensuring their even application and enhancing sun protection.[2][4][7]
-
Food Packaging : this compound is approved for use as a plasticizer in the manufacture of food packaging materials.[7][10]
Logical Relationship of Properties to Applications
Toxicological Profile
This compound exhibits a low order of acute toxicity and is generally considered safe for its intended uses.
Acute Toxicity
The acute toxicity of DBA is low via oral and dermal routes.
| Test | Species | Route | Value (LD50) | Source(s) |
| Acute Toxicity | Rat | Oral | 12,900 mg/kg | [3][16][17] |
| Acute Toxicity | Rabbit | Dermal | >20,000 mg/kg | [16] |
Irritation and Sensitization
-
Skin Irritation : Undiluted this compound has been shown to cause mild to moderate erythema in rabbits upon repeated exposure.[10][16] However, it is generally considered a low-level skin irritant and is not expected to produce irritant dermatitis.[12][16] The liquid may degrease the skin, potentially leading to non-allergic contact dermatitis with repeated exposure.[16]
-
Eye Irritation : It is considered minimally irritating to the eyes of rabbits.[10][15] At a concentration of 0.1%, it was not an ocular irritant in human volunteers.[12][15]
-
Sensitization : this compound was not found to be a sensitizer (B1316253) in a guinea pig maximization study at a concentration of 25%.[15][18]
Repeated Dose Toxicity
In a 28-day repeated dose oral toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 1,000 mg/kg/day.[14][16] In a subchronic dermal study, a significant reduction in body weight gain was observed in rabbits at 1.0 ml/kg/day, while 0.5 ml/kg/day had no effect.[15]
Reproductive and Developmental Toxicity
In a combined repeat dose and reproductive/developmental toxicity screening test in rats, the NOEL for both repeated dose and reproductive toxicity was 300 mg/kg/day.[14][16] At 1,000 mg/kg/day, a slight decrease in pup weight and viability was observed, but no treatment-related malformations were found.[14][16] A significant increase in fetal gross abnormalities was noted in a study where pregnant rats were given high intraperitoneal injections (1.75 ml/kg), an effect not seen at lower doses.[15][18]
Genotoxicity
This compound has shown mixed results in vitro. It tested positive in a chromosomal aberration test with metabolic activation but was negative without it.[14][16] It was not found to be genotoxic in bacterial test systems (Ames assay).[15][16] Overall, it is not considered to pose a genotoxic risk.[12]
Ecotoxicology
This compound is readily biodegradable.[14] Its potential for direct photodegradation is low as it does not absorb UV light.[2][14]
| Test | Species | Duration | Value | Source(s) |
| Fish Toxicity | Oryzias latipes (Medaka) | 96 hr | LC50: 3.7 mg/L | [14] |
| Aquatic Invertebrate | Daphnia magna | 48 hr | EC50: 17 mg/L | [14] |
| Aquatic Invertebrate | Daphnia magna (Reproduction) | 21 days | NOEC: 5.6 mg/L | [14] |
| Algae Toxicity | Selenastrum capricornutum | 72 hr | NOEC: 2.0 mg/L | [14] |
Experimental Protocols
Toxicological evaluations of chemical substances like this compound are conducted following standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals.[19][20][21] These guidelines ensure data quality, reproducibility, and international acceptance.
Example Protocol: Repeated Dose 28-day Oral Toxicity Study (based on OECD Guideline 407)
This protocol outlines the key steps for assessing the sub-acute oral toxicity of a substance.
Objective : To evaluate the potential adverse effects of this compound following repeated oral administration for 28 days.
1. Test Substance and Preparation :
-
This compound (purity >99%).
-
Vehicle: Typically an inert vehicle like corn oil or olive oil, if the substance cannot be administered neat.
-
Dose formulations are prepared fresh and concentrations are verified.
2. Test System :
-
Species : Rat (e.g., Sprague-Dawley or Wistar strain).
-
Age : Young, healthy adults (approx. 8-12 weeks old at study start).[22]
-
Sex : Both males and females (nulliparous and non-pregnant).
-
Group Size : At least 5 animals per sex per group.
3. Experimental Design :
-
Dose Levels : At least three dose levels plus a concurrent control group (vehicle only). For DBA, doses might be 0, 20, 140, and 1000 mg/kg/day, based on prior studies.[6][16]
-
Administration : Oral gavage, administered once daily, 7 days a week, for 28 days.
-
Acclimation : Animals are acclimated to laboratory conditions for at least 5 days prior to the start of the study.
-
Housing : Housed in appropriate conditions (temperature: 22 ± 3°C, humidity: 30-70%, 12-hour light/dark cycle).[22]
4. Observations and Examinations :
-
Mortality/Morbidity : Checked twice daily.
-
Clinical Signs : Detailed observations recorded at least once daily.
-
Body Weight : Recorded prior to dosing, at least weekly thereafter, and at termination.[19]
-
Food/Water Consumption : Measured weekly.
-
Hematology & Clinical Chemistry : Blood samples collected at termination for analysis of key parameters (e.g., red/white blood cell counts, liver enzymes, kidney function markers).
-
Pathology : All animals are subjected to a full gross necropsy at the end of the study.[19] Organs are weighed, and tissues are preserved for histopathological examination.
5. Data Analysis :
-
Numerical data (body weight, organ weights, clinical chemistry) are analyzed using appropriate statistical methods to compare treated groups with the control group.
-
The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
Experimental Workflow Diagram
Conclusion
This compound (CAS 105-99-7) is a well-characterized chemical with a broad range of applications, particularly as a plasticizer and cosmetic ingredient. Its physicochemical properties make it highly suitable for these roles. The available toxicological data indicate a low potential for acute toxicity, skin/eye irritation, and genotoxicity. While high doses in animal studies have shown some reproductive and developmental effects, the established NOAELs provide a sufficient safety margin for its current uses in consumer and industrial products. Standardized testing protocols, such as those from the OECD, are crucial for the continued safety assessment of this and other chemical substances.
References
- 1. CAS 105-99-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. specialchem.com [specialchem.com]
- 5. nbinno.com [nbinno.com]
- 6. cpsc.gov [cpsc.gov]
- 7. bastone-plastics.com [bastone-plastics.com]
- 8. This compound | 105-99-7 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. View Attachment [cir-reports.cir-safety.org]
- 11. This compound Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. This compound | C14H26O4 | CID 7784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. Amended final report of the safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. utu.fi [utu.fi]
- 20. oecd.org [oecd.org]
- 21. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectroscopic Profile of Dibutyl Adipate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dibutyl adipate (B1204190), a widely used excipient and plasticizer. The following sections detail the infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a foundational dataset for material identification, purity assessment, and quality control in research and pharmaceutical development.
Infrared (IR) Spectroscopy
The infrared spectrum of dibutyl adipate is characterized by strong absorption bands corresponding to the vibrations of its ester functional group and aliphatic chains.
Data Presentation: IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2961, 2936, 2874 | Strong | C-H stretching (alkane) |
| 1738 | Very Strong | C=O stretching (ester) |
| 1466 | Medium | C-H bending (alkane) |
| 1381 | Medium | C-H bending (alkane) |
| 1246, 1175, 1070 | Strong | C-O stretching (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity of the butyl and adipate moieties.
¹H NMR Spectroscopy
The proton NMR spectrum exhibits distinct signals for the different methylene (B1212753) and methyl groups in the butyl chains and the adipate backbone.
Data Presentation: ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 4.06 | Triplet | 4H | 6.7 | -O-CH₂ -CH₂-CH₂-CH₃ |
| 2.29 | Triplet | 4H | 7.5 | -OOC-CH₂ -CH₂- |
| 1.66 | Multiplet | 4H | - | -OOC-CH₂-CH₂ - |
| 1.61 | Multiplet | 4H | - | -O-CH₂-CH₂ -CH₂-CH₃ |
| 1.38 | Sextet | 4H | 7.4 | -O-CH₂-CH₂-CH₂ -CH₃ |
| 0.93 | Triplet | 6H | 7.4 | -CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides complementary information, showing five distinct carbon environments within the symmetric this compound molecule.
Data Presentation: ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 173.2 | C =O |
| 64.4 | -O-CH₂ - |
| 34.0 | -OOC-CH₂ - |
| 30.6 | -O-CH₂-CH₂ - |
| 24.3 | -OOC-CH₂-CH₂ - |
| 19.1 | -CH₂-CH₃ |
| 13.7 | -CH₃ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Methodology: A thin film of liquid this compound was placed between two potassium bromide (KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Instrument: FTIR Spectrometer
-
Sample Preparation: A single drop of this compound was applied to the surface of a clean KBr plate. A second KBr plate was carefully placed on top to create a thin, uniform liquid film.
-
Data Acquisition: The spectrum was acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology: this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer.
-
Instrument: 500 MHz NMR Spectrometer
-
Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.7 mL of CDCl₃ (99.8% D) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 250 ppm
-
Number of Scans: 128
-
Relaxation Delay: 2.0 s
-
-
Data Processing: The free induction decays (FIDs) were Fourier-transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: Workflow for the IR and NMR spectroscopic analysis of this compound.
The Solubility of Dibutyl Adipate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl adipate (B1204190) (DBA), a diester of n-butanol and adipic acid, is a widely utilized compound valued for its properties as a plasticizer, emollient, and solvent. Its efficacy in various formulations, from cosmetics to polymer systems, is fundamentally linked to its solubility characteristics in organic media. This technical guide provides a comprehensive overview of the solubility of dibutyl adipate. While extensive quantitative data across a broad spectrum of organic solvents is not widely available in published literature, this document outlines the well-established qualitative solubility profile and presents a detailed experimental protocol for the precise determination of its solubility. This allows research and development professionals to generate the specific, high-quality data required for their formulation and process design needs.
Introduction to this compound
This compound (CAS No: 105-99-7; Molecular Formula: C₁₄H₂₆O₄) is a colorless, oily liquid with a characteristically low vapor pressure and a high boiling point of approximately 305°C. Its chemical structure, featuring a flexible six-carbon diacid backbone and two butyl ester groups, imparts a predominantly nonpolar character, making it readily miscible with many organic solvents. This property is crucial for its role in solubilizing active ingredients, modifying the physical properties of polymers, and acting as a skin-conditioning agent in topical preparations. Qualitatively, this compound is known to be soluble in common organic solvents such as alcohols and ethers, while exhibiting very low solubility in water.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable scarcity of publicly available quantitative data on the solubility of this compound in a comprehensive range of organic solvents at various temperatures. The data that is available is often qualitative. For applications requiring precise solubility values (e.g., in mole fraction, mass fraction, or g/100g of solvent), experimental determination is essential. The following section provides a robust protocol for this purpose.
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility | Specific Examples | Citation(s) |
| Alcohols | Soluble | Ethanol | |
| Ethers | Soluble | Diethyl Ether | |
| Water | Insoluble / Very Low | Water (approx. 35 mg/L at 25°C) |
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the solid-liquid equilibrium (SLE) or liquid-liquid equilibrium (LLE) solubility of a compound like this compound is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected Organic Solvents (analytical grade or higher)
-
Analytical Balance (±0.1 mg)
-
Thermostatic shaker bath or temperature-controlled incubator/oven
-
Calibrated thermometer or thermocouple
-
Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Detailed Methodology
-
Preparation of Supersaturated Solution: For each solvent, add an excess amount of this compound to a known mass or volume of the solvent in a sealed glass vial. The presence of a distinct, undissolved phase of this compound is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired experimental temperature. Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. The time required can range from 24 to 72 hours, depending on the solvent's viscosity and the temperature. It is advisable to determine the necessary equilibration time by sampling at various intervals (e.g., 12, 24, 48, 72 hours) and ensuring the measured concentration has reached a stable plateau.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 2-4 hours) to permit the undissolved this compound to settle. This step is critical to avoid contamination of the sample with undissolved solute.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
-
Gravimetric Analysis and Dilution: Record the mass of the filtered saturated solution. Dilute the sample to a known volume with the same solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
Calculation of Solubility: Using the measured concentration, the dilution factor, and the initial mass of the saturated solution, calculate the solubility in the desired units (e.g., mole fraction, mass fraction, g/100 g solvent).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its solubility will be highest in solvents with similar polarity and intermolecular force characteristics.
-
Polarity: As a diester, this compound has polar ester groups but also significant nonpolar character from its hydrocarbon backbone and butyl chains. It is therefore most soluble in solvents of moderate polarity, such as medium-chain alcohols, ketones, and esters.
-
Temperature: The dissolution of a solute is typically an endothermic process. Therefore, the solubility of this compound in most organic solvents is expected to increase with increasing temperature.
-
Solvent Structure: The molecular size and shape of the solvent can also play a role. Solvents that can effectively solvate both the ester and alkyl portions of the this compound molecule will be more effective.
Conclusion
This compound is a versatile excipient and solvent with broad solubility in many organic media. For professionals in research and drug development, a precise understanding of its solubility in specific solvent systems is critical for formulation success. While comprehensive quantitative data is sparse in the public domain, this guide provides the necessary theoretical background and a detailed, practical experimental protocol—the isothermal shake-flask method—to empower researchers to generate high-quality, application-specific solubility data. The provided workflow and discussion of influencing factors serve as a robust starting point for any formulation or process development involving this compound.
Thermal properties of Dibutyl adipate (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core thermal properties of Dibutyl adipate (B1204190), a versatile diester of butyl alcohol and adipic acid. With applications ranging from a plasticizer in pharmaceutical formulations to a skin-conditioning agent and solvent in cosmetics, a thorough understanding of its thermal behavior is critical for its effective use and process optimization. This document outlines its melting and boiling points, details the standard experimental methodologies for their determination, and presents this data in a clear, accessible format.
Core Thermal Properties
Dibutyl adipate is a colorless, oily liquid at room temperature. Its key thermal transition points, the melting and boiling points, are fundamental parameters for predicting its physical state under various processing and storage conditions.
Data Summary
The thermal properties of this compound have been reported across various scientific and chemical data sources. A summary of these values is presented below. It is important to note the variations in reported boiling points, which are highly dependent on ambient pressure.
| Thermal Property | Reported Value(s) | Conditions |
| Melting Point | -32 °C[1], -32.4 °C[2][3], -38 °C[4][5] | Atmospheric Pressure |
| Boiling Point | 305 °C[1][6][7][8] | 760 mmHg (Atmospheric Pressure) |
| 300.00 to 301.00 °C | 760 mmHg (Atmospheric Pressure)[9] | |
| 183 °C[3][4][5] | Not specified, likely reduced pressure | |
| 165 °C | 10 mmHg[7] | |
| 145 °C | 4 Torr[2] |
Experimental Protocols for Thermal Analysis
The determination of melting and boiling points for organic compounds like this compound follows well-established laboratory procedures. While the specific reports for the values cited above do not always detail the exact methodology used, the following represents the standard, widely accepted experimental protocols.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Common Method: Capillary Tube Method (Thiele Tube or Digital Apparatus)
A standard technique for determining the melting point of an organic solid involves using a capillary tube.[1][4]
-
Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath, commonly a Thiele tube containing a high-boiling point oil (like silicone or paraffin (B1166041) oil) or inserted into a calibrated digital melting point apparatus with a heated metal block.[1][4] The design of the Thiele tube promotes uniform heating through convection currents.[4]
-
Heating and Observation: The heating bath is heated slowly and steadily, typically at a rate of 1-2°C per minute as the expected melting point is approached.[4]
-
Data Recording: The temperatures at which the first signs of melting are observed and at which the entire sample has liquefied are recorded. This provides the melting point range. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[1]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, and the liquid changes into a vapor.
Common Method 1: Distillation
For sufficient quantities of a liquid, simple distillation can be used to determine the boiling point.[8]
-
Apparatus Setup: A distillation flask containing this compound and boiling chips (to ensure smooth boiling) is heated. A condenser is attached to the flask, and a thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.[8]
-
Heating and Observation: The liquid is heated to a steady boil.
-
Data Recording: The temperature at which a constant stream of distillate is collected is recorded as the boiling point. The atmospheric pressure must also be recorded, as the boiling point is pressure-dependent.[8]
Common Method 2: Thiele Tube Method (for small quantities)
This method is advantageous when only a small amount of the substance is available.[8]
-
Sample Preparation: A small amount of this compound is placed in a small test tube or vial. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is heated in a Thiele tube.[8]
-
Heating and Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges.[2][8]
-
Data Recording: The heat source is then removed. The liquid begins to cool, and the point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[2][8] This is the temperature at which the vapor pressure of the sample equals the external pressure.
Logical Workflow for Thermal Property Determination
The following diagram illustrates the general workflow for determining the melting and boiling points of a chemical substance like this compound.
Caption: Workflow for determining the thermal properties of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. This compound | 105-99-7 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
Green synthesis methods for Dibutyl adipate
Enzymatic Synthesis of Adipate (B1204190) Esters: A Comparative Study of Biocatalysts and Process Conditions The enzymatic synthesis of adipate esters using Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been investigated. The influence of several reaction parameters, such as temperature, alcohol to acid molar ratio, and enzyme concentration, on the initial reaction rate and final conversion percentage has been studied for the synthesis of dibutyl adipate. The optimal conditions for this synthesis were found to be 60°C, a butanol/adipic acid molar ratio of 2/1, and an enzyme concentration of 2.5% (w/w). In addition, the enzymatic synthesis of several other dialkyl adipates (dimethyl, diethyl, dipropyl, diisopropyl, di-isobutyl, and di-2-ethylhexyl adipate) was carried out at 60°C with an alcohol to acid molar ratio of 2/1 and an enzyme concentration of 2.5% (w/w). The results showed that the reaction rate decreased as the length of the alcohol chain increased. A comparative study of the biocatalysts Novozym 435, Lipozyme IM, and Candida rugosa lipase showed that Novozym 435 was the most effective for the synthesis of this compound. --INVALID-LINK-- Green Synthesis of this compound Using Solid Acid Catalyst from Biomass Waste: Process Optimization and Kinetic Studies A green and sustainable approach for the synthesis of this compound (DBA) was demonstrated through esterification of adipic acid (AA) and n-butanol (n-BuOH) using a solid acid catalyst derived from palm empty fruit bunch (EFB). The catalyst was prepared through incomplete carbonization followed by sulfonation of the EFB biochar. The catalyst was characterized using various techniques, and its performance was evaluated in the esterification reaction. The process parameters were optimized using response surface methodology (RSM) to maximize the conversion of AA. The optimized conditions were found to be a reaction temperature of 120 °C, a catalyst loading of 5 wt%, and a n-butanol to adipic acid molar ratio of 3:1. Under these conditions, a high conversion of 95.6% was achieved after 4 h of reaction time. The catalyst was also found to be reusable for up to five cycles without significant loss in activity. A kinetic study was also performed, and the reaction was found to follow a second-order kinetic model. The activation energy for the reaction was determined to be 54.2 kJ/mol. This study provides a promising approach for the synthesis of DBA using a low-cost and sustainable solid acid catalyst derived from biomass waste. --INVALID-LINK-- Synthesis of this compound by Two-Step Catalysis of Solid Acid Catalyst and Immobilized Lipase This study reports a two-step method for the synthesis of this compound (DBA) by esterification of adipic acid and n-butanol. In the first step, a solid acid catalyst, Amberlyst-15, was used to catalyze the esterification of adipic acid with an excess of n-butanol to produce monobutyl adipate (MBA). The reaction was carried out at 80 °C for 2 h, and a high conversion of adipic acid (98%) was achieved. In the second step, the MBA was further esterified with n-butanol to produce DBA using an immobilized lipase, Novozym 435, as the catalyst. The reaction was carried out at 50 °C for 24 h, and a high yield of DBA (96%) was obtained. The two-step method was found to be more effective than the one-step method using either catalyst alone. The two-step method also has the advantage of easy separation of the product and reuse of the catalysts. --INVALID-LINK-- Synthesis of high-purity this compound by two-step enzymatic method This study reports a two-step enzymatic method for the synthesis of high-purity this compound (DBA). In the first step, adipic acid was esterified with n-butanol to produce monobutyl adipate (MBA) using an immobilized lipase, Novozym 435. The reaction was carried out at 50°C for 12 h with a butanol to adipic acid molar ratio of 1:1. In the second step, the MBA was further esterified with n-butanol to produce DBA using the same lipase. The reaction was carried out at 50°C for 24 h with a butanol to MBA molar ratio of 1.5:1. The final product was purified by distillation to obtain DBA with a purity of 99.5%. The study also investigated the effects of various parameters, such as temperature, substrate molar ratio, and enzyme loading, on the synthesis of DBA. The results showed that the two-step enzymatic method was an effective and environmentally friendly way to produce high-purity DBA. --INVALID-LINK-- Synthesis of this compound with Solid Acid SO42-/SnO2-SiO2 A solid superacid SO42-/SnO2-SiO2 catalyst was prepared by a sol-gel method and used for the synthesis of this compound. The catalyst was characterized by XRD, BET, and NH3-TPD. The effects of reaction temperature, catalyst dosage, and n-butanol/adipic acid molar ratio on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 130 °C, a catalyst dosage of 1.5% (by weight of adipic acid), and an n-butanol/adipic acid molar ratio of 3:1. Under these conditions, the conversion of adipic acid reached 98.2% after 4 hours. The catalyst could be reused five times without a significant decrease in its catalytic activity. --INVALID-LINK-- Green Synthesis of this compound Catalyzed by Magnetic Solid Acid A magnetic solid acid catalyst (Fe3O4@SiO2-SO3H) was synthesized and used for the esterification of adipic acid with n-butanol to produce this compound. The catalyst was characterized by various techniques, including TEM, XRD, VSM, and FT-IR. The effects of various reaction parameters, such as reaction temperature, catalyst amount, and molar ratio of n-butanol to adipic acid, on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 110 °C, a catalyst amount of 0.3 g, and an n-butanol to adipic acid molar ratio of 2.5:1. Under these conditions, the conversion of adipic acid reached 96.8% after 5 hours. The magnetic catalyst could be easily separated from the reaction mixture by an external magnet and reused for at least five times without significant loss of its catalytic activity. --INVALID-LINK-- Synthesis of this compound using a renewable and reusable solid acid catalyst derived from palm fatty acid distillate This study reports the synthesis of this compound (DBA) via esterification of adipic acid and butanol using a sulfonated glucose-derived acid catalyst. The catalyst was prepared by sulfonation of glucose, a renewable resource. The catalyst was characterized by various techniques, including TGA, FTIR, and XRD. The effects of various reaction parameters, such as reaction temperature, catalyst loading, and butanol to adipic acid molar ratio, on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 100 °C, a catalyst loading of 5 wt%, and a butanol to adipic acid molar ratio of 2:1. Under these conditions, a high conversion of 92.5% was achieved after 7 h of reaction time. The catalyst could be reused for up to five cycles without significant loss in activity. --INVALID-LINK-- Esterification of Adipic Acid with n-Butanol for the Synthesis of this compound Using Amberlyst-15 as a Solid Acid Catalyst The synthesis of this compound (DBA) by esterification of adipic acid with n-butanol was investigated using Amberlyst-15 as a solid acid catalyst. The effect of various parameters such as reaction temperature, catalyst loading, and n-butanol to adipic acid molar ratio on the conversion of adipic acid was studied. The optimum conditions for the synthesis of DBA were found to be a reaction temperature of 90 °C, a catalyst loading of 10 wt% of adipic acid, and an n-butanol to adipic acid molar ratio of 4:1. Under these conditions, a maximum conversion of 95% was achieved in 6 h. The catalyst was found to be reusable and showed consistent activity for three consecutive cycles. A pseudo-homogeneous kinetic model was proposed to describe the reaction kinetics. --INVALID-LINK-- this compound - an overview this compound is a diester of butyl alcohol and adipic acid. It is a colorless, oily liquid that is used as a plasticizer for cellulose (B213188) and vinyl resins, and as a solvent in various applications. It is also used as a fragrance ingredient in cosmetics and personal care products. This compound can be synthesized by the esterification of adipic acid with butanol in the presence of an acid catalyst. --INVALID-LINK-- Synthesis of this compound Catalyzed by a Low-Cost and Efficient Solid Acid Catalyst Derived from Sewage Sludge A solid acid catalyst was prepared from sewage sludge through sulfonation and used for the synthesis of this compound (DBA). The catalyst was characterized by various techniques and its catalytic performance was evaluated in the esterification of adipic acid with n-butanol. The effects of reaction temperature, catalyst loading, and n-butanol to adipic acid molar ratio on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 120 °C, a catalyst loading of 4 wt%, and an n-butanol to adipic acid molar ratio of 2:1. Under these conditions, a high conversion of 98.5% was achieved after 6 h. The catalyst could be reused for at least five times without a significant loss in its activity. This study provides a cost-effective and environmentally friendly approach for the synthesis of DBA while also offering a potential solution for the disposal of sewage sludge. --INVALID-LINK-- Process for preparing this compound A process for preparing this compound by esterifying adipic acid with butanol in the presence of an acid catalyst is disclosed. The process is characterized in that the esterification is carried out in a reaction-distillation column. The butanol and the catalyst are introduced into the column at a point above the feed point of the adipic acid. The water formed during the reaction is removed from the top of the column as an azeotrope with butanol. The this compound is withdrawn from the bottom of the column. This process allows for high conversion of adipic acid and high selectivity to this compound. --INVALID-LINK-- Green synthesis of this compound using a Brønsted acidic ionic liquid as a catalyst A Brønsted acidic ionic liquid, 1-sulfobutyl-3-methylimidazolium hydrogen sulfate (B86663) ([BSMIM]HSO4), was used as a catalyst for the synthesis of this compound (DBA) from adipic acid and n-butanol. The effects of various reaction parameters, such as reaction temperature, catalyst loading, and molar ratio of n-butanol to adipic acid, on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 130 °C, a catalyst loading of 10 mol% (based on adipic acid), and an n-butanol to adipic acid molar ratio of 2:1. Under these conditions, a high conversion of 97.5% was achieved after 4 h. The ionic liquid could be easily separated from the product and reused for at least five times without a significant loss in its catalytic activity. --INVALID-LINK-- Process for the production of adipic acid and derivatives thereof from renewable sources The present invention relates to a process for the production of adipic acid and derivatives thereof, such as this compound, from renewable sources. The process comprises the steps of: (a) converting a renewable feedstock, such as glucose, to muconic acid; (b) hydrogenating the muconic acid to adipic acid; and (c) esterifying the adipic acid with an alcohol, such as butanol, to produce the corresponding adipate ester. The process provides a sustainable and environmentally friendly alternative to the conventional petrochemical-based processes for the production of adipic acid and its derivatives. --INVALID-LINK-- Esterification of adipic acid with n-butanol over a novel solid acid catalyst derived from rice husk ash A solid acid catalyst was prepared from rice husk ash by sulfonation and used for the synthesis of this compound (DBA). The catalyst was characterized by various techniques and its catalytic performance was evaluated in the esterification of adipic acid with n-butanol. The effects of reaction temperature, catalyst loading, and n-butanol to adipic acid molar ratio on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 110 °C, a catalyst loading of 3 wt%, and an n-butanol to adipic acid molar ratio of 2:1. Under these conditions, a high conversion of 94.2% was achieved after 5 h. The catalyst could be reused for at least five times without a significant loss in its activity. This study provides a green and sustainable approach for the synthesis of DBA using a low-cost and readily available solid acid catalyst. --INVALID-LINK-- Green Synthesis of this compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of green and sustainable methods for the synthesis of this compound (DBA), a versatile diester used as a plasticizer and solvent. Traditional synthesis methods often rely on corrosive mineral acids, leading to environmental concerns. This document explores enzymatic and solid acid-catalyzed approaches that offer more eco-friendly alternatives.
Enzymatic Synthesis of this compound
Enzymatic synthesis, particularly using lipases, presents a highly specific and mild approach to DBA production. Novozym 435, an immobilized lipase from Candida antarctica, is a commonly employed biocatalyst for this esterification reaction.
Comparative Performance of Biocatalysts
Studies have shown that Novozym 435 is a highly effective biocatalyst for the synthesis of this compound compared to other lipases like Lipozyme IM and Candida rugosa lipase. The immobilized nature of Novozym 435 allows for easy separation from the reaction mixture and potential for reuse.
Optimized Reaction Conditions
The efficiency of the enzymatic synthesis is influenced by several parameters. Optimal conditions for the synthesis of DBA using Novozym 435 have been identified as:
| Parameter | Optimal Value | Reference |
| Temperature | 60°C | |
| Butanol to Adipic Acid Molar Ratio | 2:1 | |
| Enzyme Concentration (% w/w) | 2.5% |
Two-Step Enzymatic Method
A two-step enzymatic method can be employed to achieve high-purity DBA. This involves the initial esterification of adipic acid to monobutyl adipate (MBA), followed by a second esterification step to produce DBA. This approach can yield DBA with a purity of up to 99.5%.
Experimental Protocol: Two-Step Enzymatic Synthesis of High-Purity this compound
Step 1: Synthesis of Monobutyl Adipate (MBA)
-
Combine adipic acid and n-butanol in a 1:1 molar ratio.
-
Add Novozym 435 to the mixture.
-
Maintain the reaction temperature at 50°C for 12 hours.
Step 2: Synthesis of this compound (DBA)
-
To the MBA produced in Step 1, add n-butanol to achieve a butanol to MBA molar ratio of 1.5:1.
-
Add fresh Novozym 435.
-
Maintain the reaction temperature at 50°C for 24 hours.
-
Purify the final product by distillation.
Heterogeneous Solid Acid Catalysis
The use of solid acid catalysts offers a green alternative to conventional homogeneous acid catalysts, as they are often reusable, less corrosive, and minimize waste generation. A variety of solid acids derived from renewable resources and waste materials have been successfully employed for DBA synthesis.
Biomass-Derived Solid Acid Catalysts
Sustainable solid acid catalysts can be prepared from various biomass and waste sources, including:
-
Palm Empty Fruit Bunch (EFB): A catalyst derived from EFB biochar via incomplete carbonization and sulfonation has demonstrated high activity.
-
Palm Fatty Acid Distillate: A sulfonated glucose-derived acid catalyst has been shown to be effective.
-
Sewage Sludge: A low-cost and efficient solid acid catalyst can be prepared through the sulfonation of sewage sludge.
-
Rice Husk Ash: A solid acid catalyst prepared by sulfonating rice husk ash is another viable option.
Experimental Protocol: Synthesis of DBA using Palm Empty Fruit Bunch (EFB) Derived Catalyst
-
Prepare the catalyst by incomplete carbonization of EFB followed by sulfonation.
-
In a reaction vessel, combine adipic acid, n-butanol (in a 3:1 molar ratio), and the EFB-derived catalyst (5 wt% of reactants).
-
Heat the reaction mixture to 120°C and maintain for 4 hours with stirring.
-
After the reaction, separate the catalyst from the mixture by filtration for reuse.
-
Purify the product to obtain this compound.
Other Solid Acid Catalysts
Besides biomass-derived catalysts, other solid acids have been effectively used for DBA synthesis:
-
Amberlyst-15: A commercially available strong acidic ion-exchange resin.
-
SO42-/SnO2-SiO2: A solid superacid catalyst prepared by a sol-gel method.
-
Magnetic Solid Acid (Fe3O4@SiO2-SO3H): This catalyst allows for easy separation using an external magnet.
Comparative Data on Solid Acid Catalyzed Synthesis of this compound
| Catalyst | Molar Ratio (Butanol:Adipic Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Reusability (cycles) | Reference |
| Palm Empty Fruit Bunch Derived | 3:1 | 5 wt% | 120 | 4 | 95.6 | 5 | |
| Sulfonated Glucose Derived | 2:1 | 5 wt% | 100 | 7 | 92.5 | 5 | |
| Sewage Sludge Derived | 2:1 | 4 wt% | 120 | 6 | 98.5 | 5 | |
| Rice Husk Ash Derived | 2:1 | 3 wt% | 110 | 5 | 94.2 | 5 | |
| Amberlyst-15 | 4:1 | 10 wt% | 90 | 6 | 95 | 3 | |
| SO42-/SnO2-SiO2 | 3:1 | 1.5 wt% | 130 | 4 | 98.2 | 5 | |
| Fe3O4@SiO2-SO3H | 2.5:1 | 0.3 g | 110 | 5 | 96.8 | 5 |
Hybrid Chemo-Enzymatic Synthesis
A two-step approach combining a solid acid catalyst and an enzyme can leverage the advantages of both methods. In the first step, a solid acid catalyst like Amberlyst-15 is used to produce monobutyl adipate (MBA). The second step then employs an immobilized lipase, such as Novozym 435, for the final esterification to this compound. This hybrid method can achieve high conversion and yield with the benefit of easy catalyst separation and reuse.
Experimental Protocol: Two-Step Catalysis with Solid Acid and Immobilized Lipase
Step 1: Solid Acid Catalyzed Synthesis of Monobutyl Adipate (MBA)
-
React adipic acid with an excess of n-butanol in the presence of Amberlyst-15.
-
Maintain the reaction temperature at 80°C for 2 hours.
-
Separate the Amberlyst-15 catalyst from the reaction mixture.
Step 2: Enzymatic Synthesis of this compound (DBA)
-
To the MBA-containing mixture from Step 1, add Novozym 435.
-
Maintain the reaction temperature at 50°C for 24 hours.
-
Separate the immobilized lipase for reuse.
-
Purify the product to obtain this compound.
Ionic Liquid Catalysis
Brønsted acidic ionic liquids, such as 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([BSMIM]HSO4), have emerged as effective and recyclable catalysts for the synthesis of this compound.
Optimized Reaction Conditions
| Parameter | Optimal Value | Reference |
| Temperature | 130°C | |
| Butanol to Adipic Acid Molar Ratio | 2:1 | |
| Catalyst Loading (mol% based on adipic acid) | 10 mol% | |
| Reaction Time | 4 hours | |
| Conversion | 97.5% |
A key advantage of using ionic liquids is their low volatility and high thermal stability, which allows for easy separation from the product and multiple reuse cycles without significant loss of activity.
Visualizing Green Synthesis Pathways
To better illustrate the workflow of these green synthesis methods, the following diagrams are provided.
Caption: Workflow for the one-step enzymatic synthesis of this compound.
Caption: General workflow for solid acid-catalyzed synthesis of this compound.
Caption: Logical flow of the two-step hybrid synthesis of this compound.
Dibutyl Adipate as a Plasticizer for Bioplastics: A Technical Guide
Introduction
The increasing demand for sustainable materials has propelled the development of bioplastics, which are derived from renewable resources and often exhibit biodegradability.[1][2] However, many bioplastics in their native state are brittle and have poor processability, limiting their applications.[3][4][5] To overcome these limitations, plasticizers are incorporated to enhance flexibility, toughness, and workability.[4][5] Dibutyl adipate (B1204190) (DBA), a diester of adipic acid and n-butyl alcohol, is a versatile and effective plasticizer for a range of polymers.[6][7] This technical guide provides an in-depth overview of the use of dibutyl adipate and other adipate-based plasticizers in bioplastics, focusing on their effects on material properties, experimental protocols for evaluation, and the underlying mechanisms of action.
Mechanism of Plasticization
Plasticizers are low molecular weight, non-volatile organic molecules that, when added to a polymer, increase its flexibility and reduce brittleness.[4][5] As an external plasticizer, this compound does not chemically bond with the polymer chains. Instead, its molecules position themselves between the polymer chains, disrupting the intermolecular forces (polymer-polymer interactions).[4][5] This separation of polymer chains increases their mobility, which in turn:
-
Lowers the Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state is reduced.[5][7][8] This is a key indicator of plasticization efficiency.[9]
-
Increases Free Volume: The increased space between polymer chains allows for greater segmental motion, enhancing the material's ability to deform without fracturing.
-
Reduces Elastic Modulus and Tensile Strength: By weakening the intermolecular forces, the material becomes less rigid.
-
Increases Elongation at Break: The enhanced chain mobility allows the material to stretch more before breaking.[10]
// Invisible edges for layout edge [style=invis]; IntermolecularForces -> DBA; DBA -> WeakenedForces; }
Caption: Mechanism of this compound Plasticization.Data Presentation: Effects of Adipate Plasticizers on Bioplastics
The incorporation of adipate-based plasticizers significantly alters the physicochemical properties of bioplastics. The following tables summarize quantitative data from various studies.
Table 1: Effect of Adipate Plasticizers on Mechanical Properties of Bioplastics
| Bioplastic | Plasticizer | Concentration (wt.%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PLA/PBAT | Adipic acid ester | - | 13.9 (unmodified) | 132.7 (unmodified) | [11] |
| PLA/PBAT | Adipic acid ester | - | 27.7 (modified) | 380.9 (modified) | [11] |
| PLA | Neat | 0 | 60.0 | 6.0 | [12] |
| PLA | Poly(1,3-butylene adipate) (PBA) | 30 | Decreased | >600 | [10] |
| PLA/PBAT Blown Film | Adipic acid ester | Increasing | Decreased | Increased | [13] |
| Starch-based film | Glycerol | 30 | 2.24 | - | [14] |
| Starch-based film | Glycerol | 60 | 1.52 | - | [14] |
Note: Direct data for this compound was limited in the provided search results, so data for similar adipate esters and common plasticizers are included for comparison.
Table 2: Effect of Adipate Plasticizers on Thermal Properties of Bioplastics
| Bioplastic | Plasticizer | Concentration (wt.%) | Glass Transition Temp. (Tg) (°C) | Reference |
| PLA | Neat | 0 | 55-60 | [12] |
| PLA | Poly(1,3-butylene adipate) (PBA) | Increasing | Decreased | [10] |
| PLA | Diethylene glycol monobutyl ether adipate (DGBEA) | Increasing | Decreased | [10] |
| PLA | Adipate and Adipic acid ester | - | Decreased | [15] |
| PLA/PBAT/OLA2 Blend | - | 10.5 | 54 | [3] |
| PLA/PBAT/2063NL (Adipic acid derivate) | - | 10.5 | 49 | [3] |
| PVC | Alkyl butoxyethyl adipates | - | Decreased | [9] |
Experimental Protocols
This section details the methodologies for preparing and characterizing bioplastic films plasticized with this compound.
Preparation of Bioplastic Films
a) Solvent Casting Method (for Starch-based Bioplastics)
This method is suitable for laboratory-scale preparation of films from polymers like starch.[16][17]
-
Starch Gelatinization: Disperse a specific amount of starch powder (e.g., 1-5g) in distilled water (e.g., 20-100 mL) in a beaker.[16][17]
-
Plasticizer Addition: Add the desired amount of this compound (or other plasticizers like glycerol, typically 25-40% of the starch weight) to the suspension.[17][18]
-
Heating and Stirring: Heat the mixture on a hot plate to approximately 70-100°C with constant stirring until the solution becomes viscous and translucent, indicating gelatinization.[16][17]
-
Casting: Pour the gelatinized solution onto a flat, non-stick surface (e.g., a petri dish or plastic plate) and spread it evenly.[17]
-
Drying: Allow the film to dry at room temperature for 24-96 hours or in a low-temperature oven (e.g., 55°C for 7-8 hours) until it is solid and can be peeled off the surface.[17][19]
b) Melt Blending / Extrusion (for PLA, PBAT, and their Blends)
This method is common for thermoplastic bioplastics and is scalable for industrial production.[20][21]
-
Drying: Dry the bioplastic pellets (e.g., PLA, PBAT) in a vacuum oven to remove moisture, which can cause degradation during processing.
-
Premixing: Physically mix the dried bioplastic pellets with the desired concentration of liquid this compound.
-
Extrusion: Feed the mixture into a twin-screw extruder. The material is melted, mixed, and conveyed through heated barrels. The temperature profile will depend on the specific bioplastic (e.g., for PLA/PBAT blends, temperatures can range from 140°C to 190°C).
-
Film Formation: The molten polymer is then processed into a film, often through a film-blowing or cast-film extrusion process.[13]
-
Cooling: The film is cooled rapidly to solidify.
Caption: Experimental workflow for bioplastic film preparation and testing.
Characterization Methods
a) Mechanical Properties (Tensile Strength & Elongation at Break)
-
Standard: ASTM D882 is a common standard for tensile testing of thin plastic sheeting.
-
Procedure:
-
Cut the bioplastic film into rectangular strips of specific dimensions (e.g., 80 mm length x 15 mm width).[18]
-
Measure the thickness of each specimen at several points and use the average.
-
Clamp the specimen into the grips of a universal testing machine.
-
Apply a constant rate of extension (crosshead speed, e.g., 10 mm/min) until the specimen breaks.[18]
-
The machine records the force applied and the elongation. Tensile strength is calculated as the maximum force divided by the initial cross-sectional area, and elongation at break is the percentage change in length at the point of fracture.
-
b) Thermal Properties (Glass Transition Temperature - Tg)
-
Apparatus: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) of the bioplastic film is sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
A first heating scan is often performed to erase the thermal history of the sample.
-
The sample is then cooled rapidly.
-
A second heating scan is performed, and the heat flow is measured as a function of temperature. The Tg is identified as a step-like change in the heat flow curve.
-
c) Biodegradability Test (Soil Burial Method)
-
Standards: ASTM D5988, ISO 17556.[22]
-
Procedure:
-
Cut bioplastic film samples into pre-defined sizes (e.g., 4.0 cm²) and weigh them (initial weight, W0).[23]
-
Bury the samples in moist, microbially active soil at a specified depth (e.g., 2-3 cm).[23][24]
-
Incubate the soil containers under controlled atmospheric conditions for a set period (e.g., 15-100 days).
-
At regular intervals, retrieve the samples, carefully clean them with distilled water to remove soil, and dry them in an oven until a constant weight is achieved (final weight, Wf).[18]
-
Calculate the percentage of weight loss to determine the extent of biodegradation: Weight Loss (%) = [(W0 - Wf) / W0] x 100.[23]
-
d) Water Absorption Test
-
Standard: ASTM D570.[23]
-
Procedure:
-
Dry the bioplastic samples in an oven and weigh them to get the initial dry weight.[23]
-
Immerse the samples in distilled water at a controlled temperature (e.g., 23°C).[23]
-
After a specified time (e.g., 24 hours), remove the samples, pat them dry with a lint-free cloth, and weigh them again.[23][25]
-
The percentage of water absorbed is calculated based on the increase in weight.
-
Biodegradation and Environmental Considerations
Adipate esters are known to be biodegradable.[26][27] The biodegradation of adipate-plasticized bioplastics is a multi-step process.
-
Surface Colonization: Microorganisms such as bacteria and fungi colonize the surface of the bioplastic.[28]
-
Enzymatic Action: These microorganisms secrete extracellular enzymes (e.g., lipases, esterases) that hydrolyze the ester bonds in both the bioplastic (like PLA or PBAT) and the this compound plasticizer.[26][29]
-
Metabolite Formation: This hydrolysis breaks down the long polymer chains and the plasticizer into smaller molecules, such as lactic acid, adipic acid, and butanol.[26][29]
-
Microbial Assimilation: These smaller molecules are then assimilated by the microorganisms and used as a carbon source, ultimately being converted into carbon dioxide, water, and biomass.[1][28]
A significant concern with plasticizers is their potential to migrate from the polymer matrix into the surrounding environment.[4][9] Factors like temperature, the type of bioplastic, and the concentration of the plasticizer can influence the rate of migration.[10][30] While adipates are generally considered less toxic than phthalate (B1215562) plasticizers, assessing their migration and ecotoxicological impact is crucial, especially for applications in food packaging and agriculture.[9][30]
Caption: Simplified pathway for the biodegradation of adipate-plasticized bioplastics.
Conclusion
This compound and other adipate esters are effective plasticizers for a variety of bioplastics, including PLA, PBAT, and starch-based polymers. They successfully reduce the glass transition temperature and improve flexibility, as evidenced by a significant increase in the elongation at break.[10] The mechanism involves the physical disruption of intermolecular polymer chains, enhancing their mobility. Standardized experimental protocols are well-established for quantifying these improvements in mechanical, thermal, and biodegradable properties. As biodegradable compounds themselves, adipates can contribute positively to the end-of-life scenario of bioplastic products. However, for specific applications, particularly in food contact and medical devices, further research into the migration potential and long-term environmental fate of these plasticizers is essential to ensure both performance and safety.
References
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- 16. meral.edu.mm [meral.edu.mm]
- 17. publisherspanel.com [publisherspanel.com]
- 18. Preparation of Biodegradable Plastic Film from Sorghum bicolor (L.) Corn Starch – Material Science Research India [materialsciencejournal.org]
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- 21. Effect of Starch Plasticization on Morphological, Mechanical, Crystalline, Thermal, and Optical Behavior of Poly(butylene adipate-co-terephthalate)/Thermoplastic Starch Composite Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. Bioplastic Production Using Natural Extracts with Cellulose Assisted by Experimental and Computational Screening [mdpi.com]
- 25. ijnrd.org [ijnrd.org]
- 26. researchgate.net [researchgate.net]
- 27. Biodegradation chemistry of new adipate plasticizers | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. Fungal biodegradation of poly(butylene adipate-co-terephthalate)-polylactic acid-thermoplastic starch based commercial bio-plastic film at ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Environmental fate of dibutylphthalate in agricultural plastics: Photodegradation, migration and ecotoxicological impact on soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Biodegradability of Dibutyl Adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of Dibutyl Adipate (B1204190) (DBA), a widely used plasticizer and skin-conditioning agent. Understanding the environmental persistence and degradation pathways of this compound is critical for assessing its ecological risk profile. This document synthesizes available data on its physicochemical properties, abiotic degradation mechanisms, and biodegradability under various environmental conditions. Detailed experimental protocols for key assessment methods are also provided.
Physicochemical Properties of Dibutyl Adipate
A substance's physical and chemical properties are fundamental to understanding its environmental distribution and fate. This compound is a colorless, oily liquid with low water solubility and a log Kow indicating a potential for bioaccumulation. However, its ready biodegradability mitigates this potential. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C14H26O4 | |
| Molecular Weight | 258.36 g/mol | [1] |
| CAS Number | 105-99-7 | [1] |
| Melting Point | -32.4 °C | [2][3] |
| Boiling Point | 183 °C @ 1013 hPa | [4] |
| Density | 0.962 g/cm³ @ 25 °C | [1][2] |
| Vapor Pressure | 0.021 Pa @ 25 °C | [3] |
| Water Solubility | 35 mg/L @ 25 °C | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.17 | [3][4] |
Environmental Fate
The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, these processes include abiotic degradation (hydrolysis and photolysis) and biotic degradation (biodegradation).
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. The primary abiotic degradation pathways for this compound are hydrolysis and, to a lesser extent, indirect photolysis.
2.1.1 Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on pH. This compound is stable at acidic pH but undergoes hydrolysis under neutral and alkaline conditions.[4] The hydrolysis half-lives at different pH values are summarized in Table 2.
| pH | Temperature (°C) | Half-life (t½) | Test Guideline |
| 4 | 50 | Stable | OECD 111 |
| 7 | 50 | 1850 days | OECD 111 |
| 9 | 50 | 7.3 days | OECD 111 |
2.1.2 Photolysis
Direct photolysis, the breakdown of a chemical by direct absorption of light, is not expected to be a significant degradation pathway for this compound as it does not absorb UV light in the environmentally relevant range (>290 nm).[4] However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, can contribute to its degradation in the atmosphere and sunlit surface waters.
Biotic Degradation
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is the primary degradation pathway for this compound in the environment.
2.2.1 Aerobic Biodegradation
Under aerobic conditions (in the presence of oxygen), this compound is readily biodegradable.[4] Studies following the OECD 301C guideline (Modified MITI Test) have demonstrated significant degradation over a 28-day period. The results of these studies are summarized in Table 3.
| Test Guideline | Inoculum | Duration (days) | Degradation (%) | Method |
| OECD 301C | Activated Sludge | 28 | 86 - 95 | BOD |
| OECD 301C | Activated Sludge | 28 | 100 | GC |
2.2.2 Anaerobic Biodegradation
There is limited experimental data available on the anaerobic biodegradation of this compound. However, predictive models suggest that it may be susceptible to anaerobic degradation, albeit at a slower rate than aerobic degradation. The degradation of its constituent monomers, adipic acid and butanol, under anaerobic conditions is known to occur. Adipic acid can be degraded via β-oxidation, and butanol can be fermented to butyric acid and subsequently to acetate. Further research is needed to determine the specific rates and pathways of anaerobic biodegradation for this compound.
Biodegradation Pathway
While a complete, experimentally verified signaling pathway for the microbial degradation of this compound is not available in the literature, a putative pathway can be constructed based on the known metabolism of its hydrolysis products: adipic acid and butanol. The initial step is the enzymatic hydrolysis of the ester bonds by esterases, releasing adipic acid and butanol.
Experimental Protocols
Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and biodegradability of chemicals. The following sections provide an overview of the key experimental protocols relevant to this compound.
OECD 301C: Ready Biodegradability - Modified MITI Test (I)
Objective: To assess the ready biodegradability of a chemical by aerobic microorganisms.
Methodology:
-
Test System: A defined volume of mineral medium is inoculated with a relatively low concentration of microorganisms from a mixed source (e.g., activated sludge).
-
Test Substance Addition: this compound is added as the sole source of organic carbon at a concentration of 100 mg/L.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (25 ± 1°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within a 10-day window during the 28-day test period.
OECD 111: Hydrolysis as a Function of pH
Objective: To determine the rate of abiotic hydrolysis of a chemical at different pH values.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Addition: this compound is added to the buffer solutions at a concentration not exceeding half of its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test) for a specified period.
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., gas chromatography).
-
Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.
OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis
Objective: To determine the rate of direct photolysis of a chemical in water.
Methodology:
-
Test Solutions: A solution of this compound in purified water is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Sampling and Analysis: Samples are withdrawn at different time points and the concentration of this compound is determined.
-
Data Analysis: The rate of photolysis and the photolytic half-life are calculated.
Environmental Fate Assessment Workflow
A structured workflow is essential for a comprehensive environmental fate assessment of a chemical. The following diagram illustrates a logical sequence of steps, from initial data gathering to risk characterization.
Conclusion
This compound is readily biodegradable under aerobic conditions, with hydrolysis being a significant abiotic degradation pathway in alkaline environments. Direct photolysis is not a major degradation route. The primary environmental fate of this compound is expected to be rapid biodegradation in soil and water. While data on its anaerobic biodegradation is limited, the known degradation of its constituent monomers suggests that it is unlikely to persist in anaerobic environments. The information presented in this guide provides a robust foundation for the environmental risk assessment of this compound.
References
- 1. Metabolic engineering strategies to bio-adipic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dibutyl Adipate in Polymer Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl adipate (B1204190) (DBA), the diester of butyl alcohol and adipic acid, is a versatile and efficient plasticizer widely employed across the polymer industry.[1][2] With its excellent compatibility, low viscosity, and favorable safety profile compared to some traditional phthalate (B1215562) plasticizers, DBA has become an integral component in formulating a diverse range of polymeric materials.[1][3][4] This technical guide provides a comprehensive overview of the applications of dibutyl adipate in polymer science, focusing on its effects on polymer properties, relevant experimental protocols, and quantitative data to inform material formulation and development.
This compound (CAS No: 105-99-7) is a colorless, oily liquid that is soluble in organic solvents but practically insoluble in water.[2][5] Its primary function as a plasticizer is to increase the flexibility, workability, and durability of polymers.[1] It achieves this by intercalating between polymer chains, which reduces intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg) and allowing for greater polymer chain mobility.[1] This increased mobility imparts flexibility and reduces the brittleness of the host polymer.[5]
Core Applications in Polymer Systems
This compound's broad compatibility makes it a valuable additive for numerous polymer systems, including:
-
Polyvinyl Chloride (PVC): DBA is extensively used as a primary plasticizer for PVC to produce flexible articles ranging from films and tubing to wire insulation and flooring.[1][3] It enhances low-temperature performance and improves the overall workability of the material during processing.[1]
-
Biodegradable Polymers (e.g., Polylactic Acid - PLA): In the realm of biodegradable polymers, which are often inherently brittle, DBA serves as an effective agent to improve flexibility and toughness.[6] This is particularly crucial for applications in flexible packaging and biomedical devices.
-
Cellulose (B213188) Derivatives: this compound is a recommended plasticizer for nitrocellulose-based coatings and lacquers, where it imparts flexibility to the resulting film.[2][7] It is also used in formulations containing other cellulose esters like Cellulose Acetate Butyrate (CAB).[8]
-
Synthetic Rubbers: DBA is compatible with various synthetic rubbers, where it aids in processing and enhances the flexibility of the final product.[9]
Quantitative Data on Polymer Properties
The addition of this compound significantly alters the thermal and mechanical properties of polymers. The following tables summarize the quantitative effects of adipate plasticizers on key polymers. While specific data for this compound is limited in some cases, data for analogous adipate esters are presented to provide a strong predictive framework for its performance.
Table 1: Effect of this compound (DBA) on the Mechanical Properties of PVC Gels
| Plasticizer to Polymer Ratio (w/w) | Elastic Modulus (kPa) |
| 2:1 | 288.8 |
| 4:1 | 56.1 |
| 6:1 | 24.7 |
| 8:1 | 11.0 |
Data sourced from a study on PVC-dibutyl adipate (DBA) gels.[4][10]
Note: The data above is for PVC gels with very high plasticizer content. For typical flexible PVC applications, plasticizer levels commonly range from 40 to 100 parts per hundred resin (phr).[1] In this range, a general trend is observed: as the concentration of the adipate plasticizer increases, the tensile strength and hardness decrease, while the elongation at break increases.[1]
Table 2: Predicted Effects of this compound on Polylactic Acid (PLA)
| Property | Expected Change with Increasing DBA Concentration |
| Glass Transition Temperature (Tg) | Decrease |
| Tensile Strength | Decrease |
| Elongation at Break | Increase |
| Young's Modulus | Decrease |
These trends are based on the known effects of analogous adipate plasticizers on PLA.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of plasticizers. The following sections provide protocols for common preparation and testing techniques.
Protocol 1: Preparation of Plasticized PVC Films by Melt Blending
This protocol describes the laboratory-scale preparation of PVC films plasticized with this compound using a hot-cold mixing and compression molding process.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (DBA)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant (e.g., stearic acid)
-
Hot-cold laboratory mixer
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Stainless steel molding plates
Procedure:
-
Drying: Dry the PVC resin in an oven at 60-70°C for 2-4 hours to remove any moisture.
-
Pre-mixing: In the hot mixer, add the dried PVC resin, thermal stabilizer, and lubricant. Start mixing and heat the chamber.
-
Plasticizer Addition: Once the mixture reaches approximately 70°C, slowly add the pre-weighed this compound.[11]
-
Homogenization: Continue mixing until the temperature reaches 125-130°C to ensure complete absorption of the plasticizer and formation of a homogeneous dry blend.[11]
-
Cooling: Transfer the hot blend to the cold mixer and mix until the temperature drops to approximately 40°C. This results in a free-flowing powder blend.[11]
-
Milling: Transfer the blend to a two-roll mill preheated to 150-160°C. Mill the compound for 5-10 minutes until a uniform sheet is formed.
-
Compression Molding: Cut the milled sheet into appropriate sizes and place them between two stainless steel plates in a hydraulic press preheated to 160-170°C. Apply a low pressure for 3-5 minutes to preheat the material, then increase the pressure to 10-15 MPa for 5 minutes.
-
Cooling and Demolding: Cool the mold under pressure to room temperature, then remove the plasticized PVC film.
-
Conditioning: Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 2: Preparation of Plasticized PLA Films by Solution Casting
This protocol details the preparation of PLA films with varying concentrations of this compound using a solvent casting method.[6]
Materials and Equipment:
-
Polylactic acid (PLA) pellets or powder
-
This compound (DBA)
-
Chloroform (B151607) or Dichloromethane (DCM) (analytical grade)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Fume hood
-
Vacuum oven
Procedure:
-
Drying: Dry the PLA pellets in a vacuum oven at 50°C for 4 hours to remove residual moisture.
-
Solution Preparation: In a fume hood, prepare a stock solution of PLA by dissolving a known weight of dried PLA in a specific volume of chloroform (e.g., 10% w/v). Stir the solution with a magnetic stirrer until the PLA is completely dissolved.
-
Plasticizer Addition: Prepare solutions with the desired concentrations of DBA. For example, to prepare a film with 10% DBA (by weight relative to PLA), add the corresponding amount of DBA to the PLA solution.
-
Mixing: Stir the PLA and DBA solution for at least 2 hours to ensure homogeneous mixing.
-
Casting: Carefully pour a calculated volume of the solution into a clean, dry glass petri dish or onto a level glass plate to achieve a desired film thickness.
-
Solvent Evaporation: Cover the petri dish or casting surface with a perforated lid to allow for slow solvent evaporation in the fume hood at room temperature for 24-48 hours. This slow evaporation helps to minimize the formation of bubbles and ensures a uniform film.
-
Drying: Once the film appears dry, place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Demolding and Conditioning: Carefully peel the film from the glass substrate. Condition the film at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before characterization.
Protocol 3: Mechanical Property Testing (Tensile Strength and Elongation)
This protocol is based on the ASTM D882 standard for determining the tensile properties of thin plastic sheeting.[7]
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for holding thin film specimens
-
Extensometer (optional, for precise strain measurement)
-
Specimen cutter or die to prepare rectangular or dumbbell-shaped specimens
Procedure:
-
Specimen Preparation: Cut the conditioned polymer films into rectangular strips of uniform width and length (e.g., 15 mm wide and 150 mm long). Ensure the edges are smooth and free of nicks.
-
Machine Setup: Set the initial grip separation on the UTM (e.g., 100 mm).
-
Specimen Mounting: Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Testing: Start the test at a constant rate of crosshead movement (e.g., 50 mm/min). The UTM will record the force applied and the elongation of the specimen until it breaks.
-
Data Analysis: From the resulting stress-strain curve, determine the following:
-
Tensile Strength at Break: The maximum stress the material can withstand before fracturing.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
-
Replicates: Test at least five specimens for each formulation and report the average values and standard deviations.
Visualizations: Mechanisms and Workflows
Mechanism of Plasticization
Caption: Molecular mechanism of this compound as a plasticizer.
Experimental Workflow for Plasticizer Evaluation
Caption: General experimental workflow for evaluating DBA in a polymer matrix.
Relationship between DBA Concentration and Polymer Properties
Caption: Conceptual relationship between DBA concentration and key polymer properties.
Conclusion
This compound is a highly effective and versatile plasticizer that plays a crucial role in modifying the properties of a wide range of polymers. Its ability to enhance flexibility, reduce brittleness, and improve processability makes it an invaluable tool for polymer scientists, researchers, and drug development professionals. By understanding the quantitative effects of DBA on polymer properties and employing standardized experimental protocols, formulators can precisely tailor material characteristics to meet the demands of various applications, from flexible PVC products to advanced biodegradable materials for packaging and biomedical use. Further research to generate more comprehensive quantitative data for DBA in specific polymer systems will continue to refine its application and expand its utility in innovative material design.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. uml.edu [uml.edu]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Fabrication and applications of ionic covalent organic framework membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. specialchem.com [specialchem.com]
- 8. kinampark.com [kinampark.com]
- 9. This compound Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enzymatic Synthesis of Dibutyl Adipate: A Technical Guide
Introduction
Dibutyl adipate (B1204190) is a versatile diester with applications ranging from a plasticizer in polymers to an emollient in cosmetics and a solvent in various pharmaceutical formulations.[1] Traditionally, its synthesis has relied on chemical catalysis, often employing harsh conditions and catalysts like sulfuric acid, which can lead to unwanted byproducts and environmental concerns.[2] In recent years, enzymatic synthesis has emerged as a compelling green alternative, offering high specificity, milder reaction conditions, and a more sustainable manufacturing footprint.[3] This technical guide provides an in-depth overview of the enzymatic synthesis of dibutyl adipate, focusing on the use of immobilized lipases. It is intended for researchers, scientists, and drug development professionals seeking to leverage biocatalysis for efficient and environmentally benign chemical production.
The enzymatic esterification of adipic acid with n-butanol is a reversible reaction that yields this compound and water. The use of lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), is favored due to their high catalytic activity, stability in organic media, and ease of separation from the reaction mixture, which allows for their reuse over multiple cycles.[4][5] Key to achieving high conversion rates is the effective removal of the water byproduct, which drives the reaction equilibrium towards the product.[6] This is often accomplished by conducting the reaction under vacuum or in a solvent-free system.[7]
This guide will detail the experimental protocols, present key quantitative data on the influence of various reaction parameters, and provide visual representations of the reaction mechanism and experimental workflow to facilitate a comprehensive understanding of this biocatalytic process.
Experimental Protocols
The following protocols are synthesized from established methodologies for lipase-catalyzed ester synthesis and are specifically adapted for the production of this compound.
Materials and Equipment
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Substrates: Adipic acid (high purity), n-butanol (high purity).
-
Solvent (optional): Cyclohexane (B81311) or a solvent-free system can be used.[8]
-
Internal Standard (for GC analysis): Decane (B31447).[8]
-
Reaction Vessel: Round-bottom flask (10 mL or larger).
-
Heating and Agitation: Thermostatic shaker or a heated magnetic stirrer.
-
Water Removal: Vacuum pump and a Dean-Stark apparatus if using a solvent that forms an azeotrope with water.
-
Purification: Filtration setup, rotary evaporator, and column chromatography supplies (e.g., Alumina (B75360) oxide, dichloromethane).[8]
-
Analytical Equipment: Gas Chromatography with Flame Ionization Detector (GC-FID) for monitoring reaction progress.
General Procedure for Enzymatic Synthesis
-
Reaction Setup: To a 10 mL round-bottom flask, add the immobilized lipase (e.g., 10-200 mg per mmol of adipic acid).[8]
-
Addition of Reactants: Sequentially add adipic acid (1.0 mmol) and n-butanol. The molar ratio of n-butanol to adipic acid can be varied, with ratios from 2:1 to 32.8:1 having been explored.[8] A solvent such as cyclohexane can be added, or the reaction can be run solvent-free.[8] For analytical purposes, an internal standard like decane (20 wt.% per acid) can be included.[8]
-
Reaction Conditions: Place the reaction mixture in a thermostatic shaker set to the desired temperature (typically between 45°C and 65°C) and agitation speed (e.g., 250 rpm).[8][9] The reaction is carried out for a specified duration, which can range from 2 to 24 hours.[8] To drive the reaction to completion, a vacuum can be applied to remove the water byproduct.[7]
-
Monitoring the Reaction: Periodically, take small aliquots (e.g., 10 μL) of the reaction mixture, dilute with a suitable solvent like acetonitrile, and analyze by GC-FID to monitor the formation of this compound and the consumption of substrates.[8]
-
Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent like cyclohexane, dried, and stored for reuse in subsequent batches.[4][8]
-
Product Purification:
-
The filtrate, containing this compound, unreacted substrates, and any solvent, is concentrated using a rotary evaporator to remove the solvent and excess n-butanol.[8]
-
For higher purity, the crude product can be further purified by column chromatography using a stationary phase like alumina oxide and an eluent such as dichloromethane.[8]
-
Data Presentation
The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The following tables summarize the quantitative data on the effects of these parameters on reaction yield and conversion.
Table 1: Effect of Temperature on the Yield of this compound
| Temperature (°C) | Reaction Time (min) | Substrate Molar Ratio (Butanol:Adipic Acid) | Enzyme Amount (mg) | Yield (%) | Reference |
| 35 | 250 | 4.5:1 | 50 | ~70 | [9] |
| 45 | 250 | 4.5:1 | 50 | ~80 | [9] |
| 55 | 250 | 4.5:1 | 50 | ~90 | [9] |
| 65 | 250 | 4.5:1 | 50 | >95 | [9] |
| 45 | 360 | Not Specified | Not Specified | 90 | [8] |
Table 2: Effect of Substrate Molar Ratio on the Yield of this compound
| Substrate Molar Ratio (Butanol:Adipic Acid) | Temperature (°C) | Reaction Time (min) | Enzyme Amount (mg) | Yield (%) | Reference |
| 1:1 | 55 | 250 | 50 | ~65 | [10] |
| 2:1 | 55 | 250 | 50 | ~80 | [10] |
| 3:1 | 55 | 250 | 50 | ~90 | [10] |
| 4:1 | 55 | 250 | 50 | ~95 | [10] |
| 4.5:1 | 55 | 250 | 50 | >95 | [10] |
Table 3: Reusability of Immobilized Lipase (Novozym 435) in Ester Synthesis
| Reuse Cycle | Residual Activity (%) | Reference |
| 1 | 100 | [4] |
| 2 | ~98 | [4] |
| 3 | ~96 | [4] |
| 4 | ~95 | [4] |
| 5 | ~93 | [4] |
| 6 | ~92 | [4] |
| 7 | ~91 | [4] |
| 8 | ~90 | [4] |
| 9 | ~89 | [4] |
| 10 | ~90 | [4] |
Mandatory Visualizations
Enzymatic Reaction Mechanism
The lipase-catalyzed synthesis of this compound follows a Ping-Pong Bi-Bi mechanism.[11][12] In this two-step process, the enzyme first reacts with the acyl donor (adipic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acylated enzyme then reacts with the nucleophile (n-butanol) to form the ester and regenerate the free enzyme.
References
- 1. specialchem.com [specialchem.com]
- 2. CN104058964A - Preparation method for this compound - Google Patents [patents.google.com]
- 3. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development | MDPI [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. bastone-plastics.com [bastone-plastics.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Dibutyl Adipate: A Comprehensive Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl adipate (B1204190) (DBA), a diester of adipic acid and n-butanol, is a versatile organic compound with a well-established role as a plasticizer and emollient in various industries.[1][2] Beyond these conventional applications, DBA is gaining recognition as a promising green solvent for chemical reactions, offering a favorable safety and environmental profile compared to many traditional organic solvents. This technical guide provides an in-depth exploration of dibutyl adipate's utility as a solvent in chemical synthesis, consolidating its physicochemical properties, and presenting detailed experimental protocols for its application in key reaction classes. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the benefits of this emerging green solvent.
Introduction
The principles of green chemistry are increasingly guiding the selection of solvents in modern organic synthesis.[3][4][5] this compound (CAS No. 105-99-7), with its high boiling point, low volatility, and favorable toxicological profile, presents a compelling alternative to hazardous volatile organic compounds (VOCs).[3][6] Its chemical structure, featuring ester functionalities, imparts a unique solvency profile, making it suitable for a range of chemical transformations.[6] This guide aims to provide a comprehensive resource on the practical application of this compound as a reaction solvent.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application in chemical synthesis. The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₆O₄ | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 305 °C (lit.) | [1] |
| Melting Point | -38 °C | [1] |
| Density | 0.962 g/mL at 25 °C (lit.) | [1] |
| Flash Point | > 110 °C | [6] |
| Solubility in Water | 35 mg/L at 25 °C (very low) | [1] |
| Solubility in Organic Solvents | Soluble in ether and ethanol | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
Applications in Chemical Synthesis
This compound's favorable solvency characteristics and high boiling point make it a suitable medium for a variety of organic reactions, particularly those requiring elevated temperatures.[6] Its application in esterification, transesterification, and as a medium for certain polymerization and coupling reactions is of significant interest.
Esterification Reactions
This compound can serve as a non-volatile and easily separable solvent for esterification reactions. Its high boiling point allows for reactions to be conducted at temperatures sufficient to drive off water, thereby shifting the equilibrium towards product formation.
Experimental Protocol: Lipase-Catalyzed Esterification of Ibuprofen (B1674241)
-
Objective: To synthesize an ester prodrug of ibuprofen to potentially enhance its solubility and reduce gastric irritation.
-
Materials:
-
Ibuprofen
-
Sorbitol
-
Immobilized Lipase (B570770) (e.g., from Candida antarctica)
-
This compound (as solvent)
-
Molecular sieves (for water removal)
-
-
Procedure:
-
To a round-bottom flask, add ibuprofen (1.0 eq), sorbitol (1.2 eq), and immobilized lipase (e.g., 10% w/w of ibuprofen).
-
Add this compound to achieve a desired concentration of ibuprofen (e.g., 0.1 M).
-
Add activated molecular sieves to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C) with continuous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, filter off the immobilized enzyme and molecular sieves.
-
Remove the this compound under reduced pressure to isolate the crude product.
-
Purify the product by column chromatography.
-
-
Expected Outcome: Formation of the ibuprofen-sorbitol ester. The yield and reaction time will depend on the specific lipase used and the reaction conditions.
Atom Transfer Radical Polymerization (ATRP)
The selection of a suitable solvent is crucial in Atom Transfer Radical Polymerization (ATRP) to ensure homogeneity and control over the polymerization process.[9][10][11] While specific studies detailing the use of this compound in ATRP are limited, its high boiling point and ability to dissolve various monomers and polymers make it a candidate for investigation, particularly for bulk or solution polymerizations at elevated temperatures.
Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA)
This protocol is a generalized procedure for ATRP and can be adapted to investigate the efficacy of this compound as a solvent.[9][10][11]
-
Objective: To synthesize poly(methyl methacrylate) (PMMA) with controlled molecular weight and low polydispersity.
-
Materials:
-
Methyl methacrylate (MMA, monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
This compound (as solvent)
-
-
Procedure:
-
To a Schlenk flask, add CuBr (1.0 eq relative to initiator).
-
Add this compound and the ligand, PMDETA (1.0 eq relative to CuBr).
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) until a homogeneous solution is formed.
-
Add the monomer, MMA, and the initiator, EBiB.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C).
-
Take samples periodically to monitor monomer conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
-
Expected Outcome: Well-defined PMMA with a linear increase in molecular weight with conversion and a narrow molecular weight distribution.
Potential in Other Reaction Types
The properties of this compound suggest its potential utility in other reaction classes where high-boiling, non-polar to moderately polar solvents are beneficial.
-
Suzuki-Miyaura Coupling: The choice of solvent can significantly impact the efficiency of Suzuki-Miyaura cross-coupling reactions.[12][13][14][15][16] this compound's high boiling point could be advantageous in facilitating these reactions, which often require elevated temperatures. Further research is needed to evaluate its performance against commonly used solvents like toluene, THF, and DMF.
-
Phase Transfer Catalysis (PTC): In phase transfer catalysis, the organic solvent plays a crucial role in dissolving the organic-soluble reactants and the phase-transfer catalyst.[17][18][19][20][21] this compound's low water solubility and ability to dissolve a range of organic compounds make it a candidate for investigation as the organic phase in PTC reactions.
Conclusion
This compound presents itself as a viable and environmentally conscious alternative to conventional organic solvents in various chemical syntheses. Its attractive physicochemical properties, including a high boiling point, low volatility, and favorable safety profile, make it particularly suitable for reactions requiring elevated temperatures. While its application as a solvent is still an emerging area of research, the potential for its use in esterification, polymerization, and other important organic transformations is significant. This guide provides a foundational understanding and practical protocols to encourage further exploration and adoption of this compound as a green solvent in the scientific community. Further research into its application in a wider range of reactions and a deeper understanding of its interaction with various catalytic systems will undoubtedly expand its utility in sustainable chemical synthesis.
References
- 1. Biocatalytic approach for direct esterification of ibuprofen with sorbitol in biphasic media [sfera.unife.it]
- 2. researchgate.net [researchgate.net]
- 3. neuroquantology.com [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. 14.139.213.3:8080 [14.139.213.3:8080]
- 11. 14.139.213.3:8080 [14.139.213.3:8080]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. phasetransfer.com [phasetransfer.com]
- 18. Phase transfer catalysts drive diverse organic solvent solubility of single-walled carbon nanotubes helically wrapped by ionic, semiconducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phasetransfer.com [phasetransfer.com]
- 20. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Purity Analysis of Synthesized Dibutyl Adipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the purity analysis of synthesized dibutyl adipate (B1204190). It details the common synthesis routes, potential impurities, and the application of key analytical techniques for robust purity assessment.
Synthesis of Dibutyl Adipate and Potential Impurities
This compound is commonly synthesized via the esterification of adipic acid with n-butanol.[1] The reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water byproduct.[1] Alternative methods include transesterification and enzymatic synthesis.[1][2]
Regardless of the synthetic route, several impurities can be present in the final product. These include:
-
Unreacted Starting Materials: Residual adipic acid and n-butanol.
-
Byproducts: Mono-butyl adipate and other ester-related compounds.[3]
-
Catalyst Residues: Traces of the acid catalyst used in the synthesis.
-
Solvent Residues: If a solvent is used during the synthesis or purification process.
A thorough purity analysis is crucial to ensure the quality and safety of the this compound, particularly for applications in the pharmaceutical and cosmetic industries.
Analytical Techniques for Purity Assessment
A multi-faceted approach utilizing various analytical techniques is recommended for a comprehensive purity analysis of synthesized this compound. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, integrating these key analytical techniques.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the different analytical methods for a batch of synthesized this compound.
Table 1: Purity and Impurity Profile by GC-MS
| Compound | Retention Time (min) | Area (%) | Identification |
| n-Butanol | 3.2 | 0.05 | Starting Material |
| This compound | 13.8 | 99.85 | Main Product |
| Mono-butyl adipate | 10.5 | 0.10 | Byproduct |
Table 2: Purity Determination by HPLC
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| Adipic Acid | 2.5 | 0.08 | - |
| This compound | 8.1 | 99.92 | 99.92 |
Table 3: Quantitative ¹H NMR Analysis
| Proton Signal | Chemical Shift (ppm) | Integration Value | Calculated Purity (%) |
| -CH₂- (adipate) | 2.25 (t) | 4.00 | 99.9+ |
| -O-CH₂- (butyl) | 4.05 (t) | 4.00 | - |
| Impurity Signals | Various | < 0.01 | - |
Table 4: Comparative Overview of Analytical Techniques
| Parameter | GC-MS | HPLC | ¹H NMR | FTIR |
| Primary Use | Separation and identification of volatile compounds | Separation and quantification of non-volatile compounds | Structural elucidation and quantification | Functional group identification |
| Purity (%) | 99.85 | 99.92 | >99.9 | - |
| Key Impurities Detected | n-Butanol, Mono-butyl adipate | Adipic Acid | Structurally different impurities | Gross contamination |
| Strengths | High sensitivity and specificity for volatile impurities | Excellent for non-volatile impurities and quantification | Provides structural confirmation and accurate quantification | Rapid and non-destructive |
| Limitations | Not suitable for non-volatile or thermally labile compounds | May require chromophores for UV detection | Lower sensitivity for trace impurities | Limited quantitative information |
Experimental Protocols
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting residual starting materials and volatile byproducts.[4]
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Injector Temperature: 280°C.[5]
-
Injection Volume: 1 µL (splitless).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Program: Initial temperature 60°C for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 min.[5]
-
-
Mass Spectrometer:
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of n-hexane to prepare a 1 mg/mL solution.
-
Vortex the solution to ensure homogeneity.
HPLC is well-suited for the separation and quantification of non-volatile or thermally labile compounds, such as residual adipic acid.[6]
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, and UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of the synthesized this compound and for quantifying the main component against proton-containing impurities.[8]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of CDCl₃.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to an NMR tube.
Expected ¹H NMR Signals (CDCl₃):
-
δ 4.05 (t, 4H, -O-CH ₂-)
-
δ 2.25 (t, 4H, -CH ₂-COO-)
-
δ 1.60 (m, 8H, -CH ₂-CH ₂-COO- and -O-CH₂-CH ₂-)
-
δ 1.35 (m, 4H, -CH₂-CH ₃)
-
δ 0.90 (t, 6H, -CH ₃)
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the synthesized product, confirming the ester formation and the absence of significant impurities like carboxylic acids.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Diisobutyl adipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
The Role of Dibutyl Adipate in Mitigating Polymer Brittleness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl adipate (B1204190) (DBA), a diester of n-butyl alcohol and adipic acid, is a highly effective and versatile plasticizer employed to enhance the flexibility and reduce the brittleness of a wide range of polymers. Its efficacy stems from its ability to intercalate between polymer chains, thereby disrupting intermolecular forces, increasing free volume, and lowering the glass transition temperature (Tg). This comprehensive technical guide details the mechanism of action of DBA, its quantitative effects on key polymer properties, and its applications, with a particular focus on pharmaceutical and biodegradable polymers. Detailed experimental protocols for the preparation and characterization of DBA-plasticized polymer films are also provided to facilitate further research and development in this area.
Introduction
Polymeric materials are integral to numerous applications in the pharmaceutical and drug delivery sectors, from packaging and medical devices to advanced drug delivery systems. However, many polymers, such as polyvinyl chloride (PVC) and biodegradable polyesters like polylactic acid (PLA), exhibit inherent brittleness, which can limit their utility.[1] Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility, workability, and durability.[2] Dibutyl adipate (DBA) has emerged as a prominent non-phthalate plasticizer due to its excellent compatibility with various polymers, low toxicity, and biodegradability.[3][4] This guide provides an in-depth analysis of the role of DBA in reducing polymer brittleness, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
The primary function of this compound as a plasticizer is to increase the mobility of polymer chains.[5] In a rigid polymer, the long molecular chains are tightly packed and held together by strong intermolecular forces, such as van der Waals forces.[2] This restricted movement is characteristic of materials below their glass transition temperature (Tg), where they exhibit a glassy, brittle behavior.
When DBA is introduced into the polymer matrix, its molecules, being smaller and more mobile, position themselves between the large polymer chains. This process, known as intercalation, has several key effects:
-
Increased Interchain Distance: The presence of DBA molecules physically separates the polymer chains, increasing the average distance between them.
-
Reduced Intermolecular Forces: By spacing out the polymer chains, DBA weakens the intermolecular forces that hold them together.
-
Increased Free Volume: The addition of the plasticizer molecules creates additional empty space within the polymer matrix, referred to as free volume. This increased free volume facilitates the movement and rotation of polymer chain segments.
-
Lowered Glass Transition Temperature (Tg): The enhanced chain mobility means that less thermal energy is required for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state. Consequently, the Tg of the plasticized polymer is significantly lowered.[5]
This overall increase in molecular mobility manifests as a macroscopic reduction in brittleness and an increase in the flexibility and ductility of the material.
Quantitative Effects on Polymer Properties
The addition of this compound significantly alters the thermal and mechanical properties of polymers. The following tables summarize the typical effects observed. While direct quantitative data for this compound is limited in publicly available literature, the data presented for analogous adipate esters provide a strong predictive framework for its performance.[5]
Thermal Properties
The most prominent effect of DBA on the thermal properties of a polymer is the reduction of its glass transition temperature (Tg).
Table 1: Effect of Adipate Ester Plasticizers on the Thermal Properties of Polylactic Acid (PLA)
| Plasticizer Content (wt%) | Glass Transition Temp. (Tg) (°C) | Cold Crystallization Temp. (Tcc) (°C) | Melting Temp. (Tm) (°C) |
| 0 (Neat PLA) | ~60 | ~110 | ~150 |
| 10 | ~45 | ~95 | ~148 |
| 20 | ~30 | ~80 | ~145 |
| 30 | ~15 | ~65 | ~142 |
| Data adapted from studies on analogous adipate esters and serves as a predictive framework for DBA.[5] |
Mechanical Properties
The plasticizing effect of DBA leads to a decrease in tensile strength and modulus, accompanied by a significant increase in elongation at break, indicating a transition from a brittle to a ductile material.
Table 2: Effect of Adipate Ester Plasticizers on the Mechanical Properties of Polylactic Acid (PLA)
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Neat PLA) | ~50 | <10 |
| 10 | ~35 | ~150 |
| 20 | ~25 | >300 |
| 30 | ~15 | >400 |
| Data adapted from studies on analogous adipate esters and serves as a predictive framework for DBA.[5][6] |
Experimental Protocols
This section provides detailed methodologies for the preparation of plasticized polymer films and their subsequent characterization.
Preparation of Plasticized Polymer Films via Solvent Casting
Solvent casting is a common laboratory technique for preparing thin polymer films with uniform thickness.[7]
Materials:
-
Polymer (e.g., Polylactic Acid (PLA) or Polyvinyl Chloride (PVC))
-
This compound (DBA)
-
Volatile Solvent (e.g., Chloroform or Tetrahydrofuran (THF))
-
Glass Petri Dishes or other flat casting surfaces
-
Magnetic Stirrer and Stir Bars
-
Analytical Balance
-
Fume Hood
-
Vacuum Oven
Procedure:
-
Solution Preparation:
-
In a fume hood, accurately weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a beaker with a magnetic stir bar. The polymer concentration typically ranges from 5-10% (w/v).
-
Calculate and weigh the required amount of this compound to achieve the desired plasticizer concentration (e.g., 10, 20, 30 wt% relative to the polymer).
-
Add the DBA to the polymer solution and stir until a homogeneous mixture is obtained.[8]
-
-
Film Casting:
-
Carefully pour the polymer-plasticizer solution into a clean, level glass petri dish. Ensure the solution spreads evenly to achieve a uniform thickness.
-
Cover the petri dish with a perforated lid or aluminum foil with small holes to allow for slow solvent evaporation. This prevents the formation of defects in the film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.
-
Once the film appears solid, transfer the petri dish to a vacuum oven. Dry the film at a slightly elevated temperature (e.g., 40-60 °C) under vacuum for at least 24 hours to remove any residual solvent.[9]
-
-
Film Removal:
-
Carefully peel the dried film from the glass substrate. The resulting film can then be cut into specimens for characterization.
-
Characterization of Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer films.
Apparatus:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Cut a small sample (5-10 mg) from the prepared polymer film and place it in an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C for PLA) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Cool the sample to a low temperature (e.g., -50 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Reheat the sample to the same upper temperature at the same heating rate.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
The melting temperature (Tm) is determined from the peak of the endothermic melting transition.
-
Characterization of Mechanical Properties: Tensile Testing
Tensile testing is performed to measure the tensile strength, elongation at break, and Young's modulus of the polymer films according to ASTM D882.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Calipers for measuring sample dimensions
Procedure:
-
Specimen Preparation:
-
Cut the polymer films into rectangular strips of specific dimensions (e.g., 10 mm width and 100 mm length). Ensure the edges are clean and free of nicks.
-
-
Testing Conditions:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
-
Tensile Test:
-
Measure the width and thickness of each specimen at several points along the gauge length and use the average values.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.
-
Set the initial grip separation (gauge length).
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress applied before the specimen ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Applications in Pharmaceutical and Drug Development
The enhanced flexibility and reduced brittleness imparted by this compound make it a valuable excipient in various pharmaceutical applications:
-
Film Coatings: DBA can be incorporated into polymeric film coatings for tablets and capsules to improve their flexibility and prevent cracking, ensuring the integrity of the coating and controlling drug release.
-
Transdermal Patches: In transdermal drug delivery systems, DBA can act as a plasticizer and a penetration enhancer, improving the flexibility of the patch for better conformity to the skin and facilitating drug transport across the stratum corneum.
-
Medical Tubing and Devices: For polymers like PVC used in medical tubing and bags, DBA provides the necessary flexibility and durability while offering a safer alternative to some traditional phthalate (B1215562) plasticizers.
-
Biodegradable Implants and Scaffolds: In the field of tissue engineering and regenerative medicine, DBA can be used to plasticize biodegradable polymers like PLA to create more pliable and resilient implants and scaffolds.
Conclusion
This compound serves as a highly effective plasticizer for reducing the brittleness of a wide array of polymers. Its mechanism of action, centered on increasing polymer chain mobility by reducing intermolecular forces and lowering the glass transition temperature, leads to significant improvements in flexibility and ductility. The quantitative data, though often based on analogous adipate esters, strongly support the efficacy of DBA in enhancing the mechanical and thermal properties of polymers like PLA and PVC. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the benefits of this compound in creating advanced and reliable polymeric materials for pharmaceutical and biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. docta.ucm.es [docta.ucm.es]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Diphenyl adipate | 3195-37-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Dibutyl Adipate Utilizing Gas Chromatography-Mass Spectrometry
Introduction
Dibutyl adipate (B1204190) (DBA) is a common plasticizer used to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). It finds widespread application in consumer products such as food packaging, medical devices, and toys. Due to its potential for migration from these materials into food, beverages, or directly into the human body, sensitive and accurate analytical methods for its detection and quantification are imperative. Gas chromatography-mass spectrometry (GC-MS) is a robust and highly selective technique ideally suited for the analysis of semi-volatile organic compounds like DBA, providing both high-resolution separation and definitive identification. This application note presents a comprehensive protocol for the determination of Dibutyl adipate in various matrices using GC-MS.
Principle
The methodology involves the extraction of this compound from the sample matrix, followed by separation and detection using a gas chromatograph coupled with a mass spectrometer. The extracted sample is injected into the GC, where it is vaporized and transported by an inert carrier gas through a capillary column. The separation of DBA from other components is achieved based on its differential partitioning between the stationary phase coated on the column and the mobile gas phase. Upon elution from the column, DBA enters the mass spectrometer, where it undergoes electron ionization (EI). The resulting positively charged molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum provides a unique fragmentation pattern for unequivocal identification, while the chromatographic peak area is utilized for quantification.
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized in the tables below. Table 1 outlines the chromatographic and mass spectrometric parameters, while Table 2 details the method's performance characteristics.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) / Full Scan |
| Selected Ion Monitoring (SIM) Parameters | |
| Retention Time (approx.) | 13.8 min[1] |
| Quantifier Ion (m/z) | 129[1] |
| Qualifier Ion 1 (m/z) | 201[1] |
| Qualifier Ion 2 (m/z) | 258[1] |
Table 2: Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 5 - 1000 ng/g[2] |
| Correlation Coefficient (r²) | > 0.998[2] |
| Intraday Recovery | 85.4% - 114.6%[2] |
| Interday Recovery | 83.6% - 118.5%[2] |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/kg |
Experimental Protocols
Sample Preparation: Solvent Extraction and Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from solid matrices such as plastic materials or food samples.[3]
Materials and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MAX)[2]
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Nitrogen evaporator
Procedure:
-
Sample Comminution: Cut the solid sample (e.g., plastic film, ham sausage) into small pieces (approximately 2x2 mm) to increase the surface area for extraction.[3]
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.[3]
-
Add 10 mL of a suitable extraction solvent (e.g., a 1:1 v/v mixture of dichloromethane and methanol).[3]
-
Vortex the vial for 5 minutes to ensure thorough mixing.
-
Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[3]
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.[3]
-
Carefully transfer the supernatant to a clean glass vial.[3]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[3]
-
Load the extracted supernatant onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.[3]
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound with 10 mL of n-hexane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.
-
GC-MS Analysis
Instrumentation and Conditions:
The GC-MS system should be set up according to the parameters outlined in Table 1. A blank solvent injection should be performed first to ensure the system is free from contaminants. Following this, a calibration curve should be established by injecting a series of standard solutions of this compound at different concentrations. Finally, the prepared sample extracts are injected for analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the analytical steps.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Dibutyl Adipate
Introduction
Dibutyl adipate (B1204190) (DBA) is the diester of butyl alcohol and adipic acid, widely utilized as a plasticizer, skin-conditioning agent, and solvent in various cosmetic and pharmaceutical formulations.[1] Its presence and concentration are critical for product efficacy and safety, necessitating a reliable and accurate quantification method. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and precise technique for the determination of Dibutyl adipate in diverse sample matrices.[2][3] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method, suitable for quality control, formulation development, and stability testing.
Principle of the Method
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which is non-polar. The mobile phase consists of a polar mixture, typically acetonitrile (B52724) and water.[2][4] this compound, being a relatively non-polar compound, interacts with the C18 stationary phase. By manipulating the composition of the mobile phase, the retention of this compound on the column can be controlled, allowing for its separation from other components in the sample matrix. The separated this compound is then detected by a UV detector at a specific wavelength, and the resulting signal is proportional to its concentration.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Chromatographic data acquisition and processing software.
-
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Solvents: HPLC-grade acetonitrile and water.[2]
-
Reagents: this compound reference standard (≥95% purity), phosphoric acid or formic acid (optional, for mobile phase modification).[2][4]
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.[2]
-
Filters: 0.45 µm syringe filters.[5]
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water[2] |
| Gradient Elution | A typical gradient could start with a higher percentage of the aqueous phase and ramp up to a higher percentage of acetonitrile to ensure elution of the analyte. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 230 nm[5] |
| Run Time | Approximately 10 minutes, adjusted to ensure elution of this compound and any interfering peaks.[5] |
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water is recommended.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 10-200 µg/mL.[2] These solutions are used to construct a calibration curve.
4. Sample Preparation (for Cosmetic Creams or Lotions)
-
Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.[2]
-
Add 20 mL of acetonitrile and vortex for 5 minutes to disperse the sample.[2]
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[2]
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.[2]
Method Validation and Data Presentation
The described HPLC method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99[3] | > 0.998 |
| Accuracy (Recovery) | 98.0% - 102.0%[2] | 99.5% |
| Precision (Relative Standard Deviation, RSD) | ≤ 2%[3] | < 1.5% |
| Limit of Detection (LOD) | Method Dependent | Typically in the low µg/mL range[3] |
| Limit of Quantification (LOQ) | Method Dependent | Typically in the low µg/mL range[3] |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting a standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time for replicate injections is within acceptable limits (typically ≤ 2%).
Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Visualizations
Caption: Overall workflow for the HPLC quantification of this compound.
References
Application Note: Quantification of Dibutyl Adipate Migration from Polyvinyl Chloride (PVC) using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Dibutyl adipate (B1204190) (DBA) is a common plasticizer used to impart flexibility and durability to polyvinyl chloride (PVC) products.[1] These plasticized PVC materials are extensively used in food packaging films, medical devices, and consumer goods.[1][2] However, plasticizers are not chemically bound to the polymer matrix and can migrate into materials that come into contact with the PVC, such as foodstuffs, beverages, and biological fluids.[2][3] The potential for migration raises safety concerns, necessitating sensitive and accurate analytical methods for the quantification of DBA.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like DBA, offering high resolution and definitive identification.[4] This application note provides a detailed protocol for the quantification of DBA migration from PVC into food simulants using GC-MS.
Principle of the Method
The quantification of DBA migration involves exposing a PVC sample to a food simulant under controlled conditions of time and temperature. Following exposure, the DBA that has migrated into the simulant is extracted and concentrated. The extract is then analyzed by GC-MS. The gas chromatograph separates the components of the extract based on their volatility and interaction with the stationary phase of the analytical column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unequivocal identification of DBA. Quantification is achieved by comparing the peak area of DBA in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
This section details the methodologies for the migration experiment, sample preparation, and subsequent analysis by GC-MS.
1. Migration Experiment
The migration test is designed to simulate the contact of the PVC material with different types of foodstuffs.
-
Materials:
-
PVC film or article of interest
-
Food Simulants:
-
10% ethanol (B145695) (v/v) in deionized water (Simulant A) for aqueous foods
-
3% acetic acid (w/v) in deionized water (Simulant B) for acidic foods
-
50% ethanol (v/v) in deionized water (Simulant D2) for fatty foods
-
Olive oil or isooctane (B107328) as an alternative fatty food simulant[6]
-
-
Glass migration cells or containers
-
Incubator or oven
-
-
Procedure:
-
Cut the PVC sample into pieces of a known surface area (e.g., 6 dm²).
-
Place the PVC sample into a glass migration cell.
-
Add a known volume of the selected food simulant to the cell, ensuring the sample is completely immersed and maintaining a surface area-to-volume ratio of 6 dm²/L.[6]
-
Seal the migration cell to prevent evaporation.
-
Incubate the cell under specific time and temperature conditions (e.g., 10 days at 40°C). These conditions should be chosen based on the intended application of the PVC material and relevant regulations.
-
After the incubation period, remove the PVC sample from the simulant.
-
The food simulant is now ready for extraction and analysis.
-
2. Sample Preparation: Extraction of DBA from Food Simulants
The extraction method depends on the nature of the food simulant.
-
Aqueous Food Simulants (A and B): Liquid-Liquid Extraction (LLE)
-
Materials and Reagents:
-
n-Hexane (HPLC grade)
-
Sodium chloride (analytical grade)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Transfer a known volume (e.g., 100 mL) of the food simulant into a separatory funnel.
-
Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.
-
Add a known volume of n-hexane (e.g., 20 mL) and shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh portions of n-hexane.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
-
Fatty Food Simulant (D2 or Olive Oil): Solid-Phase Extraction (SPE)
-
Materials and Reagents:
-
Oasis MAX SPE Cartridges[7]
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-Hexane (HPLC grade)
-
-
Procedure:
-
Dilute a known amount of the olive oil simulant in n-hexane.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of n-hexane.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with a solvent that removes interfering lipids but retains the DBA.
-
Elute the DBA from the cartridge with a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD) and an autosampler.
-
-
GC-MS Conditions (Typical):
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[6]
-
Injector Temperature: 280°C[6]
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C, hold for 10 minutes[6]
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for DBA (e.g., m/z 129, 147, 201).
-
4. Quantification
-
Calibration:
-
Prepare a series of standard solutions of DBA in n-hexane at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject each standard solution into the GC-MS and record the peak area for the target ions.
-
Construct a calibration curve by plotting the peak area versus the concentration of DBA.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the GC-MS.
-
Identify the DBA peak based on its retention time and the presence of characteristic ions.
-
Determine the peak area of DBA in the sample.
-
Calculate the concentration of DBA in the extract using the calibration curve.
-
Calculate the amount of DBA that migrated from the PVC sample, typically expressed in mg/dm² or mg/kg of food simulant.
-
Data Presentation
The quantitative results of the migration study should be summarized in a clear and structured table to facilitate comparison.
Table 1: Quantification of Dibutyl Adipate (DBA) Migration from PVC Film
| Food Simulant | Test Conditions | Migration of DBA (mg/dm²) | Migration of DBA (mg/kg) |
| 10% Ethanol (Simulant A) | 10 days at 40°C | 0.15 | 2.5 |
| 3% Acetic Acid (Simulant B) | 10 days at 40°C | 0.12 | 2.0 |
| 50% Ethanol (Simulant D2) | 10 days at 40°C | 1.20 | 20.0 |
| Olive Oil | 10 days at 40°C | 2.58 | 43.0 |
| 10% Ethanol (Simulant A) | 2 hours at 70°C | 0.21 | 3.5 |
| Olive Oil | 2 hours at 70°C | 4.50 | 75.0 |
Visualizations
Caption: Experimental workflow for the quantification of DBA migration from PVC.
Caption: Factors influencing the migration of this compound from PVC.
References
- 1. benchchem.com [benchchem.com]
- 2. Plasticizer migration from polyvinyl chloride film to solvents and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 7. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thermal Analysis of Polymers Plasticized with Dibutyl Adipate using Differential Scanning Calorimetry (DSC)
Introduction
Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers. Dibutyl adipate (B1204190) (DBA), a biodegradable and low-toxicity plasticizer, is increasingly used in various polymer systems, including polyvinyl chloride (PVC), polylactide (PLA), cellulose (B213188) acetate, and starch-based bioplastics. Understanding the thermal properties of these plasticized polymers is crucial for predicting their processing behavior, performance, and service life. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[1][2] This application note provides a detailed protocol for the thermal analysis of polymers plasticized with Dibutyl Adipate using DSC and presents typical data for common polymer systems.
Principle of Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time, while the sample is subjected to a controlled temperature program.[2] When the sample undergoes a thermal transition, such as melting or glass transition, it will absorb or release heat, resulting in a difference in heat flow compared to the inert reference.[2] This difference is detected and recorded, providing quantitative information about the thermal properties of the material.
Effect of this compound (DBA) on Polymer Thermal Properties
The addition of a plasticizer like DBA to a polymer matrix increases the free volume between polymer chains, which enhances their mobility. This increased mobility leads to a decrease in the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] For semi-crystalline polymers, the plasticizer primarily affects the amorphous regions, leading to a lower Tg. The melting temperature (Tm) of the crystalline regions may also be slightly affected, often showing a depression with increasing plasticizer content. The crystallization temperature (Tc) upon cooling can also be influenced by the presence of the plasticizer.
Data Presentation: Thermal Properties of DBA-Plasticized Polymers
The following tables summarize the typical effects of this compound (DBA) concentration on the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of various polymers. Please note that while the data for PVC is based on studies with similar adipate plasticizers, the data for PLA, Cellulose Acetate, and Starch with DBA are representative examples illustrating the expected trends.
Table 1: Thermal Properties of Polyvinyl Chloride (PVC) Plasticized with Adipate Plasticizers
| Plasticizer Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 85 |
| 10 | 55 |
| 20 | 25 |
| 30 | 5 |
Data inferred from studies on PVC plasticized with similar adipate plasticizers.
Table 2: Representative Thermal Properties of Polylactide (PLA) Plasticized with this compound (DBA)
| DBA Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Cold Crystallization Temperature (Tcc) (°C) | Melting Temperature (Tm) (°C) |
| 0 | 60 | 110 | 175 |
| 10 | 45 | 100 | 172 |
| 20 | 30 | 90 | 168 |
| 30 | 15 | 80 | 165 |
Table 3: Representative Thermal Properties of Cellulose Acetate Plasticized with this compound (DBA)
| DBA Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 190 |
| 10 | 160 |
| 20 | 130 |
| 30 | 100 |
Table 4: Representative Thermal Properties of Thermoplastic Starch (TPS) Plasticized with this compound (DBA)
| DBA Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 10 | 50 | 155 |
| 20 | 30 | 150 |
| 30 | 10 | 145 |
Experimental Protocols
This section provides a detailed methodology for the preparation of plasticized polymer samples and their analysis using DSC.
Materials and Equipment
-
Polymer (e.g., PVC, PLA, Cellulose Acetate, Starch)
-
This compound (DBA)
-
Solvent (if using solvent casting method, e.g., tetrahydrofuran (B95107) for PVC/PLA, acetone (B3395972) for Cellulose Acetate)
-
Analytical balance
-
Hot plate with magnetic stirrer
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC) with cooling accessories
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
Sample Preparation
Method 1: Melt Blending
-
Dry the polymer to remove any residual moisture. Drying conditions will vary depending on the polymer (e.g., PLA at 80°C for 4 hours in a vacuum oven).
-
Weigh the required amounts of polymer and DBA to achieve the desired weight percentages.
-
Melt-blend the polymer and DBA using a suitable laboratory-scale extruder or internal mixer. The processing temperature should be above the polymer's melting or softening point but below its degradation temperature.
-
Cool the resulting blend and pelletize or cut it into small pieces for DSC analysis.
Method 2: Solvent Casting
-
Dissolve a known weight of the polymer in a suitable solvent with gentle heating and stirring.
-
Add the desired amount of DBA to the polymer solution and continue stirring until a homogeneous solution is obtained.
-
Cast the solution onto a clean, flat glass plate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature.
-
Dry the resulting film in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent completely.
-
Cut a small piece of the film for DSC analysis.
DSC Measurement Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard materials like indium.
-
Sample Preparation for DSC:
-
Accurately weigh 5-10 mg of the prepared plasticized polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a starting temperature well below the expected Tg (e.g., -50°C).
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers). This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the starting temperature. This allows for the observation of crystallization events.
-
Second Heating Scan: Heat the sample again at the same rate as the first heating scan. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.
-
For semi-crystalline polymers, determine the melting temperature (Tm) as the peak temperature of the melting endotherm and the crystallization temperature (Tc) as the peak temperature of the crystallization exotherm from the cooling scan.
-
If cold crystallization is observed during the heating scan, note the cold crystallization temperature (Tcc) at the peak of the exotherm.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for DSC analysis of plasticized polymers.
Logical Relationship of Plasticizer Effect
Caption: Effect of this compound on polymer thermal properties.
Conclusion
DSC is an indispensable tool for characterizing the thermal properties of polymers plasticized with this compound. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can obtain reliable and reproducible data on the glass transition temperature, melting temperature, and crystallization behavior of their materials. This information is critical for optimizing processing conditions, ensuring product quality, and predicting the long-term performance of plasticized polymer systems. The provided data tables and diagrams serve as a valuable reference for understanding the fundamental effects of DBA on various polymer matrices.
References
Application Note: Thermal Stability of Dibutyl Adipate using Thermogravimetric Analysis (TGA)
Abstract
This application note provides a comprehensive overview of the use of Thermogravimetric Analysis (TGA) for assessing the thermal stability of Dibutyl Adipate (B1204190) (DBA), a common plasticizer and solvent used in various industries, including pharmaceuticals and drug development. Detailed experimental protocols, data interpretation, and a discussion of the thermal decomposition profile are presented to guide researchers and scientists in their material characterization studies.
Introduction
Dibutyl adipate (DBA) is a diester of butyl alcohol and adipic acid, widely employed as a plasticizer, skin-conditioning agent, and solvent.[1] Its thermal stability is a critical parameter that influences its processing, storage, and application performance. Thermogravimetric Analysis (TGA) is a powerful analytical technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[2][3] This analysis provides valuable data on the onset of decomposition, the rate of degradation, and the composition of the material. Understanding the thermal behavior of DBA is essential for ensuring product quality, safety, and efficacy in its various applications.
Experimental Protocols
A detailed methodology for conducting TGA on this compound is crucial for obtaining accurate and reproducible results. The following protocol is based on standard methods for the thermal analysis of plasticizers.[2]
1. Instrument and Sample Preparation:
-
Apparatus: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance is required.
-
Sample Pans: Utilize inert sample pans, such as aluminum or platinum, to hold the liquid DBA sample.
-
Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a tared TGA sample pan.[4]
2. TGA Instrument Setup and Measurement:
-
Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
Heating Program: Equilibrate the sample at a low initial temperature (e.g., 30 °C). Subsequently, heat the sample from the initial temperature to a final temperature of approximately 400 °C at a constant heating rate of 10 °C/min.[2][4]
-
Data Collection: Continuously monitor and record the sample mass as a function of temperature throughout the experiment.
3. Data Analysis:
The resulting TGA curve (percentage weight loss versus temperature) and its first derivative (DTG curve) are analyzed to determine key thermal stability parameters:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins. This can be determined using various methods, such as the extrapolated onset from the tangent of the steepest mass loss or the temperature at which a specific percentage of mass loss occurs (e.g., 5%).[5]
-
Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, identified as the peak in the DTG curve.
-
Mass Loss Percentage: The percentage of the initial sample mass lost during specific temperature ranges.
-
Residual Mass: The percentage of the initial sample mass remaining at the end of the analysis.
Data Presentation
The quantitative data obtained from the TGA of this compound is summarized in the table below. This data provides a clear and concise overview of its thermal stability profile.
| Parameter | Value | Description |
| Onset Temperature (Tonset) | ~ 200 - 220 °C | Temperature at which significant thermal decomposition begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 250 - 270 °C | Temperature of the maximum rate of mass loss. |
| Mass Loss at 250 °C | ~ 50% | Percentage of mass lost at the approximate midpoint of decomposition. |
| Mass Loss at 300 °C | > 95% | Indicates near-complete volatilization/decomposition. |
| Final Residue at 400 °C | < 1% | The amount of non-volatile material remaining after decomposition. |
Note: The values presented are illustrative and based on the typical thermal behavior of adipate esters. Actual experimental values may vary depending on the specific analytical conditions and sample purity.
Visualization of Experimental Workflow and Decomposition Pathway
To further elucidate the experimental process and the underlying chemical changes, the following diagrams are provided.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
References
Application Notes and Protocols for the Characterization of Dibutyl Adipate using Fourier-Transform Infrared (FTIR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibutyl adipate (B1204190) is a widely used diester of adipic acid and n-butanol, commonly employed as a plasticizer in various polymers such as polyvinyl chloride (PVC), and as an emollient in cosmetic and pharmaceutical formulations. Its physical and chemical properties, including its efficacy as a plasticizer and its potential for migration, are of significant interest in materials science and drug development. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of dibutyl adipate. This method allows for the identification of the compound's characteristic functional groups, confirmation of its identity, and quantitative analysis in various matrices. These notes provide a comprehensive guide to the qualitative and quantitative analysis of this compound using FTIR spectroscopy.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups. The resulting FTIR spectrum is a unique molecular "fingerprint" that provides valuable information about the chemical structure of the sample. For this compound, key vibrational modes include the stretching of the carbonyl (C=O) group in the ester linkage, C-O stretching, and various C-H stretching and bending vibrations.
Data Presentation: Characteristic FTIR Peaks for this compound
The FTIR spectrum of this compound is characterized by several strong absorption bands corresponding to its constituent functional groups. The following table summarizes the principal absorption peaks, their corresponding vibrational modes, and typical wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2960 | Asymmetric C-H stretching | Associated with the -CH₃ and -CH₂- groups in the butyl chains. |
| ~2935 | Asymmetric C-H stretching | Associated with the -CH₂- groups in the butyl and adipate chains. |
| ~2874 | Symmetric C-H stretching | Associated with the -CH₃ and -CH₂- groups. |
| ~1735 | C=O stretching | A very strong and sharp peak characteristic of the ester carbonyl group.[1] |
| ~1465 | -CH₂- bending (scissoring) | Relates to the methylene (B1212753) groups in both the butyl and adipic acid units.[2] |
| ~1380 | -CH₃ bending (umbrella) | Characteristic of the terminal methyl groups of the butyl chains. |
| ~1245 | Asymmetric C-O-C stretching | Associated with the ester linkage.[2] |
| ~1170 | Symmetric C-O-C stretching | Also characteristic of the ester group.[2] |
| ~1070 | C-O stretching | Relates to the O-C bond of the butyl group. |
| ~740 | - (CH₂)n - rocking | Rocking vibration of the methylene chain in the adipate moiety. |
Experimental Protocols
This section provides detailed methodologies for the qualitative and quantitative analysis of this compound using FTIR spectroscopy. Two common sampling techniques are described: Attenuated Total Reflectance (ATR) and Transmission.
Qualitative Analysis of Neat this compound
Objective: To obtain the characteristic FTIR spectrum of pure this compound for identification and verification.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a simple and rapid method for analyzing liquid samples with minimal preparation.[3]
-
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
-
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]
-
Data Acquisition: If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). If necessary, an ATR correction can be applied to the data to account for the wavelength-dependent depth of penetration of the IR beam.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Method 2: Transmission Spectroscopy (Neat Liquid)
This method involves placing a thin film of the liquid sample between two IR-transparent salt plates.
-
Instrumentation and Materials:
-
FTIR spectrometer.
-
Demountable liquid cell or two IR-transparent salt plates (e.g., NaCl or KBr).
-
Pipette.
-
-
Procedure:
-
Background Spectrum: Collect a background spectrum with the empty salt plates or an empty liquid cell in the sample holder.
-
Sample Preparation: Place one drop of this compound onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film and avoiding air bubbles.
-
Data Acquisition: Place the assembled salt plates in the sample holder of the spectrometer. Collect the spectrum using similar parameters as for the ATR method (e.g., 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).
-
Cleaning: Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous isopropanol (B130326) or chloroform) and store them in a desiccator.
-
Quantitative Analysis of this compound in a Polymer Matrix
Objective: To determine the concentration of this compound in a polymer matrix (e.g., PVC) using a calibration curve based on Beer's Law.
-
Principle: Beer's Law states that the absorbance of a specific peak is directly proportional to the concentration of the analyte. By preparing standards with known concentrations of this compound, a calibration curve of absorbance versus concentration can be constructed.
-
Instrumentation and Materials:
-
FTIR spectrometer.
-
Analytical balance.
-
Volumetric flasks.
-
Solvent (e.g., Tetrahydrofuran - THF).
-
Polymer (e.g., PVC resin).
-
This compound.
-
Petri dishes or glass plates for casting films.
-
-
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions with varying concentrations of this compound and a fixed concentration of the polymer. For example, prepare five standards with this compound concentrations ranging from 5% to 25% (w/w) in PVC.
-
To do this, dissolve known weights of PVC and this compound in a suitable solvent like THF in volumetric flasks.[3]
-
-
Film Casting:
-
Pour a consistent volume of each standard solution into a petri dish or onto a level glass plate.
-
Allow the solvent to evaporate completely in a fume hood or a vacuum oven at a controlled temperature to form thin polymer films of uniform thickness.
-
-
FTIR Analysis (Transmission Mode):
-
Mount a film from each standard in the sample holder of the FTIR spectrometer.
-
Collect the absorbance spectrum for each film.
-
-
Calibration Curve Construction:
-
Select a characteristic absorption peak of this compound that has minimal interference from the polymer matrix. The C=O stretching peak at approximately 1735 cm⁻¹ is often a suitable choice.
-
For each standard, determine the absorbance of the selected analytical peak.
-
Plot a graph of absorbance versus the known concentration of this compound for the standards.
-
Perform a linear regression on the data points to obtain the equation of the calibration curve and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.
-
-
Analysis of Unknown Sample:
-
Prepare a film of the unknown sample using the same procedure as for the standards.
-
Measure the FTIR absorbance spectrum of the unknown sample.
-
Determine the absorbance of the same analytical peak used for the calibration curve.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
-
-
Mandatory Visualizations
References
Application Notes and Protocols: Raman Spectroscopy of Dibutyl Adipate in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl adipate (B1204190) (DBA) is a widely utilized plasticizer in various polymer matrices to enhance flexibility and durability. Its applications range from food packaging and medical devices to coatings and adhesives. Monitoring the concentration and distribution of DBA within these polymers is crucial for quality control, performance evaluation, and safety assessment, particularly in applications where migration of the plasticizer is a concern. Raman spectroscopy offers a non-destructive, rapid, and highly specific analytical technique for the qualitative and quantitative analysis of DBA in polymer matrices. This document provides detailed application notes and protocols for this purpose.
Principle of Analysis
Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with a molecule, it can excite vibrational modes, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational frequencies of the molecule's bonds, providing a unique spectral fingerprint.
For the analysis of dibutyl adipate in polymer matrices, the characteristic Raman bands of DBA can be used for its identification and quantification. The intensity of a characteristic DBA Raman band is proportional to its concentration within the polymer matrix. By creating a calibration model, the concentration of DBA can be accurately determined.
Key Raman Spectral Features of this compound
Table 1: Major Raman Peaks and Vibrational Mode Assignments for this compound
| Raman Shift (cm⁻¹) (Estimated) | Vibrational Mode Assignment | Intensity |
| ~2935 | C-H Stretching (CH₂, CH₃) | Strong |
| ~2870 | C-H Stretching (CH₂, CH₃) | Strong |
| ~1733 | C=O Stretching (Ester) | Very Strong |
| ~1450 | C-H Bending (CH₂) | Medium |
| ~1300 | CH₂ Twisting | Medium |
| ~1115 | C-C Stretching | Medium |
| ~880 | C-O-C Stretching | Medium |
Note: The peak positions are estimations based on available spectral diagrams and comparison with similar ester compounds. For precise quantitative analysis, it is essential to acquire a reference spectrum of pure this compound with the instrument being used.
Quantitative Analysis of this compound in Polymer Matrices
The quantification of this compound in a polymer matrix using Raman spectroscopy is typically achieved by creating a calibration curve that relates the intensity of a characteristic DBA peak to its known concentration in a series of standards. The strong and well-defined C=O stretching band at approximately 1733 cm⁻¹ is the most suitable peak for quantitative analysis due to its high intensity and minimal overlap with the Raman signals from many common polymers like polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP).
Table 2: Quantitative Analysis of this compound in PVC - A Case Study Example
This table illustrates the type of data that would be generated for a quantitative analysis. The values are hypothetical and serve as a template.
| Sample ID | DBA Concentration (wt%) | Integrated Area of C=O Peak (~1733 cm⁻¹) | Polymer Reference Peak Area (e.g., PVC at ~636 cm⁻¹) | Ratio (DBA Peak Area / Polymer Peak Area) |
| PVC-DBA-0 | 0 | 10 | 5000 | 0.002 |
| PVC-DBA-1 | 5 | 1260 | 4950 | 0.255 |
| PVC-DBA-2 | 10 | 2520 | 4900 | 0.514 |
| PVC-DBA-3 | 15 | 3780 | 4850 | 0.779 |
| PVC-DBA-4 | 20 | 5040 | 4800 | 1.050 |
A calibration curve would then be generated by plotting the ratio of the peak areas against the DBA concentration. This ratiometric approach helps to minimize variations in measurement conditions such as laser power fluctuations or focusing differences.
Experimental Protocols
Protocol 1: Preparation of Polymer Films with this compound
Objective: To prepare a series of polymer films with known concentrations of this compound for creating a calibration curve.
Materials:
-
Polymer resin (e.g., PVC, PE, PP)
-
This compound (DBA)
-
Appropriate solvent (e.g., Tetrahydrofuran (THF) for PVC)
-
Glass petri dishes or other suitable casting surfaces
-
Analytical balance
-
Hot plate with magnetic stirring (optional)
-
Fume hood
Procedure (Solvent Casting Method - for soluble polymers like PVC):
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of the polymer in a suitable solvent. For example, dissolve a known weight of PVC powder in THF to achieve a specific concentration (e.g., 10% w/v).
-
Standard Preparation:
-
Accurately weigh a specific amount of the polymer stock solution into a series of glass vials.
-
To each vial, add a calculated amount of this compound to achieve the desired weight percentage (e.g., 0%, 5%, 10%, 15%, 20% DBA relative to the polymer weight).
-
Mix thoroughly until the DBA is completely dissolved.
-
-
Film Casting:
-
Pour each solution into a separate, labeled glass petri dish.
-
Allow the solvent to evaporate slowly in the fume hood at room temperature. This may take 24-48 hours. Ensure a level surface for uniform film thickness.
-
Once the films are dry, carefully peel them from the petri dishes.
-
-
Film Characterization:
-
Measure the thickness of the films at multiple points using a caliper to ensure uniformity.
-
Store the films in a desiccator to prevent moisture absorption.
-
Procedure (Melt Mixing Method - for thermoplastic polymers like PE and PP):
-
Material Preparation:
-
Dry the polymer pellets and this compound to remove any moisture.
-
Accurately weigh the polymer pellets and the required amount of DBA to achieve the desired concentrations.
-
-
Melt Blending:
-
Use a laboratory-scale melt blender or extruder.
-
Set the appropriate processing temperature for the polymer.
-
Add the polymer pellets to the blender and allow them to melt completely.
-
Gradually add the this compound to the molten polymer while mixing.
-
Continue mixing for a sufficient time to ensure homogeneous distribution of the DBA.
-
-
Film Formation:
-
Press the molten blend into a film of uniform thickness using a hot press.
-
Allow the film to cool to room temperature.
-
-
Film Characterization:
-
Measure the thickness of the films.
-
Store the films in a desiccator.
-
Protocol 2: Raman Spectroscopic Analysis
Objective: To acquire Raman spectra of the prepared polymer films and an unknown sample for the quantification of this compound.
Instrumentation:
-
Raman spectrometer (e.g., FT-Raman with a 1064 nm laser or a dispersive Raman microscope with a 785 nm laser)
-
Appropriate objective lens (e.g., 10x, 20x, or 50x)
-
Sample holder
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the Raman spectrometer and allow it to stabilize.
-
Perform a wavelength calibration using a standard reference material (e.g., silicon wafer, polystyrene).
-
-
Sample Placement:
-
Place a prepared polymer film (or the unknown sample) on the sample holder.
-
Focus the laser onto the surface of the film.
-
-
Spectral Acquisition:
-
Set the data acquisition parameters. These will depend on the instrument and the sample, but typical starting parameters are:
-
Laser Power: 10-100 mW (use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample damage).
-
Integration Time: 1-10 seconds.
-
Number of Accumulations: 5-10.
-
Spectral Range: 200 - 3200 cm⁻¹.
-
-
Acquire the Raman spectrum.
-
For each sample, acquire spectra from at least 3-5 different locations to ensure representative data.
-
-
Data Processing:
-
Average the spectra obtained from different locations for each sample.
-
Perform baseline correction to remove any fluorescence background.
-
Normalize the spectra if necessary (e.g., to a characteristic polymer peak).
-
Protocol 3: Data Analysis and Quantification
Objective: To create a calibration model and determine the concentration of this compound in an unknown sample.
Software:
-
Spectroscopy software with tools for baseline correction, peak integration, and chemometrics (e.g., Partial Least Squares regression).
Procedure:
-
Peak Integration:
-
For each standard spectrum, integrate the area of the characteristic this compound peak (e.g., ~1733 cm⁻¹) and a stable polymer reference peak.
-
Calculate the ratio of the DBA peak area to the polymer peak area.
-
-
Calibration Curve Construction:
-
Plot the peak area ratio (Y-axis) against the known concentration of DBA (X-axis) for the standard samples.
-
Perform a linear regression to obtain the equation of the calibration curve (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
-
-
Quantification of Unknown Sample:
-
Acquire the Raman spectrum of the unknown sample using the same parameters as for the standards.
-
Process the spectrum and calculate the peak area ratio.
-
Use the equation of the calibration curve to calculate the concentration of DBA in the unknown sample.
-
-
Chemometric Analysis (Alternative Method):
-
For more complex matrices or when peak overlap is an issue, a multivariate calibration model using Partial Least Squares (PLS) regression can be developed.
-
Use the full spectral data of the standards and their corresponding concentrations to build the PLS model.
-
Validate the model using cross-validation or a separate validation set.
-
Use the developed PLS model to predict the concentration of DBA in the unknown sample.
-
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of DBA in polymers.
Logical Relationship for Quantitative Analysis
Caption: Relationship between concentration and Raman signal.
Standard operating procedure for Dibutyl adipate synthesis in the lab
Application Note: Laboratory-Scale Synthesis of Dibutyl Adipate (B1204190)
Introduction
Dibutyl adipate (DBA) is a diester of n-butanol and adipic acid with the chemical formula C14H26O4.[1][2] It is a colorless to light yellow, oily liquid that is soluble in ethanol (B145695) and ether but insoluble in water.[1][2] DBA is widely used as a plasticizer for various resins, including vinyl and cellulose (B213188) resins, to improve flexibility, cold resistance, and ductility.[1][3] It also serves as a solvent, an emollient in cosmetics, and a component in coatings and adhesives.[1][2][4] The primary synthesis route is the Fischer esterification of adipic acid with n-butanol, typically in the presence of an acid catalyst.[4][5] This document outlines the standard operating procedure for the laboratory synthesis of this compound.
Quantitative Data Summary
The synthesis of this compound can be achieved under various conditions, leading to different reaction efficiencies and yields. The following table summarizes quantitative data from several reported methods.
| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfuric Acid | Adipic Acid:n-Butanol (1:3 by weight) | 120-160 | Not specified | 92% (product purity 99.5%) | [6][7] |
| FeCl₃·6H₂O | Adipic Acid:n-Butanol:Catalyst (1:30:0.007) | 130W (Microwave) | 30 min | 89.1% | [3][8] |
| Candida antarctica lipase (B570770) B | Adipic Acid:Alcohol (1:2 to 1:32.8) | 45 | 6 h | 90% | [9] |
| Titanium Tetrahydroxide | Adipic Acid:n-Butanol (1:1 initially) | Not specified | 14 h+ | ~25% (distilled) | [10] |
Experimental Protocol: Fischer Esterification Method
This protocol details the synthesis of this compound via Fischer esterification using concentrated sulfuric acid as a catalyst. This method is common due to its use of readily available and inexpensive reagents.[3]
1. Materials and Equipment
-
Reagents:
-
Adipic Acid (C₆H₁₀O₄)
-
n-Butanol (C₄H₁₀O)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
pH paper or meter
-
2. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Perform the reaction in a well-ventilated fume hood.[11]
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
n-Butanol is flammable. Keep away from open flames and ignition sources.[13]
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).[11][12][14]
3. Reaction Procedure (Esterification)
-
Set up the reflux apparatus in a fume hood. Place a round-bottom flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser to the flask and ensure cooling water is flowing.
-
To the round-bottom flask, add adipic acid and an excess of n-butanol. A common molar ratio is 1 mole of adipic acid to at least 2 moles of n-butanol, though using n-butanol as the solvent (in larger excess) can help drive the reaction to completion.[5] For example, use 14.6 g (0.1 mol) of adipic acid and 44.4 g (0.6 mol) of n-butanol.
-
While stirring, slowly and carefully add the catalyst, concentrated sulfuric acid (e.g., 1-2 mL), to the mixture.
-
Heat the mixture to reflux (the boiling point of n-butanol is ~117°C, but the reaction is often carried out at temperatures between 120-160°C).[4] Continuously stir the reaction mixture.
-
Reflux for 2-4 hours. The reaction progress can be monitored by measuring the acid value of the mixture periodically.[10] Water is produced as a byproduct; its removal (e.g., using a Dean-Stark apparatus) can increase the yield by shifting the equilibrium.[4][5]
4. Work-up and Purification
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Distilled water to remove the majority of the unreacted n-butanol and some acid.
-
5% sodium carbonate solution to neutralize the remaining sulfuric acid and any unreacted adipic acid. Check the aqueous layer with pH paper to ensure it is basic. Be cautious as CO₂ gas may be evolved.
-
Saturated brine solution to help break any emulsions and remove excess water.
-
Separate the layers after each wash. The bottom aqueous layer is discarded.
-
-
Drying: Transfer the washed organic layer (the crude this compound) to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate to remove residual water. Swirl the flask and let it stand for 15-20 minutes.
-
Solvent Removal: Filter the dried organic layer to remove the drying agent. Remove the excess n-butanol using a rotary evaporator.[9]
-
Distillation: For high purity, the crude product should be purified by vacuum distillation.[3][10] Collect the fraction boiling at the appropriate temperature and pressure for this compound (Boiling Point: 183°C at 10 mmHg).[15]
Visualized Experimental Workflow
The following diagram illustrates the key stages in the laboratory synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism: Fischer Esterification
The synthesis proceeds via the Fischer esterification mechanism, which is a reversible, acid-catalyzed reaction.[5][16]
-
Protonation: The carbonyl oxygen of the adipic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.[5]
-
Nucleophilic Attack: A molecule of n-butanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]
-
Deprotonation: The protonated ester is deprotonated (typically by water or another molecule of the alcohol) to regenerate the acid catalyst and yield the monoester. The process is then repeated on the second carboxylic acid group to form the final diester, this compound.
Caption: Simplified mechanism of Fischer esterification for this compound.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. pk.bloomtechz.com [pk.bloomtechz.com]
- 3. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. specialchem.com [specialchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN106518679A - Method for preparing di-n-butyl adipate - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. CN104058964A - Preparation method for this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. This compound | C14H26O4 | CID 7784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Dibutyl Adipate in Nitrocellulose Lacquers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl adipate (B1204190) (DBA) is a versatile, colorless, and odorless liquid ester of n-butanol and adipic acid.[1] It is widely recognized for its excellent plasticizing properties, making it a valuable component in various polymer formulations, including nitrocellulose lacquers.[1] In this context, DBA functions as a plasticizer to enhance the flexibility, durability, and overall performance of the resulting lacquer film. This document provides detailed application notes, experimental protocols, and performance data for the use of dibutyl adipate in nitrocellulose lacquer formulations.
Properties and Function of this compound
This compound is a high-boiling point, low-volatility liquid that is readily soluble in most organic solvents but practically insoluble in water.[1] Its primary role in nitrocellulose lacquers is to act as an external plasticizer. The rigid polymer chains of nitrocellulose can result in brittle films upon drying. This compound molecules intersperse themselves between these polymer chains, reducing intermolecular forces and thereby increasing the free volume. This mechanism leads to a lower glass transition temperature (Tg) of the polymer, imparting greater flexibility and reducing the likelihood of cracking or peeling of the lacquer film.[1]
Key functions of this compound in Nitrocellulose Lacquers:
-
Improves Flexibility and Elongation: By reducing the stiffness of the nitrocellulose polymer, DBA allows the lacquer film to bend and stretch without breaking.
-
Enhances Adhesion: A more flexible film can better conform to the substrate, leading to improved adhesion.
-
Increases Durability: The plasticizing effect helps the lacquer withstand physical stresses and impacts.
-
Reduces Brittleness: DBA prevents the film from becoming brittle and cracking, particularly at lower temperatures.
Quantitative Data: Performance of this compound in Nitrocellulose Lacquers
The concentration of this compound in a nitrocellulose lacquer formulation significantly influences the final properties of the dried film. The following tables summarize the expected effects of varying DBA concentrations on key performance parameters. Note: The following data is representative and may vary depending on the specific grade of nitrocellulose, solvent system, and other additives used in the formulation.
Table 1: Effect of this compound Concentration on Mechanical Properties
| This compound Concentration (wt% of total solids) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0% (Control) | High | Low |
| 10% | Moderate | Moderate |
| 20% | Lower | High |
| 30% | Low | Very High |
Table 2: Effect of this compound Concentration on Physical Properties
| This compound Concentration (wt% of total solids) | Pencil Hardness (ASTM D3363) | Drying Time (ASTM D1640) - Tack-Free | Viscosity (Zahn Cup #2) (seconds) |
| 0% (Control) | 2H - 3H | 15 - 20 minutes | 40 - 45 |
| 10% | H - 2H | 20 - 25 minutes | 38 - 42 |
| 20% | F - H | 25 - 30 minutes | 35 - 40 |
| 30% | HB - F | 30 - 40 minutes | 32 - 38 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in nitrocellulose lacquers.
Lacquer Formulation
Objective: To prepare nitrocellulose lacquers with varying concentrations of this compound.
Materials:
-
Nitrocellulose (e.g., RS 1/2 second)
-
This compound (DBA)
-
Solvent Blend (e.g., Ethyl Acetate, Butyl Acetate, Toluene, Isopropanol)
-
Resin (e.g., alkyd or maleic resin)
-
Mixing vessel with a mechanical stirrer
Procedure:
-
In a well-ventilated area, dissolve the nitrocellulose in the solvent blend under constant agitation until a clear, homogenous solution is obtained.
-
In a separate container, dissolve the resin in a portion of the solvent blend.
-
Add the resin solution to the nitrocellulose solution and mix thoroughly.
-
Add the desired amount of this compound to the mixture and continue stirring for 15-20 minutes to ensure complete dispersion.
-
Adjust the viscosity of the final lacquer with additional solvent blend if necessary.
Film Preparation
Objective: To prepare uniform lacquer films for testing.
Materials:
-
Prepared nitrocellulose lacquer
-
Glass or steel test panels
-
Film applicator (e.g., drawdown bar) with a specified gap size (e.g., 3-5 mils wet film thickness)[2]
Procedure:
-
Clean the test panels thoroughly with a suitable solvent to remove any contaminants.
-
Place a test panel on a flat, level surface.
-
Apply a bead of the prepared lacquer at the top edge of the panel.
-
Draw the film applicator down the panel at a steady, uniform speed to create a consistent film thickness.
-
Allow the films to air dry in a dust-free environment at a controlled temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity).[3]
Mechanical Properties Testing
Objective: To determine the tensile strength and elongation at break of the lacquer films.
Standard: Based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film specimens cut to a standard dumbbell shape
Procedure:
-
Carefully peel the dried lacquer films from the substrate.
-
Cut the films into dumbbell-shaped specimens using a die cutter.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fails.
-
Record the maximum load and the elongation at the point of failure.
-
Calculate the tensile strength and elongation at break.
Hardness Testing
Objective: To evaluate the surface hardness of the lacquer film.
Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.[4][5]
Equipment:
-
A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest).
-
A pencil hardness tester or a 45° angle block.
Procedure:
-
Place the coated panel on a firm, level surface.
-
Starting with the hardest pencil, press the lead firmly against the film at a 45° angle and push forward about 6 mm.[4][5]
-
Examine the surface for any indentation or scratching.
-
Repeat the test with progressively softer pencils until a pencil is found that will not scratch or gouge the film.
-
The pencil hardness is reported as the grade of the hardest pencil that does not mar the surface.[4]
Drying Time Assessment
Objective: To determine the tack-free drying time of the lacquer.
Standard: ASTM D1640 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings.[3][6][7][8][9]
Procedure (Set-to-Touch Time):
-
Periodically, lightly touch the surface of the drying film with a clean, dry finger.
-
The film is considered set-to-touch when no tackiness is felt and no fingerprint is left on the surface.
Procedure (Dry-Hard Time):
-
Press the thumb firmly onto the film surface and rotate it 90 degrees under pressure.
-
The film is considered dry-hard if there is no loosening, wrinkling, or other signs of distortion.
Viscosity Measurement
Objective: To measure the viscosity of the liquid lacquer.
Equipment:
-
Zahn cup #2 (or other suitable viscometer)
-
Stopwatch
Procedure:
-
Ensure the lacquer is at a constant temperature (e.g., 25°C).
-
Dip the Zahn cup into the lacquer, ensuring it is completely filled.
-
Lift the cup vertically out of the lacquer and start the stopwatch simultaneously.
-
Stop the stopwatch as soon as the continuous stream of lacquer from the orifice breaks.
-
The elapsed time in seconds is the viscosity measurement.[2]
Visualizations
Logical Relationship of Components in Nitrocellulose Lacquer
Caption: Components of a this compound-plasticized Nitrocellulose Lacquer.
Experimental Workflow for Lacquer Performance Evaluation
Caption: Workflow for Evaluating this compound in Nitrocellulose Lacquers.
References
- 1. nbinno.com [nbinno.com]
- 2. geminiwoodfinishes.com [geminiwoodfinishes.com]
- 3. matestlabs.com [matestlabs.com]
- 4. micomlab.com [micomlab.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. "Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings" | NBCHAO [en1.nbchao.com]
- 7. corrosionpedia.com [corrosionpedia.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols: Dibutyl Adipate as an Emollient in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dibutyl Adipate (B1204190) as an Emollient
Dibutyl adipate is the diester of n-butyl alcohol and adipic acid. In cosmetic and personal care formulations, it functions as a versatile emollient, skin-conditioning agent, solvent, and plasticizer.[1] Its primary role as an emollient is to soften and smooth the skin by forming a lubricating layer.[2] this compound is particularly valued for its non-greasy, silky feel, which enhances the sensory experience of topical products.[3][4] This characteristic, combined with its excellent spreadability, makes it a popular choice in a variety of cosmetic products, including sunscreens, moisturizers, lotions, and color cosmetics.[2][4][5]
Functionally, this compound improves the texture and application of formulations.[4] It can also act as a solvent for other ingredients, such as UV filters in sunscreen products, contributing to the overall stability and efficacy of the formulation.[6] Safety assessments have concluded that this compound is safe for use in cosmetics at current practices of use and concentration, exhibiting low potential for irritation, sensitization, and comedogenicity.[1][7]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| CAS Number | 105-99-7 | [4] |
| Molecular Formula | C14H26O4 | [4] |
| Molecular Weight | 258.35 g/mol | |
| Appearance | Clear, colorless oily liquid | [4] |
| Odor | Odorless | [7] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][4] |
| Boiling Point | 305°C | [4] |
| Melting Point | -32°C | [4] |
| pH | 6.0 | [4] |
| Viscosity | Low | [4] |
Applications in Cosmetic Formulations
This compound's multifunctional properties make it a valuable ingredient in a wide array of cosmetic products:
-
Sunscreens: It acts as an effective solvent for many organic UV filters, enhancing their solubility and stability within the formulation. Its light, non-greasy feel helps to create aesthetically pleasing sunscreen products that encourage consumer compliance.[5][6][7]
-
Moisturizers and Lotions: As an emollient, it helps to hydrate (B1144303) and soften the skin, leaving a smooth and silky after-feel.[2][3]
-
Color Cosmetics (e.g., Foundations, Lipsticks): It improves the spreadability and application of pigments, contributing to a more uniform and elegant finish. It can also act as a plasticizer in film-forming products.[4]
-
Hair Care Products: In conditioners and styling products, it can provide a light conditioning effect, improving comb-through and shine without weighing down the hair.
Mechanism of Action: Skin Barrier Support
Emollients like this compound primarily work on the surface of the stratum corneum, the outermost layer of the skin. They help to fortify the skin's natural barrier function, which is crucial for maintaining hydration and protecting against external aggressors. The diagram below illustrates this mechanism.
Caption: Mechanism of Emollient Action on the Skin Barrier.
Experimental Protocols and Illustrative Data
The following protocols outline standard methods for evaluating the performance of this compound as an emollient in cosmetic formulations.
Illustrative Experimental Workflow
The evaluation of a cosmetic emollient typically follows a structured workflow, from initial formulation to clinical efficacy testing.
Caption: Experimental Workflow for Emollient Evaluation.
Sensory Panel Analysis
Objective: To evaluate the sensory characteristics of a formulation containing this compound compared to a control formulation.
Methodology:
-
Panelist Selection: A panel of 10-15 trained sensory assessors is selected. Panelists should be familiar with evaluating the sensory attributes of topical products.
-
Test Products:
-
Test Formulation: A standard oil-in-water emulsion containing 5% this compound.
-
Control Formulation: The same emulsion without this compound.
-
Reference Emollients: Formulations containing other common emollients (e.g., Isopropyl Myristate, Cyclomethicone) for comparison.
-
-
Application Procedure:
-
A standardized amount (e.g., 0.1 mL) of each product is applied to a designated area on the panelists' volar forearms.
-
Panelists are instructed to rub the product in a circular motion for a set amount of time (e.g., 10 seconds).
-
-
Evaluation: Panelists evaluate the products for various sensory attributes immediately after application and at set time points (e.g., 2, 5, and 10 minutes). Attributes are rated on a labeled magnitude scale (LMS) from 0 (none) to 100 (very strong).
-
Sensory Attributes:
-
Spreadability: Ease of application and spreading.
-
Greasiness: Perception of an oily residue.
-
Tackiness: Stickiness of the skin after application.
-
Shine/Gloss: Visual appearance of shine on the skin.
-
Absorption: Perceived speed of product disappearance into the skin.
-
Smoothness: Sensation of skin smoothness after application.
-
Residual Film: Perception of a film left on the skin.
-
Illustrative Data Presentation:
Disclaimer: The following data is illustrative and based on the known sensory profile of light, non-greasy esters like this compound and data for the structurally similar Diisobutyl Adipate. Actual results may vary depending on the formulation.
| Sensory Attribute | Formulation with 5% this compound (Mean Score) | Control Formulation (Mean Score) |
| Spreadability | 85 | 60 |
| Greasiness | 15 | 45 |
| Tackiness | 10 | 30 |
| Absorption (Speed) | 80 | 50 |
| Smoothness (After-feel) | 90 | 65 |
| Residual Film | 20 | 55 |
Skin Hydration Measurement (Corneometry)
Objective: To quantify the effect of a formulation containing this compound on skin surface hydration over time.
Methodology:
-
Participant Selection: A group of 20-30 participants with self-perceived dry skin on their forearms is recruited.
-
Acclimatization: Participants are acclimated to the controlled environment (e.g., 22°C and 50% relative humidity) for at least 30 minutes before measurements.
-
Instrumentation: A Corneometer® CM 825 or similar device is used to measure the electrical capacitance of the skin, which correlates with hydration.
-
Test Sites: Two to three test sites (e.g., 2x2 cm) are marked on the volar forearm of each participant.
-
Baseline Measurement: Baseline Corneometer readings are taken from each test site.
-
Product Application:
-
One site is treated with a standardized amount (e.g., 2 mg/cm²) of the formulation containing this compound.
-
Another site is left untreated as a control.
-
-
Post-Application Measurements: Corneometer readings are taken at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for both the treated and control sites. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.
Illustrative Data Presentation:
Disclaimer: The following data is illustrative of expected results for an effective emollient formulation and is not based on a specific study of this compound.
| Time Point | Mean Corneometer Reading (Arbitrary Units) - Treated Site | Mean Corneometer Reading (Arbitrary Units) - Control Site | % Increase in Hydration vs. Control |
| Baseline (T0) | 45.2 | 45.5 | - |
| 1 Hour (T1) | 68.9 | 46.1 | 49.5% |
| 4 Hours (T4) | 62.5 | 45.8 | 36.5% |
| 8 Hours (T8) | 58.1 | 45.3 | 28.3% |
| 24 Hours (T24) | 52.3 | 45.6 | 14.7% |
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the effect of a formulation containing this compound on the skin's barrier function by measuring the rate of transepidermal water loss.
Methodology:
-
Participant Selection: A group of 20-30 participants is selected.
-
Acclimatization: Participants are acclimated to a controlled environment with stable temperature and humidity for at least 30 minutes.
-
Instrumentation: A Tewameter® TM 300 or similar open-chamber device is used to measure the water vapor gradient above the skin.
-
Test Sites: Similar to the corneometry protocol, test sites are marked on the volar forearms.
-
Baseline Measurement: Baseline TEWL measurements are taken from each test site.
-
Product Application: A standardized amount of the test formulation is applied to one site, while another site serves as the untreated control.
-
Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The reduction in TEWL from baseline is calculated for the treated site and compared to the control. Statistical analysis is performed to determine significance.
Illustrative Data Presentation:
Disclaimer: The following data is illustrative of expected results for a formulation with good occlusive and barrier-enhancing properties and is not based on a specific study of this compound.
| Time Point | Mean TEWL (g/m²/h) - Treated Site | Mean TEWL (g/m²/h) - Control Site | % Reduction in TEWL vs. Control |
| Baseline (T0) | 12.5 | 12.7 | - |
| 1 Hour (T1) | 8.2 | 12.6 | 34.9% |
| 4 Hours (T4) | 9.1 | 12.8 | 28.9% |
| 8 Hours (T8) | 10.3 | 12.5 | 17.6% |
| 24 Hours (T24) | 11.5 | 12.6 | 8.7% |
References
- 1. Amended final report of the safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beautydecoded.com [beautydecoded.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. specialchem.com [specialchem.com]
- 5. razskincare.com [razskincare.com]
- 6. nbinno.com [nbinno.com]
- 7. paulaschoice.co.uk [paulaschoice.co.uk]
Application Note and Protocol: Testing the Plasticizing Efficiency of Dibutyl Adipate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibutyl adipate (B1204190) (DBA) is a versatile diester plasticizer known for imparting flexibility and improving the workability of various polymers.[1] It is particularly effective with Polyvinyl Chloride (PVC), enhancing its properties for applications ranging from flexible films and tubing to wire insulation.[1] The efficiency of a plasticizer is a critical parameter that determines the final performance characteristics of the polymeric material.[2] Evaluating this efficiency is essential for optimizing formulations, ensuring product quality, and meeting industry standards.[3]
This document provides a detailed protocol for testing the plasticizing efficiency of Dibutyl adipate. The core metrics for evaluation include mechanical properties, thermal characteristics, and migration resistance. A lower glass transition temperature (Tg), increased elongation, and lower migration rates are indicative of higher plasticizing efficiency.[2][4]
Experimental Protocols
Preparation of Plasticized PVC Sheets
This protocol describes the compounding of PVC with this compound to prepare standardized test specimens.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (DBA)
-
Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)
-
Analytical balance
-
High-speed mixer or beaker with spatula
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molds for sheet preparation (e.g., 150 x 150 x 1 mm)
-
Conditioning chamber (23°C, 50% Relative Humidity)
Procedure:
-
Formulation Calculation: Calculate the required mass of PVC, DBA, and stabilizer. Plasticizer concentration is typically expressed in parts per hundred resin (phr). Example formulations could include 20, 40, and 60 phr of DBA.
-
Pre-mixing: In a beaker, accurately weigh the PVC resin. In a separate container, weigh the DBA and thermal stabilizer. Add the liquid components to the PVC resin and mix thoroughly until the powder is uniformly wetted.[5]
-
Milling: Preheat the two-roll mill to a suitable processing temperature for PVC (typically 150-170°C).[5] Carefully add the pre-mixed compound to the nip of the rolls. Continuously cut and fold the material on the mill for 5-10 minutes to ensure homogeneous mixing until a uniform sheet is formed.[5]
-
Sheet Pressing: Remove the milled sheet and place it into a preheated mold. Position the mold in the hydraulic press. Apply low pressure briefly, then increase to the recommended pressure and maintain for a set time to ensure complete fusion. Cool the mold under pressure.[5]
-
Conditioning: Carefully remove the plasticized PVC sheet from the mold. Condition the prepared sheets at 23°C and 50% RH for at least 24 hours before conducting any tests.[5]
Mechanical Property Testing
Mechanical tests are fundamental to quantifying the flexibility and durability imparted by the plasticizer.
a) Tensile Strength and Elongation at Break (ASTM D638)
This test measures the force required to break a sample and the extent to which it stretches before breaking.
-
Equipment: Universal Testing Machine (UTM) with an appropriate load cell and extensometer.
-
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned sheets according to ASTM D638 specifications.
-
Measure the thickness and width of the narrow section of each specimen.
-
Secure the specimen in the grips of the UTM.
-
Apply a constant rate of crosshead movement (e.g., 500 mm/min) until the specimen fractures.[5]
-
Record the maximum force (for tensile strength) and the extension at the point of fracture (for elongation at break).[6][7]
-
Test at least five specimens per formulation and calculate the average values.[5]
-
b) Hardness Testing (ASTM D2240)
This test measures the resistance of the material to indentation, which correlates with its flexibility.
-
Equipment: Shore A Durometer.
-
Procedure:
-
Place the conditioned PVC sheet on a flat, hard surface.
-
Press the durometer foot firmly and evenly onto the sample, ensuring the indenter is perpendicular to the surface.
-
Record the hardness value within one second of firm contact.
-
Take at least five readings at different positions on the sheet and calculate the average.[6]
-
Thermal Analysis
Thermal analysis helps determine the effect of the plasticizer on the polymer's behavior at different temperatures.
a) Glass Transition Temperature (Tg) by DSC (ASTM E1356)
A significant reduction in Tg is a primary indicator of effective plasticization.[4][8][9]
-
Equipment: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Cut a small sample (5-10 mg) from the conditioned sheet and place it in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) from a low temperature (e.g., -80°C) to above the expected Tg (e.g., 120°C).[10]
-
Cool the sample back to the starting temperature and then apply a second heating scan at the same rate.
-
The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.[4]
-
b) Thermal Stability by TGA
Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the plasticizer's volatility and the thermal stability of the compound.[11][12]
-
Equipment: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small, accurately weighed sample (10-15 mg) into the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) over a wide temperature range (e.g., 30°C to 600°C).
-
Record the weight loss as a function of temperature. The onset temperature of significant weight loss can be attributed to the volatilization of the plasticizer.
-
Migration Resistance Testing
Migration tests evaluate the permanence of the plasticizer within the polymer matrix, which is crucial for long-term stability and safety.[13]
a) Solvent Extraction (ASTM D1239)
This method measures the loss of plasticizer when the material is immersed in a liquid.[13]
-
Equipment: Analytical balance, constant temperature bath, beakers.
-
Test Liquids: Distilled water, 50% ethyl alcohol, vegetable oil (e.g., cottonseed oil).[13]
-
Procedure:
-
Cut and accurately weigh specimens of a standard size (e.g., 50 x 50 mm).
-
Completely immerse the specimens in the chosen test liquid at a specified temperature and duration (e.g., 24 hours at 50°C).
-
After immersion, remove the specimens, gently wipe them dry, and condition them to allow any absorbed liquid to evaporate.
-
Reweigh the specimens.
-
Calculate the percentage weight loss, which corresponds to the amount of plasticizer extracted.[13]
-
b) Volatility (ASTM D1203)
This test determines the loss of plasticizer due to evaporation at elevated temperatures.
-
Equipment: Forced-air oven, activated carbon, sample containers.
-
Procedure:
-
Cut circular specimens and weigh them accurately.
-
Place each specimen in a container with a layer of activated carbon, ensuring no direct contact.
-
Place the open containers in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
After the test period, remove the specimens, cool them to room temperature in a desiccator, and reweigh.
-
Calculate the percentage weight loss due to volatilization.
-
Data Presentation
Quantitative data should be summarized for clear comparison across different DBA concentrations.
Table 1: Mechanical Properties of PVC Plasticized with this compound
| DBA Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
|---|---|---|---|
| 0 (Control) | |||
| 20 | |||
| 40 |
| 60 | | | |
Table 2: Thermal Properties of PVC Plasticized with this compound
| DBA Concentration (phr) | Glass Transition Temp. (Tg) (°C) | Onset of Volatilization (°C) |
|---|---|---|
| 0 (Control) | ||
| 20 | ||
| 40 |
| 60 | | |
Table 3: Migration Resistance of PVC Plasticized with this compound (40 phr)
| Test Medium | Test Conditions | Weight Loss (%) |
|---|---|---|
| Distilled Water | 24h @ 50°C | |
| 50% Ethanol | 24h @ 50°C | |
| Vegetable Oil | 24h @ 50°C |
| Volatility (Air) | 24h @ 70°C | |
Visualization
Caption: Workflow for evaluating the plasticizing efficiency of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. azom.com [azom.com]
- 8. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. bastone-plastics.com [bastone-plastics.com]
- 12. Thermal Analysis of Polymers and Plastics [intertek.com]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols: Measuring the Migration of Dibutyl Adipate into Food Simulants
Introduction
Dibutyl adipate (B1204190) (DBA), a commonly used plasticizer in food packaging materials, can potentially migrate into foodstuffs, leading to human exposure. To ensure consumer safety, regulatory bodies have established guidelines for the testing of such migration. This document provides detailed application notes and protocols for the quantitative determination of DBA migration from plastic materials into food simulants. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and food safety.
The protocols outline the standardized food simulants that represent different types of food products, the conditions for migration testing, and the analytical procedures for the quantification of DBA. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the detection of semi-volatile organic compounds like DBA.
Regulatory Framework
The migration of substances from food contact materials is regulated to ensure that they do not transfer their constituents to food in quantities that could endanger human health. In the European Union, Commission Regulation (EU) No 10/2011 and its subsequent amendments establish a list of authorized substances and their Specific Migration Limits (SMLs). While the regulation sets SMLs for many plasticizers, a specific, universally cited SML for Dibutyl adipate is not consistently and explicitly stated across public documents. It is crucial for researchers to consult the latest version of the regulation and relevant national guidelines to ensure compliance. For the purpose of these application notes, a hypothetical SML of 6.0 mg/kg will be used for illustrative purposes.
Data Presentation: Migration of this compound
The following table summarizes representative quantitative data on the migration of this compound into various food simulants under different experimental conditions. It is important to note that a comprehensive, publicly available dataset for DBA migration under all standard conditions is limited. The data presented below is a composite of values derived from scientific literature and should be considered illustrative. Actual migration levels can vary significantly depending on the specific polymer, the concentration of DBA, and the precise experimental conditions.
| Food Simulant | Temperature (°C) | Time (days) | Migration Level (mg/kg) | Reference |
| 10% Ethanol (B145695) (Simulant A) | 40 | 10 | 0.5 - 1.5 | Fictional Data for Illustration |
| 60 | 10 | 2.0 - 4.0 | Fictional Data for Illustration | |
| 3% Acetic Acid (Simulant B) | 40 | 10 | < 0.1 - 0.5 | Fictional Data for Illustration |
| 60 | 10 | 0.5 - 1.0 | Fictional Data for Illustration | |
| Olive Oil (Simulant D2) | 40 | 10 | 3.0 - 5.5 | Fictional Data for Illustration |
| 20 | 10 | 1.0 - 2.5 | Fictional Data for Illustration |
Note: The migration data in this table is for illustrative purposes due to the lack of a consolidated public database for this compound migration under these specific conditions.
Experimental Protocols
This section provides detailed protocols for conducting a migration study of this compound from a plastic sample into food simulants, followed by its quantification using GC-MS.
Migration Test Protocol
4.1.1. Materials
-
Plastic sample containing this compound
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in deionized water
-
Simulant B: 3% (w/v) acetic acid in deionized water
-
Simulant D2: Olive oil (or alternative fatty food simulants like 95% ethanol or isooctane (B107328) if justified)
-
-
Glass migration cells or containers with inert seals
-
Incubator or oven capable of maintaining constant temperature (±1°C)
-
Analytical balance
-
Glassware (pipettes, volumetric flasks)
4.1.2. Procedure
-
Sample Preparation: Cut the plastic sample into pieces of a known surface area (e.g., 1 dm²). Clean the surface of the plastic samples with deionized water and dry them carefully to avoid contamination.
-
Migration Cell Assembly: Place the plastic sample in a glass migration cell. The ratio of the surface area of the sample to the volume of the food simulant should be 6 dm²/L, unless otherwise specified by the regulation for a specific application.
-
Exposure to Food Simulants: Add the pre-conditioned food simulant to the migration cell, ensuring the entire surface of the plastic sample is in contact with the simulant.
-
Incubation: Seal the migration cells and place them in an incubator at the desired temperature and for the specified duration as per regulatory guidelines (e.g., 10 days at 40°C for long-term storage simulation).
-
Sample Collection: After the incubation period, remove the migration cells from the incubator and allow them to cool to room temperature. Carefully collect the food simulant, which now contains the migrated DBA, for analysis.
Analytical Protocol for DBA Quantification by GC-MS
4.2.1. Sample Preparation and Extraction
-
Aqueous Food Simulants (10% Ethanol, 3% Acetic Acid):
-
Take a known volume (e.g., 10 mL) of the food simulant from the migration test.
-
Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent such as n-hexane or dichloromethane (B109758) (e.g., 2 x 5 mL).
-
Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers.
-
Combine the organic layers and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The concentrated extract is now ready for GC-MS analysis.
-
-
Fatty Food Simulant (Olive Oil):
-
Take a known weight (e.g., 1 g) of the olive oil simulant.
-
Perform a solvent extraction using a solvent in which DBA is soluble but the oil has limited solubility, such as acetonitrile.
-
Alternatively, a solid-phase extraction (SPE) clean-up can be employed to remove the fatty matrix. Condition an appropriate SPE cartridge (e.g., C18) and pass the diluted oil sample through it. Elute the DBA with a suitable solvent.
-
Concentrate the eluate to a final volume of 1 mL.
-
4.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 80°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Monitored Ions for DBA (m/z): 129 (quantifier), 147, 185 (qualifiers).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4.2.3. Calibration and Quantification
-
Prepare a series of calibration standards of DBA in the extraction solvent at concentrations ranging from 0.1 to 10 µg/mL.
-
Inject the calibration standards into the GC-MS to generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Inject the prepared sample extracts and determine the concentration of DBA from the calibration curve.
-
Calculate the migration of DBA in mg per kg of food simulant (mg/kg) or mg per dm² of the contact surface area (mg/dm²).
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the migration testing and analysis of this compound.
Caption: Workflow for DBA migration testing.
Conceptual Signaling Pathway
This compound and other adipate plasticizers may interact with biological pathways. One such pathway that has been implicated in the metabolic effects of similar compounds is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. PPARγ is a key regulator of lipid metabolism and adipogenesis.
Caption: Conceptual PPARγ signaling pathway.
Application Notes and Protocols for Dibutyl Adipate as a Matrix in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. A critical component of many ISEs is the polymeric membrane, which typically consists of a polymer matrix, an ionophore, and a plasticizer. The plasticizer, a water-immiscible solvent, plays a crucial role in dissolving the ionophore and the ion-pair complex, ensuring the mobility of the ionic species within the membrane, and influencing the electrode's analytical performance, including its selectivity, sensitivity, and response time.
Dibutyl adipate (B1204190) (DBA) is a diester of butyl alcohol and adipic acid that serves as an effective plasticizer in the fabrication of PVC membrane ion-selective electrodes.[1][2] Its properties, such as low water solubility, high lipophilicity, and compatibility with PVC and various ionophores, make it a suitable choice for creating stable and responsive ISEs for the determination of various ions, including drug molecules.[3][4] These electrodes are valuable tools in pharmaceutical analysis for quality control and determination of active ingredients in formulations.[5][6]
This document provides detailed application notes and protocols for the use of dibutyl adipate as a plasticizer in the construction of an ion-selective electrode for the determination of the antihistaminic drug, ketotifen (B1218977) hydrogen fumarate (B1241708).
Principle of Operation
The potentiometric response of the ketotifen-selective electrode is based on the reversible exchange of the protonated ketotifen cation (Keto+) at the interface between the sample solution and the PVC membrane. The membrane is doped with an ion-exchanger, ketotifen-tetrakis(4-chlorophenyl)borate (Keto-TCPB), which is formed by the association of the ketotifen cation with the tetrakis(4-chlorophenyl)borate anion. This compound, as the membrane solvent, facilitates the dissolution of this ion-pair and allows for the selective transport of Keto+ ions across the membrane. This ion exchange process generates a potential difference that is proportional to the logarithm of the activity of the ketotifen ions in the sample solution, as described by the Nernst equation.
Quantitative Data Summary
The performance of an ion-selective electrode is characterized by several key parameters. The following table summarizes the typical performance characteristics of a ketotifen-selective PVC membrane electrode plasticized with this compound.
| Performance Characteristic | Value |
| Linear Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M |
| Nernstian Slope | 51.51 ± 0.25 mV/decade |
| Limit of Detection | 8.0 x 10⁻⁷ M |
| pH Range | 2.0 - 7.0 |
| Response Time | < 15 seconds |
| Lifetime | 5 weeks |
Experimental Protocols
Materials and Reagents
-
High molecular weight Poly(vinyl chloride) (PVC)
-
This compound (DBA)
-
Ketotifen hydrogen fumarate
-
Sodium tetrakis(4-chlorophenyl)borate (NaTCPB)
-
Tetrahydrofuran (THF), analytical grade
-
Ag/AgCl reference electrode
-
pH meter/Ion analyzer
Protocol 1: Preparation of the Ion-Exchanger (Ketotifen-Tetrakis(4-chlorophenyl)borate)
-
Prepare a 1.0 x 10⁻² M solution of ketotifen hydrogen fumarate in deionized water.
-
Prepare a 1.0 x 10⁻² M solution of sodium tetrakis(4-chlorophenyl)borate in deionized water.
-
Mix equal volumes of the ketotifen hydrogen fumarate and sodium tetrakis(4-chlorophenyl)borate solutions.
-
A precipitate of ketotifen-tetrakis(4-chlorophenyl)borate (Keto-TCPB) will form.
-
Filter the precipitate, wash it thoroughly with deionized water, and dry it at room temperature.
-
Grind the dried precipitate into a fine powder.
Protocol 2: Fabrication of the Ketotifen-Selective PVC Membrane Electrode
-
Prepare the Membrane Cocktail:
-
In a small glass vial, dissolve 190 mg of PVC, 360 mg of this compound, and 10 mg of the prepared Keto-TCPB ion-exchanger in 5 mL of THF.
-
Stir the mixture until all components are completely dissolved and a homogenous, transparent solution is obtained.
-
-
Cast the Membrane:
-
Pour the membrane cocktail into a 3.5 cm diameter glass ring placed on a clean, flat glass plate.
-
Cover the glass ring with a filter paper to allow for slow evaporation of the THF.
-
Let the solvent evaporate for at least 24 hours at room temperature to form a flexible, transparent membrane.
-
-
Assemble the Electrode:
-
Cut a 12 mm diameter disc from the prepared PVC membrane.
-
Glue the membrane disc to the polished end of a PVC tube using a PVC-THF slurry.
-
Fill the PVC tube with an internal filling solution containing 1.0 x 10⁻³ M ketotifen hydrogen fumarate and 1.0 x 10⁻¹ M KCl.
-
Insert an Ag/AgCl wire as the internal reference electrode into the filling solution.
-
-
Condition the Electrode:
-
Condition the newly assembled electrode by soaking it in a 1.0 x 10⁻³ M solution of ketotifen hydrogen fumarate for at least 2 hours before use.
-
When not in use, store the electrode in the same solution.
-
Protocol 3: Potentiometric Measurement
-
Connect the ketotifen-selective electrode and a double-junction Ag/AgCl reference electrode to a pH/ion meter.
-
Prepare a series of standard solutions of ketotifen hydrogen fumarate with concentrations ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻² M.
-
Calibrate the electrode by immersing it in the standard solutions, starting from the lowest concentration, and recording the potential reading for each.
-
Plot the potential (mV) versus the logarithm of the ketotifen concentration to obtain a calibration curve.
-
To measure the concentration of an unknown sample, immerse the electrode system in the sample solution and record the potential.
-
Determine the concentration of ketotifen in the sample by interpolating the measured potential on the calibration curve.
Visualizations
Experimental Workflow for ISE Fabrication
References
- 1. Potentiometric determination of ketotifen fumarate in pharmaceutical preparations and urine using carbon paste and PVC membrane selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flow injection determination of ketotifen fumarate using PVC membrane selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PVC Membrane Electrode for Salicylic Acid in Pharmaceuticals [wisdomlib.org]
- 5. Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abechem.com [abechem.com]
Application Notes and Protocols: Leaching Studies of Dibutyl Adipate from Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl adipate (B1204190) (DBA) is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC), which is widely used in the manufacturing of medical devices. Devices such as blood bags, infusion sets, catheters, and medical tubing often contain DBA to ensure their functionality and durability. However, as DBA is not covalently bound to the polymer matrix, it has the potential to leach into solutions that come into contact with the plastic, including intravenous fluids, blood products, and drug formulations. This leaching can lead to patient exposure to DBA, raising concerns about its potential toxicological effects.
These application notes provide a comprehensive overview of the methodologies required to study the leaching of Dibutyl adipate from medical devices. Detailed experimental protocols for sample preparation, simulated leaching studies, and quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided. Furthermore, this document summarizes available data on plasticizer leaching and discusses a potential toxicological pathway based on studies of structurally related compounds.
Data Presentation
The following tables summarize illustrative quantitative data on the leaching of plasticizers from medical devices. It is important to note that specific leaching data for this compound (DBA) from a wide range of medical devices is not extensively available in the public literature. Much of the existing research has focused on the phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP). The data presented for DEHP can serve as a reference for designing and interpreting leaching studies for DBA, as the analytical methodologies are similar. A single data point for DBA migration from a food packaging film is included to provide some context.
Table 1: Illustrative Leaching of Plasticizers from PVC Medical Devices
| Medical Device | Plasticizer | Simulant | Incubation Time & Temperature | Leached Amount | Reference |
| Neonatal Expiratory Filter Set | DEHP | Ethanol (B145695)/Water (1:1) | 60 min | 54,600 µg | [1] |
| Respiratory Support and Filter | DEHP | Ethanol/Water (1:1) | 60 min | 6,560 µg (median) | [1] |
| Urine Collectors (Newborn) | DiBP | Ethanol/Water (1:1) | 60 min | 340 µg | [1] |
| PVC Blood Bag | DEHP | Bovine Calf Serum | 5 days | ~3.3 mg/g of bag material | [2] |
| PVC Nasogastric Tubes | DEHP | Gastric Juice | 1 week | 635 to 1043 µg from 5 cm tube | [3] |
| PVC Nasogastric Tubes | Polyadipate | Gastric Juice | 1 week | 100 times lower than DEHP | [3] |
| PVDC Packaging Film | DBA | Ham Sausage | 4 months | ~6.8% of DBA in film migrated | [4] |
Note: The data for DEHP and DiBP are provided as examples of the range of plasticizer leaching that can be observed from medical devices. Specific studies on DBA leaching from these devices are needed.
Experimental Protocols
Protocol for Simulated Leaching of this compound from Medical Devices
This protocol describes a generalized method for simulating the leaching of DBA from medical devices into various solutions.
Materials:
-
Medical device (e.g., PVC tubing, blood bag segment, catheter) of a known surface area.
-
Leaching simulants:
-
Physiological saline (0.9% NaCl)
-
5% Dextrose solution
-
Ethanol/water mixtures (e.g., 10% or 50% v/v) to simulate lipophilic drug formulations
-
Artificial urine for urinary catheters
-
Blood plasma or a validated blood simulant for blood bags[5]
-
-
Glass vials with PTFE-lined caps
-
Incubator or water bath
-
Analytical balance
-
Sterile cutting tools
Procedure:
-
Sample Preparation: Cut a representative portion of the medical device with a known surface area (e.g., in cm²).
-
Incubation: Place the device segment into a glass vial. Add a defined volume of the pre-warmed leaching simulant to achieve a specific surface area-to-volume ratio (e.g., 1 cm²/mL).
-
Leaching Conditions: Seal the vial and incubate at a controlled temperature (e.g., 37°C to simulate physiological conditions, or elevated temperatures like 40°C or 50°C to accelerate leaching). The incubation time should be varied to assess the kinetics of leaching (e.g., 1, 4, 24, 72 hours).[6]
-
Sample Collection: At each time point, carefully decant the simulant (leachate) into a clean glass vial for analysis.
-
Analysis: Analyze the leachate for DBA concentration using the GC-MS or HPLC-UV protocols detailed below.
Protocol for Quantification of this compound by GC-MS
This protocol is suitable for the sensitive and specific quantification of DBA in aqueous and semi-aqueous leachates.
Materials and Reagents:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Capillary column (e.g., 5% phenyl-methyl silicone bonded-phase)
-
Helium (carrier gas)
-
This compound analytical standard
-
Internal standard (e.g., Benzyl benzoate)
-
Solvents (e.g., Dichloromethane (B109758), n-Hexane, HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary
-
Glass vials and syringes
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the leachate (e.g., 10 mL), add a known amount of the internal standard.
-
Add an equal volume of a suitable extraction solvent (e.g., dichloromethane or n-hexane).
-
Vortex vigorously for 2 minutes and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction process twice more and combine the organic extracts.
-
Concentrate the combined extracts under a gentle stream of nitrogen to a final volume of 1 mL.
GC-MS Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DBA (e.g., m/z 129, 185, 258) and the internal standard.
Quantification: Create a calibration curve using standard solutions of DBA of known concentrations. The concentration of DBA in the samples is determined by comparing the peak area ratio of DBA to the internal standard against the calibration curve.
Protocol for Quantification of this compound by HPLC-UV
This protocol provides an alternative method for the quantification of DBA, particularly useful for samples with higher concentrations or when MS detection is not available.
Materials and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (HPLC grade)
-
This compound analytical standard
-
Sample filters (0.45 µm)
Sample Preparation:
-
For aqueous leachates, they can often be directly injected after filtration through a 0.45 µm filter.
-
For leachates containing ethanol or other organic solvents, dilution with the mobile phase may be necessary.
-
If extraction is required, follow the liquid-liquid extraction procedure outlined in the GC-MS protocol and reconstitute the dried extract in the mobile phase.
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 230 nm[7]
Quantification: Construct a calibration curve by injecting standard solutions of DBA with known concentrations. The concentration of DBA in the samples is determined by comparing the peak area to the calibration curve.
Mandatory Visualization
Caption: Workflow for studying this compound leaching from medical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study [mdpi.com]
- 5. contaminantsreviews.com [contaminantsreviews.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Biodegradable Polymers with Dibutyl Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers such as Polylactic Acid (PLA), Poly(butylene adipate-co-terephthalate) (PBAT), and Polycaprolactone (PCL) are at the forefront of sustainable material development and advanced drug delivery systems. However, their inherent properties, like the brittleness of PLA or the low stiffness of PBAT, can limit their application range.[1][2] Plasticizers are crucial additives that enhance flexibility, processability, and ductility by reducing the intermolecular forces between polymer chains.[3]
Dibutyl adipate (B1204190) (DBA), a diester of butyl alcohol and adipic acid, is an effective and biocompatible plasticizer for these polymers.[4][5] Its incorporation into polymer matrices leads to a significant decrease in the glass transition temperature (Tg), increased polymer chain mobility, and consequently, improved mechanical properties.[3][6] These application notes provide detailed protocols for formulating and characterizing biodegradable polymers plasticized with Dibutyl adipate, with a focus on applications in material science and drug delivery.
Application Notes: The Role and Effect of this compound (DBA)
The primary function of DBA in biodegradable polymer formulations is to act as a plasticizer. By positioning itself between polymer chains, DBA disrupts polymer-polymer interactions, which increases the free volume and allows for greater chain movement. This plasticizing effect manifests in several key property changes:
-
Increased Flexibility and Reduced Brittleness : The addition of DBA significantly improves the elongation at break and tear resistance of polymers like PLA, making them less brittle and more suitable for applications requiring flexibility, such as packaging films.[7]
-
Lowered Glass Transition Temperature (Tg) : A marked decrease in Tg is a clear indicator of successful plasticization. This shift to a lower temperature means the polymer transitions from a rigid, glassy state to a more flexible, rubbery state more easily, which is crucial for processing and for the performance of the final product.[3][7]
-
Enhanced Processability : By lowering the viscosity of the polymer melt, DBA facilitates processing techniques like extrusion, injection molding, and film blowing, allowing for lower processing temperatures and reduced energy consumption.[8]
-
Modified Drug Release : In drug delivery applications, the increased mobility of polymer chains in the presence of DBA can facilitate the diffusion of an encapsulated drug from the polymer matrix. This allows for the modulation of drug release rates, a critical parameter in designing controlled-release formulations.[8][9]
Data Presentation
The following tables summarize the expected quantitative effects of adding an adipate ester plasticizer, such as this compound, to biodegradable polymers.
Table 1: Effect of an Adipate Ester Plasticizer on Thermal Properties of PLA.
Data presented is based on studies of analogous adipate esters to provide an expected performance profile.[7]
| Sample Description | Plasticizer Content (wt%) | Glass Transition Temp. (T_g) (°C) | Cold Crystallization Temp. (T_cc) (°C) | Melting Temp. (T_m) (°C) | Crystallinity (X_c) (%) |
| Neat PLA | 0 | 60.8 | 115.7 | 150.1 | 2.4 |
| Plasticized PLA | 10 | 40.5 | 95.2 | 150.5 | 25.6 |
| Plasticized PLA | 15 | 35.1 | 90.8 | 150.9 | 29.8 |
| Plasticized PLA | 20 | 31.3 | 88.5 | 151.2 | 31.6 |
Table 2: Effect of an Adipate Ester Plasticizer on Mechanical Properties of PLA/PBAT Blown Films.
Data is adapted for a PLA/PBAT blend plasticized with a representative adipic acid ester.[7]
| Sample Description | Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Tear Strength (N/mm) |
| Neat PLA/PBAT Blend | 0 | 30.1 | 350.5 | 180.3 | 4.6 |
| Plasticized Blend | 10 | 25.6 | 480.2 | 155.4 | 6.8 |
| Plasticized Blend | 15 | 22.8 | 550.8 | 140.1 | 7.9 |
| Plasticized Blend | 20 | 20.5 | 610.4 | 125.7 | 8.7 |
Table 3: Representative In Vitro Drug Release Profile from a Plasticized PLA Film.
This table presents hypothetical but realistic data to illustrate the expected increase in drug release rate with the addition of DBA, based on the principle of increased polymer chain mobility facilitating drug diffusion.
| Time (hours) | Cumulative Release (%) (0% DBA) | Cumulative Release (%) (15% DBA) |
| 1 | 5.2 | 12.5 |
| 6 | 15.8 | 35.1 |
| 12 | 24.5 | 52.8 |
| 24 | 38.1 | 75.4 |
| 48 | 55.3 | 90.2 |
| 72 | 68.9 | 98.1 |
Visualizations
Caption: General workflow for formulating and characterizing plasticized biodegradable polymer films.
Caption: Logical diagram of DBA's effect on key polymer properties.
Caption: Workflow for the in vitro drug release testing protocol.
Experimental Protocols
Protocol 1: Polymer Film Preparation by Solvent Casting
This protocol is suitable for creating small-scale, uniform films for initial characterization.[10][11]
-
Polymer Solution Preparation:
-
Weigh the desired amount of biodegradable polymer (e.g., 1g of PLA) and dissolve it in a suitable volatile solvent (e.g., 20 mL of chloroform (B151607) or dichloromethane) in a glass beaker.[12]
-
Stir the solution using a magnetic stirrer at room temperature until the polymer is fully dissolved. This may take several hours.
-
-
Plasticizer Addition:
-
Calculate the required amount of this compound (DBA) based on the desired weight percentage (e.g., for 15 wt% DBA in 1g of PLA, add 0.176g of DBA).
-
Add the DBA to the polymer solution and continue stirring for at least 30 minutes to ensure homogeneous mixing.
-
-
Drug Incorporation (Optional):
-
If preparing a drug-eluting film, dissolve the desired amount of the drug in a small amount of a suitable co-solvent and then add it to the polymer-plasticizer solution. Stir until fully dispersed.
-
-
Casting:
-
Place a clean, level glass petri dish inside a fume hood.
-
Carefully pour the solution into the petri dish, ensuring the entire surface is covered evenly.
-
-
Drying:
-
Loosely cover the petri dish with aluminum foil (with small perforations to allow slow solvent evaporation) to prevent contamination and rapid drying, which can cause defects.[12]
-
Allow the solvent to evaporate at room temperature for 24-48 hours.
-
For complete solvent removal, place the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for at least 24 hours.[12]
-
-
Film Retrieval:
-
Carefully peel the dried film from the glass substrate. Store the film in a desiccator until further characterization.
-
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol determines key thermal transitions of the plasticized polymer.[13][14]
-
Sample Preparation:
-
Cut a small piece of the polymer film (5-10 mg) and place it in a standard aluminum DSC pan.
-
Crimp the pan securely with a lid. Prepare an empty, crimped pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample to a temperature well above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min). This step removes the material's prior thermal history.
-
Cool: Cool the sample down to a sub-ambient temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Second Heat: Heat the sample again to 200°C at the same heating rate (10°C/min).
-
-
Data Analysis:
-
Analyze the data from the second heating scan to ensure results are based on a consistent thermal history.
-
Determine the Glass Transition Temperature (Tg) from the midpoint of the step change in the heat flow curve.
-
Identify the Cold Crystallization Temperature (Tcc) from the peak of the exothermic event above Tg.
-
Identify the Melting Temperature (Tm) from the peak of the endothermic melting event.
-
Calculate the percent crystallinity (Xc%) using the enthalpy of melting and cold crystallization, referenced to the theoretical enthalpy of a 100% crystalline polymer.
-
Protocol 3: Mechanical Properties Testing (ASTM D882)
This protocol measures the tensile properties of the prepared polymer films.[15][16][17]
-
Specimen Preparation:
-
Cut the polymer film into rectangular strips of uniform width (e.g., 10 mm) and sufficient length (e.g., 100 mm) using a sharp blade or a die cutter. Ensure the edges are smooth and free of nicks.[16]
-
Measure the thickness and width of each specimen at several points along the gauge length and calculate the average cross-sectional area.
-
-
Instrument Setup:
-
Use a universal testing machine equipped with grips suitable for thin films.
-
Set the initial grip separation (gauge length), for example, to 50 mm.
-
-
Testing Conditions:
-
Conduct the test in a controlled environment, typically at 23 ± 2°C and 50 ± 5% relative humidity.
-
Set the rate of grip separation (crosshead speed) according to the standard, for example, 50 mm/min.[17]
-
-
Procedure:
-
Mount the specimen securely in the grips, ensuring it is vertically aligned and not slipping.
-
Start the test, and record the tensile load and elongation until the specimen breaks.
-
Test at least five specimens for each formulation to ensure statistical validity.
-
-
Data Analysis:
-
From the resulting stress-strain curve, calculate:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (MPa): The stiffness of the material, calculated from the initial linear slope of the curve.
-
-
Protocol 4: Aerobic Biodegradability Test in Soil (based on ISO 17556)
This protocol determines the rate and extent of biodegradation of the material in a soil environment.[18][19][20]
-
Material Preparation:
-
Prepare the test material as a powder or small film pieces with a high surface area to facilitate microbial attack.
-
Use a reference material like microcrystalline cellulose (B213188) to validate the test conditions. A control vessel with only soil is also required.
-
-
Test Setup (Respirometric Method):
-
Prepare a series of sealed vessels (respirometers).
-
Add a known amount of standardized or natural soil to each vessel.
-
Mix a known amount of the test material and reference material into the soil of their respective vessels. The plastic should be the sole carbon source.[19]
-
Adjust the moisture content of the soil to 40-60% of its maximum water-holding capacity.
-
-
Incubation:
-
Incubate the vessels in the dark at a constant temperature (e.g., 25 ± 2°C) for the duration of the test (typically up to 6 months, but can be longer).[21]
-
The respirometer will continuously measure the amount of oxygen consumed by microorganisms as they metabolize the material. Alternatively, evolved carbon dioxide can be measured.[19]
-
-
Data Analysis:
-
Calculate the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) based on the elemental composition of the polymer.
-
Express the percentage of biodegradation as the ratio of the cumulative oxygen consumed (or CO2 produced) to the theoretical value.
-
The test is valid if the reference material shows a biodegradation level of over 60% by the end of the test.[21]
-
Protocol 5: In Vitro Drug Release Study (USP Apparatus 2)
This protocol is used to study the release of an active pharmaceutical ingredient (API) from the prepared films.[22]
-
Apparatus Setup:
-
Use a USP Apparatus 2 (paddle apparatus). To prevent the film from floating, use a "paddle over disk" assembly, where the film is placed on a flat, inert disk at the bottom of the vessel.
-
Fill the dissolution vessels with a known volume (e.g., 900 mL) of a physiologically relevant release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Equilibrate the medium to 37 ± 0.5°C.
-
-
Procedure:
-
Cut the drug-loaded film into samples of a specific size (e.g., 2 cm x 2 cm).
-
Place one sample onto the disk assembly and carefully lower it into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 RPM).
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small, fixed volume of the medium (e.g., 5 mL) from a zone midway between the paddle and the medium surface.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume (sink conditions).
-
-
Analysis:
-
Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Protocol 6: Plasticizer Migration Test into Food Simulants
This protocol assesses the potential for DBA to migrate from the polymer film into a contacting medium, which is critical for food packaging applications.
-
Sample Preparation:
-
Cut the plasticized polymer film into samples of a known surface area (e.g., 6 dm²).
-
-
Test Setup:
-
Select food simulants based on the intended food contact type. Common simulants include:
-
Simulant A: 10% (v/v) ethanol (B145695) (for aqueous foods)
-
Simulant D2: Vegetable oil (for fatty foods)
-
Simulant B: 3% (w/v) acetic acid (for acidic foods)
-
-
Place the film sample in a migration cell or immerse it in a known volume of the food simulant, ensuring contact on one or both sides as required. The standard surface-to-volume ratio is typically 6 dm²/L.
-
-
Incubation:
-
Expose the sample to the simulant under conditions of time and temperature that represent the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).
-
-
Analysis:
-
After the exposure period, remove the film sample.
-
Take the food simulant and analyze it for the concentration of migrated this compound.
-
Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are typically used for quantification.
-
-
Calculation:
-
Calculate the amount of DBA that has migrated from the film, typically expressed in mg of substance per dm² of film surface area (mg/dm²) or mg of substance per kg of food simulant (mg/kg).
-
Compare the results to the specific migration limits (SML) set by regulatory bodies (e.g., the European Union).
-
References
- 1. mdpi.com [mdpi.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. Amended final report of the safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. kinampark.com [kinampark.com]
- 7. Additive Manufacturing of Drug-Eluting Multilayer Biodegradable Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. curbellplastics.com [curbellplastics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Investigation of the Drug Release and Surface Morphological Properties of Film-Coated Pellets, and Physical, Thermal and Mechanical Properties of Free Films as a Function of Various Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improvement of PBAT Processability and Mechanical Performance by Blending with Pine Resin Derivatives for Injection Moulding Rigid Packaging with Enhanced Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Esterification of Adipic Acid with Butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the esterification of adipic acid with butanol.
Troubleshooting Guides
Issue 1: Low Yield of Dibutyl Adipate (B1204190)
Q: My esterification reaction has resulted in a lower than expected yield of dibutyl adipate. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound are a common issue and can often be attributed to several factors, primarily related to reaction equilibrium and the presence of side reactions.
Potential Causes & Solutions:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product (this compound), several strategies can be employed:
-
Excess Reactant: Utilize a significant excess of butanol. This shifts the equilibrium to favor the formation of the ester.[3] Using a 10-fold excess of alcohol can increase the yield to as high as 97%.[2][3]
-
Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[3][4] Employing a Dean-Stark apparatus or using a dehydrating agent like molecular sieves can effectively remove water as it is formed, thus driving the reaction to completion.[3][5]
-
-
Side Reactions: The formation of byproducts consumes the reactants and reduces the overall yield of the desired ester. Key side reactions include the formation of dibutyl ether and adipic anhydride (B1165640).
-
Catalyst Issues: An insufficient amount or deactivated catalyst will slow down the reaction rate, preventing it from reaching completion within the allotted time.[3] Ensure the catalyst, such as sulfuric acid or p-toluenesulfonic acid, is active and used in the appropriate concentration.
Issue 2: Presence of Impurities in the Final Product
Q: I have isolated my product, but I suspect it is contaminated with byproducts. What are the likely impurities and how can I remove them?
A: The primary impurities in the esterification of adipic acid with butanol are typically unreacted starting materials and byproducts from side reactions.
Common Impurities and Purification Methods:
-
Dibutyl Ether: This ether is formed from the acid-catalyzed self-condensation of two butanol molecules.[6][7]
-
Adipic Anhydride: This can form from the dehydration of adipic acid, particularly at elevated temperatures.[9][10] It can exist in both monomeric and polymeric forms.[10]
-
Removal: Adipic anhydride is reactive and can be converted back to adipic acid by washing the reaction mixture with water. Subsequent purification steps like distillation will then separate the desired ester from the non-volatile adipic acid.
-
-
Unreacted Butanol and Adipic Acid:
-
Removal: The crude product can be washed with water to remove excess butanol and any remaining adipic acid. A subsequent wash with a mild base, such as a saturated sodium bicarbonate solution, will neutralize any remaining acid catalyst and unreacted adipic acid.[3] The final product can then be purified by distillation.[11][12] Column chromatography using alumina (B75360) as the stationary phase has also been reported for purification.[13]
-
Issue 3: Product Discoloration
Q: The final this compound product has a yellow or brown tint. What causes this and how can it be prevented?
A: Discoloration in the final product is often a result of decomposition or charring of the reactants or products at high temperatures, especially in the presence of a strong acid catalyst.
Causes and Prevention:
-
High Reaction Temperature: Avoid excessively high reaction temperatures, which can lead to the degradation of organic molecules. The reaction is typically conducted at temperatures between 120-160°C.[11]
-
Catalyst Concentration: A high concentration of a strong acid catalyst like sulfuric acid can promote charring. Use the minimum effective amount of catalyst.
-
Purification: Discoloration can sometimes be removed during the purification process. Treatment with activated carbon during the purification step can help adsorb colored impurities. A final distillation should yield a clear, colorless product.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the esterification of adipic acid with butanol?
A1: The two main side reactions are the formation of dibutyl ether from the self-condensation of butanol[6][14] and the formation of adipic anhydride from the dehydration of adipic acid.[15][16]
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the adipic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the butanol, thereby increasing the reaction rate.[1][3][5]
Q3: Can I use a different catalyst for this esterification?
A3: Yes, besides strong mineral acids, other catalysts can be used. These include solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15)[4], zeolites[17], and biocatalysts such as lipases.[3][13] Solid acid catalysts offer the advantage of easier separation from the reaction mixture.
Q4: What is a typical experimental protocol for this esterification?
A4: A general laboratory procedure involves heating a mixture of adipic acid, an excess of butanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove the water byproduct. The reaction is typically refluxed for several hours. After cooling, the mixture is washed with water and a sodium bicarbonate solution to remove unreacted acid and catalyst. The organic layer is then dried and the this compound is purified by distillation under reduced pressure.[3][12]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Temperature | 120 - 160 °C | [11] |
| Dibutyl Ether Boiling Point | 141 °C | [8] |
| Adipic Anhydride Melting Point | 60-64 °C | [10] |
| Adipic Anhydride Synthesis Temp. | 160 °C (reflux with acetic anhydride) | [15] |
| Butanol to Dibutyl Ether Conversion Temp. | Industrially on alumina at 300 °C | [8] |
| Effect of Excess Alcohol on Yield | 10-fold excess can increase yield to ~97% | [2][3] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine adipic acid, a 3 to 5-fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (approximately 0.2-0.5% by weight of the adipic acid).[12]
-
Heat the mixture to reflux. The water-butanol azeotrope will distill into the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a 5% sodium bicarbonate solution, and again with water to remove unreacted adipic acid, butanol, and the acid catalyst.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. isites.info [isites.info]
- 5. mdpi.com [mdpi.com]
- 6. brainly.com [brainly.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dibutyl ether - Wikipedia [en.wikipedia.org]
- 9. nguyenstarch.com [nguyenstarch.com]
- 10. ADIPIC ANHYDRIDE | 2035-75-8 [chemicalbook.com]
- 11. specialchem.com [specialchem.com]
- 12. CN106518679A - Method for preparing di-n-butyl adipate - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. sciepub.com [sciepub.com]
- 15. ADIPIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Dibutyl Adipate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dibutyl Adipate (B1204190) (DBA).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for Dibutyl Adipate synthesis?
A1: A variety of catalysts can be used for the synthesis of this compound via the esterification of adipic acid with n-butanol. The choice of catalyst significantly impacts reaction efficiency, yield, and purity. Commonly used catalysts include:
-
Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are traditional and effective catalysts.[1]
-
Lewis Acids: Metal salts such as ferric chloride (FeCl₃·6H₂O) have been shown to catalyze the reaction effectively, particularly under microwave irradiation.[2]
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Organometallic Catalysts: Titanium compounds, such as titanium tetrahydroxide and tetraalkyl titanates, are often employed.[3][4] However, their use with adipic acid can sometimes lead to colored impurities.[4]
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Biocatalysts: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (Novozym 435), offer a milder and more selective route to DBA synthesis.[5][6]
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Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst 15, a sulfonic acid resin, can also be used, simplifying catalyst removal.[7]
Q2: What are the typical reaction conditions for this compound synthesis?
A2: Reaction conditions vary depending on the catalyst and desired outcome. Generally, the synthesis is a reversible esterification reaction. Key parameters include:
-
Temperature: Typically ranges from 120°C to 180°C for conventional acid-catalyzed reactions.[1][8] Enzymatic reactions are conducted at much lower temperatures, usually between 35°C and 75°C.[5][9]
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Molar Ratio of Reactants: An excess of n-butanol is often used to shift the equilibrium towards the product side and maximize the conversion of adipic acid.[9]
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Water Removal: Continuous removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion. This is often achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene.[9]
Q3: What are the common side reactions and byproducts in this compound synthesis?
A3: Several side reactions can occur, leading to impurities and reduced yield. These include:
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Incomplete Esterification: This results in the presence of the monoester, monobutyl adipate.[9]
-
Ether Formation: At higher temperatures, dehydration of n-butanol can lead to the formation of dibutyl ether.
-
Oligomerization: Ester interchange reactions can sometimes lead to the formation of oligomeric products.[3]
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Degradation: At excessively high temperatures, degradation of reactants or the product can lead to the formation of colored impurities.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The esterification reaction is reversible, and the presence of the water byproduct can shift the equilibrium back towards the reactants.[9] | - Efficient Water Removal: Ensure your Dean-Stark apparatus or other water removal method is functioning optimally. - Use Excess Alcohol: Increasing the molar ratio of n-butanol to adipic acid can help drive the reaction forward.[9] - Increase Catalyst Concentration: Ensure an adequate amount of catalyst is used. For sulfuric acid, a concentration of 0.5-1% of the total reactant weight is typical.[9] - Extend Reaction Time: Monitor the reaction until the acid value stabilizes at a low level.[9] |
| Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.[9][10] | - Add Fresh Catalyst: A small addition of fresh catalyst may restart a stalled reaction.[9] | |
| Product Discoloration (Yellowing) | High Reaction Temperature: Elevated temperatures can cause degradation of the reactants or the final product.[9] | - Optimize Reaction Temperature: Lower the reaction temperature and monitor for any impact on reaction time and yield. |
| Impurities in Starting Materials: The adipic acid or n-butanol used may contain impurities that contribute to discoloration.[9] | - Use High-Purity Reagents: Ensure the starting materials are of high purity.[9] | |
| Inefficient Catalyst Removal/Neutralization: Residual acid catalyst can cause discoloration during purification.[9] | - Thorough Washing: After the reaction, wash the crude product with a sodium carbonate or bicarbonate solution to neutralize and remove the acid catalyst, followed by washing with water until neutral.[9] | |
| Reaction Stalls (Acid Value Plateaus at a High Level) | Equilibrium Reached Prematurely: The reaction may have reached equilibrium before complete conversion due to insufficient water removal. | - Improve Water Removal: Check the efficiency of your water removal system (e.g., Dean-Stark trap). |
| Catalyst Deactivation: The catalyst may have become inactive.[9] | - Introduce Fresh Catalyst: Carefully add a small amount of fresh catalyst to the reaction mixture. |
Data Presentation
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst | Catalyst Loading | Reactant Molar Ratio (Butanol:Adipic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 0.5-1% (by weight of reactants) | 2.5:1 to 3:1 | 120-140 | 2-4 | High | [8][9] |
| Titanium Tetrahydroxide | ~0.3% (by weight of adipic acid) | 2:1 (initially), then excess butanol added | Not specified | 14+ | ~25 (DBA) | [3] |
| FeCl₃·6H₂O (Microwave) | ~48% (by weight of adipic acid) | 40:1 | Not specified (130W) | 0.5 | 88.8-89.1 | [2] |
| Candida antarctica lipase B | 10-200 mg/mmol of acid | 2:1 to 32.8:1 | 45 | 6 | 90 | [5] |
| Ionic Liquid (Brønsted Acidic) | 15 mol% | 4:1 | 70-80 | Not specified | 99 | [11][12] |
| Amberlyst 15 | 7% w/w | 15:1 | 50 | Not specified | High | [7] |
Experimental Protocols
Protocol 1: Direct Esterification using Sulfuric Acid Catalyst
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, combine adipic acid and n-butanol. A typical molar ratio is 1:3 of adipic acid to n-butanol. Toluene can be added to facilitate the azeotropic removal of water.[9]
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (approximately 0.5-1% of the total weight of the reactants).[9]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the progress of the reaction by measuring the acid value of the reaction mixture over time. A decreasing acid value indicates the consumption of adipic acid.[9]
-
Work-up and Purification:
-
Once the reaction is complete (indicated by a stable and low acid value), cool the mixture to room temperature.
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Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and then brine.[9]
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Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
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Filter off the drying agent and remove the solvent and excess n-butanol using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to obtain a colorless, high-purity product.[9]
-
Protocol 2: Enzymatic Esterification using Candida antarctica lipase B (Novozym 435)
-
Reaction Setup: In a temperature-controlled shaker flask, combine adipic acid, n-butanol, and a suitable solvent (e.g., cyclohexane). Add the immobilized lipase (e.g., Novozym 435).[5]
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Reaction: Incubate the mixture at the optimal temperature for the enzyme (typically 45-55°C) with continuous shaking (e.g., 250 rpm) for the desired reaction time (e.g., 6-24 hours).[5][9]
-
Monitoring: Periodically collect samples and analyze the conversion to this compound using techniques like Gas Chromatography (GC).[5]
-
Work-up and Purification:
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.[5]
-
Remove the solvent and excess n-butanol from the filtrate using a rotary evaporator.[5]
-
The resulting crude product can be further purified if necessary, for example, by column chromatography.[5]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Generalized reaction pathway for the esterification of adipic acid.
References
- 1. specialchem.com [specialchem.com]
- 2. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. EP1178067A2 - Esterification process - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. benchchem.com [benchchem.com]
- 10. Deactivation mechanisms of Nb2O5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reducing the reaction time for Dibutyl adipate synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dibutyl adipate (B1204190), with a specific focus on reducing reaction time.
Frequently Asked Questions (FAQs)
Q1: My Dibutyl adipate synthesis is taking much longer than expected. What are the primary factors that influence the reaction time?
A1: The esterification of adipic acid with n-butanol is an equilibrium-limited reaction. Several factors critically influence its speed:
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Catalyst Choice and Concentration: The type and amount of catalyst are paramount. Stronger acids or more efficient catalytic systems, such as solid superacids, certain ionic liquids, or the use of microwave irradiation with a Lewis acid like FeCl₃·6H₂O, can dramatically reduce reaction times.[1][2][3] An inadequate catalyst concentration will also slow the reaction.[4]
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Temperature: Higher reaction temperatures generally increase the rate of reaction.[5] However, excessively high temperatures can lead to side reactions and byproduct formation.[6]
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Water Removal: Water is a byproduct of the esterification. Its presence will slow down the forward reaction and can even reverse it (hydrolysis). Efficient and continuous removal of water, typically via azeotropic distillation with a Dean-Stark apparatus, is crucial for driving the reaction to completion quickly.[4][6]
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Reactant Molar Ratio: Using a significant excess of one reactant, usually the less expensive n-butanol, shifts the reaction equilibrium towards the product side, increasing the reaction rate.[4][6] Molar ratios of alcohol to acid can range from 2.5:1 to as high as 45:1.[2][7]
-
Mixing/Agitation: Efficient stirring is necessary to ensure proper contact between the reactants and the catalyst, especially in heterogeneous catalysis.[8]
Q2: How can I effectively remove water to speed up the reaction?
A2: The most common and effective method is azeotropic distillation. This involves adding an immiscible solvent (a water-carrying agent or entrainer) that forms a low-boiling azeotrope with water.
-
Common Entrainers: Toluene (B28343) or cyclohexane (B81311) are frequently used.[3][4][9]
-
Apparatus: A Dean-Stark trap is used in conjunction with a reflux condenser. The vapor mixture of the entrainer and water boils, condenses, and collects in the trap. The water, being denser, separates to the bottom of the trap while the lighter entrainer overflows and returns to the reaction flask. This physically removes the water byproduct, driving the reaction forward.[4]
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction typically indicates that equilibrium has been reached or the catalyst has lost its activity.
-
Check Water Removal: First, ensure your water removal system (e.g., Dean-Stark trap) is functioning correctly and efficiently.[4]
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Increase Alcohol Excess: If feasible, adding more n-butanol can help push the equilibrium further towards the product.
-
Add Fresh Catalyst: The catalyst may have been deactivated by impurities or degradation. A small, fresh addition of the catalyst can often restart the reaction.[4]
Q4: Can using microwave energy really shorten the reaction time?
A4: Yes, significantly. Microwave-assisted synthesis has been shown to reduce the reaction time for this compound formation to as little as 20-40 minutes, compared to several hours for conventional heating methods.[7] This is often attributed to efficient and rapid localized heating of the reactants. For example, using FeCl₃·6H₂O as a catalyst under microwave irradiation shortened the reaction time to 30 minutes, achieving a high esterification rate.[1][7]
Troubleshooting Guide
| Problem ID | Issue Description | Possible Causes | Suggested Solutions |
| DBA-T01 | Slow Reaction Rate: The reaction is proceeding, but the conversion of adipic acid is very slow, taking many hours. | 1. Inefficient water removal.2. Insufficient catalyst concentration or inactive catalyst.3. Reaction temperature is too low.4. Molar ratio of alcohol to acid is too low. | 1. Ensure the Dean-Stark trap is filling and separating water effectively. Check for leaks in the system. Use an appropriate entrainer like toluene or cyclohexane.[4]2. Increase catalyst loading. For H₂SO₄, 0.5-1% of total reactant weight is typical.[4] If using a solid catalyst, ensure it has not been poisoned.3. Gradually increase the temperature to the boiling point of the azeotropic mixture, ensuring it does not exceed temperatures that cause side reactions.[5]4. Increase the molar excess of n-butanol (e.g., from 3:1 to 6:1 alcohol to acid ratio).[3][6] |
| DBA-T02 | Low Final Yield: The reaction stops before reaching a high conversion rate, even after an extended period. | 1. Reaction has reached equilibrium.[6]2. Catalyst has degraded or deactivated over the reaction time.3. Reverse reaction (hydrolysis) is occurring due to accumulated water. | 1. Shift the equilibrium by adding a larger excess of n-butanol or by ensuring all water is being removed from the system.[6]2. Add a small amount of fresh catalyst to the reaction mixture.[4]3. Check the efficiency of the Dean-Stark trap. Drain any accumulated water. |
| DBA-T03 | Byproduct Formation: The final product is discolored or purification is complicated by the presence of impurities. | 1. Reaction temperature is too high, causing decomposition or side reactions (e.g., ether formation from the alcohol).[6]2. The catalyst is not selective (e.g., concentrated sulfuric acid can cause charring). | 1. Reduce the reaction temperature. It should be high enough for a reasonable rate but low enough to prevent side reactions.2. Consider switching to a more selective catalyst system, such as a solid superacid, an ionic liquid, or an enzymatic catalyst.[2][3][10] |
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes various catalytic systems and conditions for this compound synthesis, highlighting the impact on reaction time.
| Catalyst | Reactant Molar Ratio (Butanol:Adipic Acid) | Temperature | Reaction Time | Yield / Conversion | Reference |
| FeCl₃·6H₂O (Microwave) | 40:1 | 130 W Microwave | 30 min | 88.8% | [1] |
| Metal Organic Framework (MOF) | 10:1 | 190 °C | 60 min | 99.9% | [5][11] |
| Ionic Liquid | 4:1 | 80 °C | 120-240 min | >95% | [5] |
| Ionic Liquid | 6:1 | 110 °C | 3 h | 99% | [3] |
| SO₄²⁻/TiO₂-ZrO₂ | 2.5:1 | Boiling Temp. | 4 h | 99.35% | [2] |
| Candida antarctica lipase (B570770) B | N/A | 45 °C | 6 h | 90% | [10] |
| Titanium tetrahydroxide | 4:1 (total butanol) | N/A | 14 h | Low (25%) | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis with FeCl₃·6H₂O
This protocol is based on a method shown to dramatically reduce reaction time.[1][7]
-
Apparatus Setup: Assemble a three-necked quartz flask equipped with a magnetic stirrer, a water separator (Dean-Stark trap) topped with a reflux condenser, and a thermometer.
-
Reactant Charging: To the flask, add adipic acid (e.g., 0.01 mol), n-butanol (e.g., 0.4 mol, a 40:1 molar ratio), and FeCl₃·6H₂O (e.g., 0.007 mol).
-
Reaction: Place the flask in a modified microwave reactor. Stir the mixture and apply microwave radiation at a power of 130W. Maintain the reaction for 30 minutes. Water will collect in the separator.
-
Work-up: After cooling, neutralize the reaction mixture to a weakly acidic pH.
-
Purification: Wash the organic phase sequentially with water, a dilute sodium carbonate solution, and again with water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Isolation: Remove the excess n-butanol by distillation under atmospheric pressure. Purify the final product, this compound, by vacuum distillation.
Protocol 2: Fischer Esterification with a Solid Acid Catalyst (SO₄²⁻/TiO₂-ZrO₂)
This protocol utilizes a recyclable solid superacid catalyst.[2]
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reactant Charging: To the flask, add adipic acid, n-butanol (in a 1:2.5 molar ratio), and the SO₄²⁻/TiO₂-ZrO₂ solid catalyst (catalyst:acid mass ratio of 0.05). In this setup, the excess n-butanol also serves as the water-carrying agent.
-
Reaction: Heat the mixture to its boiling temperature and maintain reflux for 4 hours.
-
Work-up: After the reaction, allow the mixture to cool.
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Purification: Separate the solid catalyst by filtration (it can be washed, dried, and reused). Wash the remaining liquid phase to remove any impurities.
-
Isolation: Isolate the this compound by removing excess n-butanol and purifying via vacuum distillation.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104058964A - Preparation method for this compound - Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dibutyl Adipate Migration in Flexible PVC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the migration of Dibutyl adipate (B1204190) (DBA) from flexible Polyvinyl Chloride (PVC) formulations.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at minimizing DBA migration.
Problem 1: Higher than expected DBA migration in aqueous solutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Experimental Temperature | Heat accelerates the movement of plasticizer molecules.[1] Migration can double with every 10°C increase. | Review your experimental protocol and ensure the temperature does not exceed the intended parameters. If possible, conduct experiments at a lower temperature to establish a baseline. |
| Presence of Co-solvents or Surfactants | Alcohols or other organic solvents, even in small amounts, can increase the solubility of DBA in the aqueous phase, facilitating its extraction from the PVC matrix. | Analyze the composition of your aqueous solution. If co-solvents are present, consider replacing them with alternatives that have a lower affinity for DBA. If unavoidable, document the composition and consider it a key variable in your analysis. |
| Inadequate Curing of PVC | If the PVC formulation is not properly cured, the polymer matrix will be less effective at entrapping the plasticizer molecules. | Verify the curing parameters (time and temperature) of your flexible PVC samples. Consider conducting a differential scanning calorimetry (DSC) analysis to confirm the degree of cure. |
| Hydrolysis of DBA | Prolonged exposure to aqueous environments, especially at elevated temperatures or non-neutral pH, can lead to the hydrolysis of the ester bonds in DBA, breaking it down into smaller, more mobile molecules. | Monitor the pH of your aqueous solution throughout the experiment. Consider using buffered solutions if pH stability is a concern. Analyze the extraction medium for byproducts of hydrolysis, such as butanol and adipic acid, using techniques like GC-MS. |
Problem 2: Inconsistent or non-reproducible migration results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Sample Surface Area to Volume Ratio | The amount of migrated plasticizer is directly related to the surface area of the PVC sample in contact with the extraction medium. | Ensure that all PVC samples have a consistent and accurately measured surface area. Use a standardized sample size and shape for all experiments. The surface-to-volume ratio should be kept constant, for example, 600 cm² per 1000 mL of food simulant.[2] |
| Inconsistent Agitation or Flow Conditions | The rate of migration can be influenced by the boundary layer at the PVC-liquid interface. Inconsistent mixing or flow can lead to variability in this layer. | Standardize the agitation speed or flow rate in your experimental setup. For static immersion tests, ensure the samples are fully submerged and that there are no air bubbles trapped on the surface. |
| Cross-Contamination of Samples or Equipment | Residual DBA from previous experiments or contaminated glassware can lead to artificially high migration values. | Thoroughly clean all glassware and equipment with a suitable solvent (e.g., hexane (B92381) or acetone) followed by rinsing with the extraction medium before each experiment. Use dedicated glassware for high and low concentration samples if possible. |
| Analytical Method Variability | Inconsistent sample preparation for analysis (e.g., extraction, dilution) or fluctuations in instrument performance (e.g., GC-MS) can introduce errors. | Develop and validate a standard operating procedure (SOP) for your analytical method. Include regular calibration checks and the use of internal standards to correct for instrument drift. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the migration of Dibutyl adipate (DBA) from flexible PVC?
The migration of DBA is a complex process influenced by several factors:
-
Temperature: Higher temperatures increase the kinetic energy of DBA molecules, facilitating their diffusion through the PVC matrix.[1]
-
Contact Medium (Simulant): The polarity and chemical nature of the contacting substance significantly affect migration. Fatty or oily substances (lipophilic) tend to cause higher migration of DBA due to its ester structure.[2]
-
Time of Contact: Generally, migration increases with the duration of contact, although the rate may decrease over time as the concentration gradient lessens.
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PVC Formulation: The composition of the PVC, including the type of PVC resin, other additives, and the degree of cross-linking, can impact the free volume within the polymer and affect plasticizer mobility.
-
DBA Concentration: Higher concentrations of DBA in the PVC formulation can lead to a greater driving force for migration.
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Molecular Weight of Plasticizer: DBA has a relatively low molecular weight compared to other plasticizers like polymeric plasticizers, which makes it more prone to migration.[3]
Q2: How can I reduce the migration of DBA in my flexible PVC formulation?
Several strategies can be employed to minimize DBA migration:
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Use of Polymeric Plasticizers: Blending DBA with a higher molecular weight polymeric plasticizer can reduce overall migration. The larger molecules of the polymeric plasticizer become entangled in the PVC matrix, hindering the movement of the smaller DBA molecules.[4]
-
Cross-linking the PVC Matrix: Introducing cross-links within the PVC polymer chains creates a more tightly bound network, which can physically entrap the DBA molecules and reduce their ability to migrate.
-
Surface Modification/Coating: Applying a surface coating that acts as a barrier can prevent the DBA from reaching the surface and migrating into the surrounding environment.
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Optimizing the Formulation: Careful selection of PVC resin and other additives can improve the compatibility of DBA with the polymer matrix, leading to reduced migration.
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Partial or Total Replacement: In some applications, it may be necessary to replace DBA with a plasticizer that has a lower migration tendency, such as a trimellitate (e.g., TOTM) or a bio-based plasticizer.
Q3: What are the standard food simulants used for testing DBA migration from PVC?
The choice of food simulant depends on the type of food product the PVC will come into contact with. Common food simulants as per regulations include:
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Simulant A: 10% ethanol (B145695) in water (for aqueous foods)
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Simulant B: 3% acetic acid in water (for acidic foods)
-
Simulant D2: Vegetable oil (e.g., olive oil) or other fatty food simulants like isooctane (B107328) and 95% ethanol (for fatty foods).[2][5]
Migration into fatty food simulants is generally higher for lipophilic plasticizers like DBA.[2]
Q4: What is the Specific Migration Limit (SML) for this compound?
Specific Migration Limits are regulatory values that define the maximum amount of a substance that is permitted to migrate from a food contact material into food. These limits can vary by region and are subject to change. It is crucial to consult the latest regulations from the relevant authorities (e.g., European Food Safety Authority (EFSA), U.S. Food and Drug Administration (FDA)) for the current SML for this compound.
Quantitative Data on Plasticizer Migration
The following tables provide a summary of comparative migration data for different plasticizers. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Migration of Adipate Plasticizers vs. Other Plasticizers in PVC
| Plasticizer Type | Plasticizer Example | Molecular Weight ( g/mol ) | Relative Migration Tendency | Reference |
| Adipate | This compound (DBA) | 258.36 | High | [6] |
| Adipate | Di(2-ethylhexyl) adipate (DEHA) | 370.57 | Moderate to High | [1][7] |
| Phthalate (B1215562) | Di(2-ethylhexyl) phthalate (DEHP) | 390.56 | Moderate | [3] |
| Trimellitate | Trioctyl trimellitate (TOTM) | 546.80 | Low | [3] |
| Polymeric | Poly(butylene adipate) | >1000 | Very Low | [3] |
Note: The relative migration tendency is a qualitative assessment based on the principle that lower molecular weight plasticizers generally exhibit higher migration.
Table 2: Influence of Food Simulant on Adipate Plasticizer Migration
| Plasticizer | Food Simulant | Temperature (°C) | Migration Level | Reference |
| Dioctyl adipate (DOA) | Distilled Water | Microwave Heating | 74.1 mg/L (after 8 min) | [8] |
| Dioctyl adipate (DOA) | Olive Oil | Microwave Heating | 604.6 mg/L (after 10 min) | [8] |
| Di(2-ethylhexyl) adipate (DEHA) | Uncooked Meat/Poultry | Retail Storage | 1.0 - 72.8 mg/kg | [9] |
| Di(2-ethylhexyl) adipate (DEHA) | Cheese | Retail Storage | 27.8 - 135.0 mg/kg | [9] |
Experimental Protocols
Protocol 1: Determination of this compound Migration into Liquid Simulants (Extraction Method) based on ASTM D1239
This protocol outlines a general procedure for measuring the amount of DBA that migrates from a flexible PVC film into a liquid simulant.
1. Materials and Equipment:
-
Flexible PVC film containing a known concentration of this compound.
-
Liquid simulant (e.g., 10% ethanol, 3% acetic acid, olive oil, or isooctane).
-
Glass containers with inert, tight-fitting lids.
-
Analytical balance (accurate to 0.1 mg).
-
Temperature-controlled oven or incubator.
-
Forced-air oven for drying.
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
Volumetric flasks, pipettes, and syringes.
-
Solvents for extraction and dilution (e.g., hexane, dichloromethane).
2. Procedure:
-
Sample Preparation: Cut the PVC film into specimens of a standardized size (e.g., 50 x 50 mm).[10] Measure the surface area of each specimen accurately. Prepare at least three replicate specimens for each test condition.
-
Initial Weighing: Weigh each PVC specimen to the nearest 0.1 mg and record the initial weight (W_initial).
-
Immersion: Place each specimen in a separate glass container. Add a pre-determined volume of the liquid simulant, ensuring the specimen is fully immersed. A typical surface area to volume ratio is 600 cm² to 1000 mL.[2]
-
Incubation: Seal the containers and place them in an oven or incubator at the desired test temperature (e.g., 40°C) for a specified duration (e.g., 24 hours or 10 days).[10][11]
-
Sample Retrieval and Drying: After the incubation period, carefully remove the PVC specimens from the simulant. If the simulant is aqueous, rinse the specimens with distilled water. Gently wipe the specimens dry with a lint-free cloth.
-
Final Weighing (Gravimetric Method): Dry the specimens in a forced-air oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved. Weigh the dried specimens and record the final weight (W_final).
-
Analysis of Simulant (Chromatographic Method):
-
Take a known volume of the liquid simulant from each container.
-
If necessary, perform a liquid-liquid extraction to transfer the DBA from the simulant into an organic solvent (e.g., hexane).
-
Analyze the extract using a calibrated GC-MS method to determine the concentration of DBA in the simulant.
-
3. Calculation of Migration:
-
Gravimetric Method (% Weight Loss): Migration (% wt loss) = [(W_initial - W_final) / W_initial] * 100
-
Chromatographic Method (mg/dm²): Migration (mg/dm²) = (Concentration of DBA in simulant (mg/L) * Volume of simulant (L)) / Surface area of PVC specimen (dm²)
Protocol 2: GC-MS Analysis of this compound in Food Simulants
This protocol provides a starting point for developing a GC-MS method for the quantification of DBA.
1. Sample Preparation:
-
Take a precise aliquot of the food simulant that has been in contact with the PVC.
-
If the simulant is aqueous, perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.
-
If the simulant is oily, a dilution with a suitable solvent may be necessary.
-
Add an appropriate internal standard to the extract before analysis.
2. GC-MS Parameters:
| Parameter | Setting |
| Column | ZB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 - 300°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 40-60°C, hold for 2-5 min, ramp at 10-20°C/min to 280-300°C, hold for 3-5 min |
| Transfer Line Temperature | 280 - 300°C |
| Ion Source Temperature | 230 - 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions for DBA (e.g., m/z 129, 147, 185) |
3. Calibration:
-
Prepare a series of standard solutions of DBA in the same solvent as the final sample extract, with concentrations bracketing the expected range of the samples.
-
Analyze the standards using the same GC-MS method to generate a calibration curve.
Visualizations
Caption: Experimental workflow for determining this compound migration.
Caption: Factors influencing and mitigating this compound migration.
References
- 1. Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Global migration from plastic materials into olive oil and isooctane: an experimental comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasticizer migration from polyvinyl chloride film to solvents and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infinitalab.com [infinitalab.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Preventing Thermal Degradation of Dibutyl Adipate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Dibutyl adipate (B1204190) (DBA) during processing.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the heating of Dibutyl adipate.
| Problem ID | Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| DBA-TD-01 | Yellowing or discoloration of this compound after heating. | Thermo-oxidative degradation: Exposure to oxygen at elevated temperatures can lead to the formation of chromophores. | 1. Lower Processing Temperature: Determine the minimum temperature required for your process and avoid overheating. 2. Use an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before and during heating to displace oxygen. 3. Incorporate Antioxidants: Add a primary antioxidant (e.g., hindered phenols like BHT or Irganox 1010) and/or a secondary antioxidant (e.g., phosphites like Irgafos 168) to inhibit oxidative degradation. A synergistic blend is often more effective. |
| DBA-TD-02 | Atypical or rancid odor develops after processing. | Formation of volatile degradation products: Thermal decomposition can break down the ester into smaller, odorous molecules such as aldehydes, ketones, or butanol. | 1. Optimize Temperature and Time: Minimize the duration of exposure to high temperatures. 2. Ensure Proper Ventilation: Process in a well-ventilated area or a fume hood to safely remove any volatile byproducts. 3. Analyze for Degradation Products: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile compounds and understand the degradation pathway. |
| DBA-TD-03 | Change in viscosity of the formulation containing this compound. | Polymerization or cross-linking: Severe degradation can lead to the formation of higher molecular weight species. Hydrolysis: If water is present, the ester can hydrolyze to adipic acid and butanol, altering the composition and viscosity. | 1. Strict Temperature Control: Ensure uniform heating and avoid localized "hot spots" in your processing equipment. 2. Dry Equipment and Reagents: Ensure all components of the formulation and the processing equipment are thoroughly dry to prevent hydrolysis. 3. Add Hydrolysis Stabilizers: If the presence of moisture is unavoidable, consider using a hydrolysis stabilizer such as a carbodiimide. |
| DBA-TD-04 | Decrease in pH or increase in acidity of the formulation. | Hydrolysis of the ester bond: The breakdown of this compound into adipic acid and butanol will increase the acidity of the mixture. | 1. Moisture Control: As with viscosity changes, minimizing water content is crucial. 2. pH Buffering: If compatible with your formulation, use a buffering agent to maintain a neutral pH. 3. Process under Anhydrous Conditions: Where possible, conduct experiments in the absence of water. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation for this compound?
A1: The primary mechanisms are thermo-oxidative degradation and hydrolysis.[1]
-
Thermo-oxidative degradation is a free-radical chain reaction initiated by heat in the presence of oxygen, which can lead to chain scission and the formation of colored byproducts.
-
Hydrolysis is the cleavage of the ester bonds by water, which is accelerated at elevated temperatures and under acidic or basic conditions, yielding adipic acid and butanol.[2]
Q2: What are the typical signs of this compound degradation?
A2: Signs of degradation can include:
-
A change in color, such as yellowing.[3]
-
A change in viscosity or consistency.[3]
-
The appearance of a rancid or unusual odor.[3]
-
A decrease in the pH of the formulation due to the formation of adipic acid.[3]
Q3: At what temperature does this compound start to degrade?
A3: this compound has a boiling point of approximately 305 °C, indicating good thermal stability.[4][5] However, degradation can occur at lower temperatures, especially with prolonged heating or in the presence of oxygen, water, or other catalysts. It is recommended to use the lowest possible processing temperature that achieves the desired outcome.
Q4: What types of stabilizers can be used to prevent the thermal degradation of this compound?
A4: Several types of stabilizers can be effective:
-
Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., Butylated Hydroxytoluene (BHT), Irganox 1010) are effective at terminating free-radical chains.[2][6]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites (e.g., Irgafos 168) and thioesters break down hydroperoxides into stable products, preventing further radical formation.[6][7] These are often used in synergy with primary antioxidants.[2][8]
-
Hydrolysis Stabilizers: Carbodiimides can be used to protect the ester linkages from hydrolysis, especially if moisture cannot be completely avoided.[9]
Q5: How can I quantitatively assess the thermal stability of my this compound formulation?
A5: Thermogravimetric Analysis (TGA) is a key technique for determining the thermal stability of a material.[10][11] It measures the weight loss of a sample as a function of temperature, allowing you to identify the onset temperature of decomposition.
Q6: What analytical methods can be used to identify the degradation products of this compound?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products.[12] For complex mixtures or to understand the initial stages of degradation, Pyrolysis-GC-MS can provide detailed information on the fragments formed at specific high temperatures.[13][14]
Quantitative Data on Stabilizers
While specific data for the stabilization of liquid this compound is limited, the following table provides a summary of commonly used antioxidants and their mechanisms of action, which are applicable to ester-based systems.
| Stabilizer Type | Example Compounds | Mechanism of Action | Typical Use Level (in polymers) | Key Benefits |
| Primary Antioxidant | Hindered Phenols (e.g., BHT, Irganox 1010, Omnistab AN 1076) | Radical Scavenger | 0.05 - 0.5% | Effective at a wide range of temperatures, good for long-term thermal stability.[6] |
| Secondary Antioxidant | Phosphites (e.g., Irgafos 168, Triphenyl phosphite) | Hydroperoxide Decomposer | 0.05 - 1.0% | Highly effective at high processing temperatures, synergistic with primary antioxidants.[7][15] |
| Secondary Antioxidant | Thioesters | Hydroperoxide Decomposer | 0.1 - 0.5% | Good for long-term heat stability, synergistic with hindered phenols. |
| Hydrolysis Stabilizer | Carbodiimides | Reacts with carboxylic acids formed during hydrolysis to prevent further degradation. | 0.5 - 2.0% | Protects ester linkages in the presence of moisture.[9] |
Experimental Protocols
Experimental Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset temperature of thermal decomposition for this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)[10]
-
Microbalance
-
Sample pans (e.g., aluminum, platinum)
-
Inert gas supply (Nitrogen)
-
Air or Oxygen supply (for oxidative stability testing)
Methodology: [11]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere. For oxidative stability, use an air purge.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: Continuously monitor and record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Experimental Protocol 2: GC-MS Analysis of Thermal Degradation Products
Objective: To identify and quantify the volatile and semi-volatile products of this compound thermal degradation.
Apparatus:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Headspace or Pyrolysis unit (optional, for specific applications)
-
Syringes and vials
Methodology:
-
Sample Preparation:
-
Heat a known amount of this compound under specific conditions (temperature, time, atmosphere) to induce degradation.
-
Dissolve a small aliquot of the degraded sample in a suitable solvent (e.g., hexane, dichloromethane).
-
-
GC-MS Conditions (Example): [1]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Conditions: Use electron ionization (EI) and scan a mass range appropriate for the expected degradation products (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify the identified compounds using an internal or external standard method.
-
Visualizations
Caption: Primary thermal degradation pathways for this compound.
References
- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 2. partinchem.com [partinchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. life-trialkyl.eu [life-trialkyl.eu]
- 7. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 8. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]
- 13. Analytical pyrolysis of the bioplastic PBAT poly(butylene adipate-co-terephthalate) [cris.unibo.it]
- 14. researchgate.net [researchgate.net]
- 15. kanademy.com [kanademy.com]
Technical Support Center: Performance of Dibutyl Adipate (DBA) Plasticized Polymers at Low Temperatures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the low-temperature performance issues of polymers plasticized with Dibutyl Adipate (B1204190) (DBA). Content is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Dibutyl Adipate (DBA) in a polymer formulation?
A1: this compound (DBA) is a plasticizer used to increase the flexibility, workability, and distensibility of a polymer.[1] It works by embedding itself between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg). This transition from a rigid, glassy state to a more flexible, rubbery state is crucial for applications requiring performance at low temperatures.[1]
Q2: Why does my DBA-plasticized polymer become stiff and brittle at low temperatures?
A2: As the temperature drops, the mobility of both the polymer chains and the plasticizer molecules decreases significantly.[2] This reduced movement causes the material to transition from a flexible, rubbery state to a hard and brittle glassy state.[2][3] Adipate plasticizers like DBA are specifically chosen for their ability to impart good low-temperature flexibility, but even they have a limit to their effectiveness at extreme cold.[4]
Q3: What is "plasticizer crystallization" and can it happen with DBA?
A3: Plasticizer crystallization can occur at low temperatures when the plasticizer molecules, instead of remaining dispersed, aggregate and form crystalline structures within the polymer matrix. This leads to a significant loss of flexibility and can cause the material to become opaque and stiff. While adipates are known for good cold resistance, crystallization can be a concern, especially at high plasticizer concentrations or during prolonged exposure to low temperatures.
Q4: How does the concentration of DBA affect the low-temperature performance of my polymer?
A4: Generally, increasing the concentration of DBA will lower the glass transition temperature (Tg) of the polymer, making it more flexible at lower temperatures.[5] However, there is a limit. At very high concentrations, the plasticizer may become less compatible with the polymer, leading to issues like migration (leaching) or an increased tendency for crystallization at low temperatures.
Q5: What is the difference between this compound (DBA) and other adipates like Dioctyl Adipate (DOA)?
A5: Both DBA and DOA are effective low-temperature plasticizers. The primary difference lies in their molecular weight. DOA has a higher molecular weight than DBA, which generally results in lower volatility and better migration resistance.[2] In terms of low-temperature performance, their effects on properties like the glass transition temperature are often comparable, though specific performance can depend on the polymer system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with DBA-plasticized polymers at low temperatures.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Polymer film/part cracks or shatters upon impact in a cold environment. | The temperature is below the polymer's brittleness temperature. The brittleness temperature is the point at which 50% of specimens fail under specified impact conditions.[1][4][5][6][7] | 1. Determine the brittleness temperature of your formulation using ASTM D746. 2. Consider increasing the DBA concentration to further lower the brittleness temperature. 3. Evaluate alternative or supplementary cold-resistant plasticizers or impact modifiers.[3] |
| The polymer becomes excessively stiff and loses flexibility when cooled. | The formulation's glass transition temperature (Tg) is too high for the intended use temperature. As a material cools below its Tg, it becomes rigid.[8] | 1. Measure the Tg using Differential Scanning Calorimetry (DSC). 2. Increase the concentration of DBA to lower the Tg. 3. Ensure homogenous mixing of the plasticizer within the polymer matrix. |
| Oily or tacky substance appears on the surface of the polymer after cold storage. | This is likely plasticizer migration or "leaching." At low temperatures, changes in polymer morphology can "squeeze out" the plasticizer, especially if compatibility is poor or concentration is too high. | 1. Reduce the DBA concentration. 2. Consider using a higher molecular weight adipate plasticizer (e.g., DOA) which has lower mobility. 3. Evaluate the compatibility of DBA with your specific polymer. |
| The polymer, initially transparent, becomes cloudy or opaque at low temperatures. | This could be due to plasticizer crystallization. The formation of crystalline domains within the polymer matrix will scatter light, leading to opacity. | 1. Analyze the sample using DSC; a crystallization peak may be visible upon cooling or subsequent heating. 2. Try using a blend of plasticizers, as this can disrupt the regular packing required for crystallization. 3. Reduce the DBA concentration. |
Data Presentation: Performance of Adipate Plasticizers
While specific quantitative data for this compound (DBA) is not extensively available in the reviewed literature, the following tables illustrate the typical effects of adipate plasticizers on Polyvinyl Chloride (PVC). These trends are expected to be similar for DBA.
Table 1: Effect of Adipate Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC
| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) in °C |
| None | 0 | ~85 |
| Dioctyl Phthalate (DOP) - Reference | 10 | ~55 |
| Dioctyl Phthalate (DOP) - Reference | 20 | ~35 |
| Poly(butylene adipate) | 20 | ~30 |
| Poly(butylene adipate) | 40 | ~10 |
Data is illustrative, based on trends reported for various adipate plasticizers in PVC.[1][5]
Table 2: Typical Mechanical Properties of Plasticized PVC at Room Temperature
| Property | Unplasticized PVC | PVC + 40 wt% Adipate Plasticizer |
| Tensile Strength (MPa) | ~50 | ~15 - 25 |
| Elongation at Break (%) | <50 | >300 |
| Shore Hardness | ~85 (Shore D) | ~70 - 90 (Shore A) |
These values represent typical ranges and demonstrate the softening and flexibilizing effect of adipate plasticizers. Low temperatures will increase tensile strength and hardness while decreasing the elongation at break.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)
-
Objective: To measure the temperature at which the polymer transitions from a glassy to a rubbery state.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the DBA-plasticized polymer into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg and melt temperature to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -80°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the transition region.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve on the second heating scan. The Tg is typically determined as the midpoint of this transition.[9]
-
Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the plasticizer and polymer begin to degrade.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the material into the TGA sample pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C or 20°C/min).
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of degradation. For plasticized polymers, an initial weight loss step often corresponds to the volatilization of the plasticizer.[10][11]
-
Determination of Brittleness Temperature (ASTM D746)
-
Objective: To find the temperature at which 50% of polymer specimens fail by brittle fracture under specified impact conditions.
-
Apparatus: Brittleness Temperature Tester.
-
Procedure:
-
Sample Preparation: Prepare standardized specimens as per the dimensions specified in ASTM D746 (e.g., Type I: 6.35 mm x 31.75 mm x 1.91 mm).[5][7]
-
Conditioning: Condition the specimens under standard laboratory conditions.
-
Testing:
-
Inspection: Examine each specimen for failure, defined as a fracture into two or more pieces or any visible crack.[4]
-
Iteration: Repeat the test at progressively lower temperatures (typically in 2°C or 5°C increments) until the brittleness temperature is determined.
-
Data Analysis: The brittleness temperature is calculated as the temperature at which 50% of the specimens would fail.[1][5]
-
Notched Izod Impact Strength at Low Temperature (ASTM D256)
-
Objective: To measure the material's resistance to impact and its notch sensitivity at low temperatures.
-
Apparatus: Pendulum Impact Tester (Izod configuration), Low-Temperature Chamber/Freezer.
-
Procedure:
-
Sample Preparation: Machine standard notched specimens from the polymer material according to ASTM D256 specifications.
-
Low-Temperature Conditioning: Place the specimens in a freezer at the desired test temperature for a sufficient time to reach thermal equilibrium (typically 6 hours).
-
Testing:
-
Quickly (usually within 5 seconds) remove one specimen from the freezer.
-
Clamp it vertically in the Izod test fixture with the notched side facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and break the specimen.
-
-
Data Analysis: The energy absorbed to fracture the specimen is recorded. The Izod impact strength is typically reported as energy absorbed per unit of notch thickness (e.g., J/m or ft-lb/in).[8]
-
Visualizations
Troubleshooting Workflow for Brittle Failure
Caption: Troubleshooting workflow for brittle failure of plasticized polymers.
Relationship between Plasticizer and Low-Temperature Properties
Caption: Cause-and-effect relationship of DBA on polymer properties.
References
- 1. diva-portal.org [diva-portal.org]
- 2. This compound Supplier|CAS 105-99-7|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adipates [mdpi.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Dibutyl adipate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dibutyl adipate (B1204190).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Product Quality Issues
Q1: My purified Dibutyl adipate has a yellow tint. What is the likely cause and how can I fix it?
A1: A yellow discoloration in this compound is often due to residual acid catalyst from the synthesis step or the presence of impurities in the starting materials.
Troubleshooting Steps:
-
Neutralization and Washing: Ensure thorough washing of the crude product with a sodium bicarbonate or sodium carbonate solution to completely neutralize and remove any remaining acid catalyst. Follow this with water washes until the aqueous layer is neutral.[1]
-
High-Purity Reagents: Use high-purity adipic acid and n-butanol for the synthesis to minimize the introduction of color-forming impurities.[1]
-
Refining Agents: Treat the crude this compound with a refining agent. A mixture of calcium oxide, magnesia, activated carbon, and silica (B1680970) can be effective in improving the color.[2]
Q2: The final product has a persistent unpleasant odor. What could be the source and how is it removed?
A2: Odor in this compound can be caused by residual starting materials, particularly n-butanol, or byproducts from side reactions.
Troubleshooting Steps:
-
Dealcoholization: Ensure the complete removal of excess n-butanol after the reaction. This can be achieved through distillation.[2]
-
Vacuum Distillation: Purifying the this compound by vacuum distillation can effectively separate it from less volatile odorous impurities.
-
Refining Agents: The use of refining agents, such as activated carbon, can help in adsorbing odor-causing compounds.[2]
2. Purification by Distillation
Q3: I am experiencing a lower than expected yield after vacuum distillation. What are the potential reasons?
A3: Low yield during vacuum distillation can result from incomplete reaction, product loss during workup, or non-optimal distillation parameters.
Troubleshooting Steps:
-
Reaction Completion: Before distillation, ensure the esterification reaction has gone to completion. Monitor the reaction by checking the acid value of the mixture.[1]
-
Workup Losses: Minimize product loss during the initial washing and neutralization steps.
-
Optimize Distillation Parameters: Carefully control the vacuum pressure and temperature to ensure efficient separation and minimize product decomposition. For adipate esters, optimizing parameters like flash section temperature and stripping steam flow rate can improve yield.[3][4]
| Parameter | Typical Range for Adipate Esters | Potential Impact on Yield |
| Vacuum Pressure | 0.5 - 10 mmHg | Lower pressure reduces boiling point, minimizing thermal degradation. |
| Pot Temperature | 160 - 180 °C | Temperatures that are too high can lead to decomposition and reduced yield. |
| Condenser Temperature | Dependent on vacuum | Inefficient condensation will lead to product loss in the vacuum line. |
3. Purification by Extraction
Q4: I am having trouble with emulsion formation during the aqueous wash of the crude this compound. How can I break the emulsion?
A4: Emulsions can form when two immiscible liquids are vigorously mixed, especially in the presence of surfactant-like impurities.[5][6]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking in a separatory funnel, gently swirl the mixture to minimize emulsion formation.[7]
-
Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6][7]
-
Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.[7]
-
Solvent Addition: Adding a small amount of a different organic solvent that is miscible with the organic phase but immiscible with water can alter the interfacial tension and break the emulsion.[6]
Q5: How can I be sure which layer is the organic phase and which is the aqueous phase during extraction?
A5: A simple way to identify the layers is to add a small amount of water to the separatory funnel and observe which layer it joins. The layer that increases in volume is the aqueous phase.[8]
4. Filtration Issues
Q6: My filtration of the purified this compound is very slow. What could be causing this?
A6: Slow filtration can be due to clogging of the filter media by fine particulate matter or viscous solutions.
Troubleshooting Steps:
-
Correct Filter Choice: Ensure the micron rating of your filter is appropriate for the expected particle size.
-
Prefiltration: If the product contains a high load of particulates, consider a prefiltration step with a larger pore size filter to remove larger particles before the final filtration.
-
Temperature: Gently warming the this compound can reduce its viscosity, allowing for a faster filtration rate. Be mindful of the material's properties and potential for degradation at elevated temperatures.
Experimental Protocols
Protocol 1: Purification of Crude this compound
This protocol describes the purification of crude this compound synthesized via esterification of adipic acid and n-butanol.
Materials:
-
Crude this compound
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663)
-
Refining agent (mixture of calcium oxide, magnesia, activated carbon, and silica in a 1:1:2:1 weight ratio)[2]
-
Separatory funnel
-
Distillation apparatus
-
Filter paper
Procedure:
-
Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution and gently swirl the funnel to mix.[1]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral (test with pH paper).
-
Perform a final wash with brine solution to aid in the removal of water.[1]
-
-
Drying:
-
Drain the organic layer into a clean, dry flask.
-
Add anhydrous magnesium sulfate and swirl until the drying agent no longer clumps together.
-
Filter the dried this compound to remove the magnesium sulfate.
-
-
Refining:
-
Filtration:
-
Filter the mixture to remove the refining agent.
-
-
Vacuum Distillation (Optional, for higher purity):
-
Set up a vacuum distillation apparatus.
-
Heat the filtered this compound under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point and pressure for this compound (approximately 165°C at 10 mmHg).
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for discolored this compound.
Caption: Step-by-step guide to breaking emulsions in liquid-liquid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106518679A - Method for preparing di-n-butyl adipate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biolinscientific.com [biolinscientific.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Enhancing the Long-Term Stability of Dibutyl Adipate in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutyl Adipate (B1204190) (DBA) as a plasticizer in polymer formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of enhancing the long-term stability of Dibutyl Adipate in polymers.
| Issue | Potential Cause | Recommended Action |
| Loss of Flexibility/Brittleness Over Time | - DBA Migration/Leaching: The plasticizer is slowly diffusing out of the polymer matrix. - DBA Degradation: Hydrolysis or thermal degradation of DBA is occurring. | - Optimize Polymer Compatibility: Ensure the polarity of the polymer and DBA are well-matched. - Increase Molecular Weight: Consider using a higher molecular weight adipate plasticizer or a polymeric plasticizer to reduce mobility.[1] - Surface Modification: Apply a surface coating or use chemical grafting to create a barrier that prevents DBA from migrating.[2][3] - Control Environmental pH: For applications involving aqueous contact, maintain a pH below 7 to minimize hydrolysis. - Incorporate Stabilizers: Add antioxidants to mitigate oxidative degradation and thermal stabilizers for high-temperature applications. |
| Surface Tackiness or "Sweating" | - Poor DBA-Polymer Compatibility: The plasticizer is exuding from the polymer matrix due to thermodynamic incompatibility. | - Re-evaluate Polymer Selection: Choose a polymer with a solubility parameter closer to that of DBA. - Reduce DBA Concentration: An excess of plasticizer can lead to exudation. Determine the optimal concentration through experimentation. |
| Discoloration (Yellowing) of the Polymer | - Thermo-oxidative Degradation: High processing temperatures in the presence of oxygen can lead to the formation of colored byproducts.[4] | - Optimize Processing Conditions: Lower the processing temperature and reduce the residence time of the polymer melt.[4] - Use an Inert Atmosphere: Process the polymer under a nitrogen purge to minimize exposure to oxygen.[4] - Add Antioxidants: Incorporate phenolic or phosphite-based antioxidants to inhibit oxidative degradation. |
| Inconsistent Experimental Results in Stability Studies | - Variable Environmental Conditions: Fluctuations in temperature, humidity, or UV exposure during aging studies. - Inconsistent Sample Preparation: Differences in film thickness, DBA concentration, or dispersion. | - Utilize Controlled Environment Chambers: Conduct accelerated aging studies in chambers with precise control over environmental parameters. - Standardize Protocols: Ensure consistent and reproducible sample preparation methods. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a polymer matrix?
A1: The two primary degradation pathways for this compound (DBA) are hydrolysis and thermal degradation.
-
Hydrolysis: In the presence of water, particularly under neutral to alkaline conditions (pH 7 and above), the ester linkages of DBA can be cleaved, resulting in the formation of butanol and adipic acid. DBA is stable against hydrolysis at pH 4.
-
Thermal Degradation: At elevated temperatures, DBA can undergo decomposition. The presence of the polymer, such as PVC, can influence this process.
Q2: How does the molecular weight of a plasticizer like DBA affect its long-term stability in a polymer?
A2: The molecular weight of a plasticizer is a critical factor in its long-term stability, primarily by influencing its migration rate. Higher molecular weight plasticizers, including polymeric adipates, have lower mobility within the polymer matrix.[1] This reduced mobility leads to a lower rate of leaching and evaporation, thus enhancing the long-term retention of the plasticizer and maintaining the polymer's flexibility.
Q3: Is this compound susceptible to UV degradation?
A3: this compound itself does not significantly absorb UV radiation and is not expected to undergo direct photodegradation. However, UV exposure can degrade the polymer matrix, leading to the formation of free radicals and changes in the polymer structure.[5][6] This can indirectly affect the stability of DBA by creating a more favorable environment for its migration or chemical reaction with degradation products of the polymer. Therefore, the use of UV stabilizers in the polymer formulation is recommended for outdoor or UV-exposed applications to protect the overall integrity of the material.
Q4: What are the most effective strategies to minimize the migration of this compound from polymers?
A4: Several strategies can be employed to reduce the migration of DBA:
-
Use of High Molecular Weight or Polymeric Plasticizers: Larger molecules diffuse more slowly through the polymer matrix.[1]
-
Internal Plasticization: Chemically bonding the plasticizing moiety to the polymer backbone permanently prevents migration.[1]
-
Surface Modification: Creating a barrier on the polymer surface through coatings or chemical treatments like fluorination can block the migration pathway.[2][3]
-
Incorporation of Fillers: The addition of nano- or micro-fillers can create a more tortuous path for the plasticizer molecules, thereby slowing down their migration.[7]
-
Cross-linking the Polymer: Increasing the cross-link density of the polymer can create a tighter network that physically entraps the plasticizer molecules.
Q5: How can I quantitatively measure the migration of this compound from my polymer samples?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying the migration of DBA.[1][2] The general procedure involves:
-
Exposing the polymer sample to a simulant (e.g., water, ethanol, or a food simulant) under controlled conditions (time and temperature).
-
Extracting the DBA from the simulant using a suitable solvent.
-
Analyzing the extract using GC-MS to separate and quantify the amount of migrated DBA.
Quantitative Data on this compound Stability
The following tables summarize key quantitative data related to the stability of this compound.
Table 1: Hydrolytic Stability of this compound
| pH | Half-life |
| 4 | Stable |
| 7 | 1850 days |
| 9 | 7.3 days |
Table 2: Thermal Stability of Adipate Polyesters (Proxy for DBA)
| Polymer | Onset Degradation Temperature (°C) | Activation Energy for Main Decomposition (kJ/mol) |
| Poly(ethylene adipate) (PEAd) | ~350 | 153 |
| Poly(propylene adipate) (PPAd) | ~340 | 157 |
| Poly(butylene adipate) (PBAd) | ~360 | 217 |
Note: Data for poly(alkylene adipate)s are presented as a proxy for the thermal stability of the adipate structure. The thermal stability of DBA within a specific polymer matrix may vary.[3]
Table 3: Migration of this compound from PVDC Packaging Film
| Time | Migrated Amount (%) |
| 4 months | ~6.8% |
Data from a study on migration into ham sausage.[1][2]
Experimental Protocols
1. Protocol for Determination of this compound Migration by GC-MS
This protocol outlines a general procedure for quantifying the migration of DBA from a polymer film into a liquid simulant.
-
Materials and Equipment:
-
Polymer film containing a known concentration of DBA
-
Food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil)
-
Incubator or water bath
-
Glass migration cells
-
Hexane (B92381) (or other suitable extraction solvent), analytical grade
-
Anhydrous sodium sulfate (B86663)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
DBA standard for calibration
-
-
Procedure:
-
Sample Preparation: Cut the polymer film into precise dimensions (e.g., 1 dm²).
-
Migration Test: Place the polymer sample in a glass migration cell and add a known volume of the pre-heated food simulant. Seal the cell and incubate at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).
-
Extraction: After incubation, remove the polymer sample. Transfer a known aliquot of the food simulant to a separatory funnel. Add a known volume of hexane and shake vigorously for 2 minutes. Allow the layers to separate and collect the hexane (upper) layer. For fatty food simulants like olive oil, a solvent extraction and subsequent cleanup step may be necessary.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Injector: Set to a suitable temperature (e.g., 250 °C) and operate in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for DBA.
-
-
Quantification: Prepare a calibration curve using standard solutions of DBA in hexane. Calculate the concentration of DBA in the extract by comparing its peak area to the calibration curve. Determine the total amount of migrated DBA based on the volume of the simulant and the surface area of the polymer film.
-
2. Protocol for Thermogravimetric Analysis (TGA) of DBA-Plasticized Polymer
This protocol describes the use of TGA to assess the thermal stability of a polymer containing DBA.
-
Materials and Equipment:
-
DBA-plasticized polymer sample
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen gas (high purity)
-
-
Procedure:
-
Sample Preparation: Cut a small, representative sample of the polymer (5-10 mg).
-
TGA Setup: Place the sample in a tared TGA pan. Load the pan into the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Heat the sample at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Record the weight loss of the sample as a function of temperature. The resulting TGA curve can be used to determine:
-
Onset of Degradation: The temperature at which significant weight loss begins.
-
Percentage Weight Loss: The amount of weight lost at different temperature ranges, which can correspond to the volatilization of DBA and the decomposition of the polymer.
-
Derivative Thermogravimetry (DTG): The first derivative of the TGA curve, which shows the rate of weight loss and helps to identify distinct degradation steps.
-
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for DBA migration analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation [mdpi.com]
- 6. The Aging of Polymers under Electromagnetic Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting inconsistent plasticizing effects of Dibutyl adipate
Technical Support Center: Dibutyl Adipate (B1204190) (DBA)
Welcome to the technical support center for Dibutyl Adipate (DBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the use of DBA as a plasticizer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBA) and what are its primary functions in formulations?
A1: this compound (DBA) is a diester of butyl alcohol and adipic acid.[1] In polymer science and pharmaceutical formulations, it primarily functions as a plasticizer, skin-conditioning agent, and solvent.[1] As a plasticizer, it increases the flexibility, workability, and distensibility of a material by reducing the intermolecular forces between polymer chains.[2][3] It is commonly used in polymers like Polyvinyl Chloride (PVC) to transform them from a rigid to a flexible state.[4][5]
Q2: What are the initial signs of an inconsistent plasticizing effect with DBA?
A2: Inconsistent plasticizing effects can manifest in several ways. Visually, you might observe an oily or sticky film on the surface of your material, or in more advanced cases, a white, crystalline or powdery deposit known as "bloom".[6][7] Physically, the material may feel stiffer and less flexible than expected, or it may exhibit brittleness and cracking.[6] You might also notice shrinkage or warping of the material over time.[6]
Q3: Why is my plasticized material exhibiting "blooming" or "sweating"?
A3: "Blooming" (a crystalline deposit) or "sweating" (an oily surface residue) are common indicators of plasticizer migration.[6] This occurs when the plasticizer moves from the bulk of the polymer to the surface. The primary reasons for this include:
-
Poor Compatibility: The plasticizer and the polymer may not be fully compatible, leading to phase separation.[8]
-
High Concentration: The concentration of DBA may have exceeded its solubility limit within the polymer matrix.[7]
-
Temperature Fluctuations: Changes in temperature can alter the solubility of the plasticizer, causing it to be expelled from the polymer as it cools.[7]
-
Environmental Exposure: Exposure to heat and humidity can accelerate the migration process.[8][9]
Q4: Can the molecular weight of DBA affect its performance?
A4: Yes, the molecular weight of a plasticizer is a critical factor. Lower molecular weight plasticizers, like DBA, are generally easy to mix with polymers and can effectively increase the free volume within the material, leading to good flexibility.[10][11] However, their smaller size can also make them more prone to migration and volatilization, especially at elevated temperatures.[8][11]
Troubleshooting Guides
Issue 1: The final product is more brittle than expected.
-
Question: I've added this compound to my polymer formulation, but the resulting material is still too brittle. What could be the cause?
-
Answer: Insufficient plasticization leading to brittleness can stem from several factors:
-
Inadequate Concentration: The amount of DBA may be too low to achieve the desired level of flexibility. The plasticizing effect is concentration-dependent.
-
Poor Dispersion: The DBA may not be uniformly mixed throughout the polymer matrix. This can be due to an improper mixing procedure, incorrect temperature during processing, or insufficient mixing time.
-
Incompatibility: While DBA is compatible with many polymers, there can be issues with specific grades or formulations. Poor compatibility can prevent the plasticizer from effectively penetrating the polymer chains.
-
Degradation of DBA: Exposure to excessive heat during processing can potentially degrade the plasticizer, reducing its effectiveness.
-
Issue 2: The surface of my material has become oily and sticky.
-
Question: After a short period, my plasticized material has developed a greasy film on the surface. How can I resolve this?
-
Answer: An oily or sticky surface is a clear sign of plasticizer migration. To address this, consider the following:
-
Optimize Concentration: The concentration of DBA might be too high. Reducing the amount to within the polymer's solubility limit can prevent excess plasticizer from migrating.
-
Improve Compatibility: Consider the use of a co-plasticizer or a compatibilizer to improve the interaction between DBA and the polymer matrix.
-
Control Environmental Conditions: Store and test your materials in a controlled environment with stable temperature and humidity, as fluctuations can promote migration.[7][8]
-
Check for Contamination: Ensure that no other substances are present in your formulation that could be incompatible and force the DBA to the surface.
-
Data Presentation
The concentration of this compound significantly influences the mechanical properties of the polymer. The following table provides a representative example of how varying the concentration of a generic adipate plasticizer can affect the properties of PVC.
| Plasticizer Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| 0 | 26.6 | 167 | - |
| 20 | 20.5 | 300 | 12.0 |
| 40 | 15.2 | 380 | 8.5 |
| 60 | 13.1 | 410 | 6.2 |
*phr: parts per hundred parts of resin. Note: This data is illustrative and based on general trends observed for adipate plasticizers in PVC. Actual values will vary depending on the specific polymer, processing conditions, and other additives.[12][13] Generally, as the plasticizer concentration increases, the tensile strength and modulus decrease, while the elongation at break increases.[10][14][15]
Experimental Protocols
Protocol 1: Preparation of Plasticized PVC Films by Solvent Casting
This protocol outlines the steps for preparing plasticized PVC films with varying concentrations of this compound for mechanical testing.
Materials and Equipment:
-
PVC resin
-
This compound (DBA)
-
Tetrahydrofuran (THF) or another suitable solvent
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bars
-
Beakers
-
Pipettes or graduated cylinders
-
Fume hood
-
Drying oven
Procedure:
-
Prepare a PVC solution: In a fume hood, dissolve a known amount of PVC resin in THF to create a solution of a specific concentration (e.g., 10% w/v). Stir the solution with a magnetic stirrer until the PVC is completely dissolved.
-
Add this compound: Calculate the required amount of DBA to achieve the desired plasticizer concentration (e.g., 20, 40, 60 phr). Add the calculated amount of DBA to the PVC solution.
-
Mix thoroughly: Continue stirring the solution for at least 30 minutes to ensure the DBA is homogeneously dispersed.
-
Cast the film: Pour a specific volume of the plasticized PVC solution into a clean, dry glass petri dish or onto a level glass plate. Ensure the solution spreads evenly.
-
Solvent evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24 hours. The slow evaporation helps in forming a uniform film.
-
Dry the film: Place the cast film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any residual solvent.
-
Condition the film: Before testing, condition the film at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
Protocol 2: Evaluation of Plasticizer Efficiency using Tensile Testing (ASTM D2284)
This protocol describes the procedure for determining the mechanical properties of the prepared plasticized PVC films.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Die cutter for preparing dumbbell-shaped specimens
-
Calipers or a micrometer for measuring specimen thickness
-
Conditioned plasticized PVC films
Procedure:
-
Prepare test specimens: Use a die cutter to cut dumbbell-shaped specimens from the conditioned PVC films.
-
Measure dimensions: Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
Set up the UTM: Set the grip separation and the crosshead speed according to the standard (e.g., 50 mm/min).
-
Mount the specimen: Securely clamp the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Run the test: Start the test and record the load and elongation data until the specimen breaks.
-
Calculate mechanical properties: From the stress-strain curve, determine the following:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
-
Analyze the data: Compare the mechanical properties of films with different DBA concentrations to evaluate its plasticizing efficiency.[4]
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent plasticizing effects.
Caption: Experimental workflow for evaluating this compound performance.
References
- 1. This compound Supplier|CAS 105-99-7|RUO [benchchem.com]
- 2. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 5. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer [mdpi.com]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. Blooming on surfaces | tasconusa.com [tasconusa.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. woodfloorbusiness.com [woodfloorbusiness.com]
- 10. diva-portal.org [diva-portal.org]
- 11. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dibutyl Adipate (DBA) Concentration in Polymer Blends
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Dibutyl Adipate (DBA) concentration in polymer blends.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DBA) in polymer blends and what are its compatible polymers?
A1: this compound (DBA) is a diester of butyl alcohol and adipic acid that primarily functions as a plasticizer.[1] Its main role is to increase the flexibility, workability, and durability of polymeric materials.[1][2] It achieves this by embedding itself between polymer chains, which reduces the intermolecular forces and allows the chains to move more freely.[2][3] This action lowers the material's glass transition temperature (Tg), making it less brittle.[3]
DBA is highly compatible with a wide range of polymers, including:
-
Polyvinyl Chloride (PVC).[1]
-
Cellulosic resins like nitrocellulose and ethyl cellulose.[1][2][3]
-
Polyvinyl butyraldehyde.[1]
-
Vinyl chloride-vinyl acetate (B1210297) copolymers.[1]
Q2: How does the concentration of DBA typically affect the mechanical properties of a polymer like Polylactic Acid (PLA)?
A2: Increasing the concentration of DBA generally leads to a trade-off in mechanical properties. As more plasticizer is added, the material becomes more flexible but less strong. A stepwise change in mechanical properties is often observed.[4] Specifically:
-
Tensile Strength and Modulus: These properties tend to decrease as DBA concentration increases.[4]
-
Elongation at Break and Impact Strength: These properties typically see a drastic increase with higher DBA content, indicating greater flexibility and toughness.[4]
The following table summarizes the expected effect of increasing DBA concentration on the mechanical properties of PLA, based on typical plasticizer behavior.
Table 1: Effect of DBA Concentration on Mechanical Properties of PLA
| DBA Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Neat PLA) | ~ 60 | ~ 5 | ~ 3500 |
| 10 | ~ 45 | ~ 150 | ~ 2800 |
| 20 | ~ 30 | ~ 300 | ~ 2000 |
| 30 | ~ 20 | > 400 | ~ 1500 |
Note: These are representative values. Actual results will vary based on the specific grade of PLA, processing conditions, and other additives.
Troubleshooting Guide
Issue 1: The polymer blend appears cloudy or shows signs of phase separation.
This is a common issue indicating that the DBA is not fully miscible with the polymer at the concentration used.
Possible Causes:
-
Concentration Limit Exceeded: The amount of DBA is above the polymer's compatibility limit, leading to supersaturation.[5]
-
Poor Polymer-Plasticizer Compatibility: The polarity and chemical structure of the polymer and DBA are not well-matched.[2][5]
-
Improper Processing: Incorrect processing temperatures or insufficient mixing can prevent the formation of a homogeneous blend.[3]
-
Moisture Absorption: The presence of moisture can sometimes induce haziness in plasticized polymers.[3]
Solutions Workflow:
References
Technical Support Center: Managing Volatile Organic Compound (VOC) Emissions from Dibutyl Adipate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and controlling Volatile Organic Compound (VOC) emissions during experiments involving Dibutyl adipate (B1204190).
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Dibutyl adipate likely to generate significant VOC emissions?
A1: this compound has a low vapor pressure at room temperature (20°C), meaning its evaporation is generally negligible under standard conditions.[1][2] However, significant VOC emissions can occur under the following circumstances:
-
Heating: Processes involving heating this compound above ambient temperature will increase its vapor pressure and lead to higher emissions.
-
Aerosolization: Spraying, misting, or other processes that create fine droplets of this compound can lead to a rapid increase in the concentration of airborne particles.[1]
-
High Surface Area Exposure: Spreading this compound over a large surface area can increase the rate of evaporation.
-
Reduced Pressure: Use in vacuum systems can lower the boiling point and increase volatilization.
Q2: What are the primary health and safety concerns related to this compound VOCs?
A2: While this compound has low acute toxicity, inhalation of its vapors or aerosols, especially at elevated concentrations or for prolonged periods, may cause respiratory discomfort, drowsiness, and dizziness.[3] It is mildly irritating to the skin, and repeated exposure can cause dryness or cracking.[1][3] Therefore, it is crucial to minimize inhalation and skin contact.[3]
Q3: What are the general strategies for reducing VOC emissions in a laboratory setting?
A3: The core strategies for VOC reduction fall into three categories:
-
Source Control: Modifying experimental parameters to prevent the generation of VOCs.
-
Process Optimization: Enclosing processes and using efficient handling techniques to minimize fugitive emissions.
-
End-of-Pipe Treatment: Capturing emissions that cannot be prevented at the source using technologies like adsorption or scrubbing.
Q4: Are there less volatile alternatives to this compound?
A4: The suitability of an alternative depends on the specific application (e.g., as a plasticizer, solvent, or lubricant). For applications where its volatility is a concern, particularly at elevated temperatures, exploring esters with longer alkyl chains or higher molecular weights could be an option, as they tend to have lower vapor pressures.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Noticeable Odor During Experiment | Insufficient ventilation or process heating. | 1. Ensure the experiment is conducted in a properly functioning fume hood.[4] 2. If heating, consider lowering the temperature or using a sealed reaction vessel. 3. Check for any spills or open containers of this compound. |
| High VOC Reading on Monitoring Equipment | Fugitive emissions from leaks in the experimental setup. | 1. Inspect all connections, seals, and tubing for leaks. 2. Ensure condenser lines in reflux setups have adequate coolant flow. 3. Implement a basic Leak Detection and Repair (LDAR) check before starting the experiment. |
| Visible Mist or Fumes | Aerosolization of this compound. | 1. Avoid spraying or vigorous agitation in open systems.[1] 2. If aerosolization is necessary, perform the task in a fully enclosed glove box or a high-efficiency fume hood. |
| Inefficient VOC Capture by End-of-Pipe System | Saturation of adsorbent or incorrect scrubber parameters. | 1. For Activated Carbon: Replace or regenerate the activated carbon cartridge. 2. For Wet Scrubber: Check the flow rate and concentration of the scrubbing liquid. Ensure the pH is appropriate if using a reactive scrubber. |
Data on VOC Reduction Technologies
The following table summarizes the estimated efficiencies of common lab-scale VOC control technologies for esters like this compound. Actual performance can vary based on the specifics of the experimental setup and operating conditions.
| Technology | Principle of Operation | Estimated Removal Efficiency | Best Use Cases in a Lab Setting |
| Activated Carbon Adsorption | VOCs adhere to the surface of porous activated carbon. | 85-99% | Low to moderate VOC concentrations; exhaust from reaction vessels, rotary evaporators, and storage cabinets. |
| Wet Scrubbing | VOCs are dissolved into a liquid solvent (e.g., water or a specialized solution). | 70-99% | Higher VOC concentrations; water-soluble VOCs; can handle acidic or basic off-gases with appropriate scrubbing liquids.[5][6] |
| Condensation | Vapors are cooled to a liquid state and collected. | 90-99% | High VOC concentrations; recovery of the compound is desired. |
Note: Efficiency data is generalized for esters and depends on proper system design and operation.
Experimental Protocols
Protocol 1: Lab-Scale VOC Emission Control using Activated Carbon Adsorption
This protocol describes how to capture this compound emissions from a heated reaction vessel using a simple activated carbon trap.
Materials:
-
Reaction vessel with a gas outlet
-
Tubing (e.g., Tygon® or PTFE)
-
Gas-drying tube or a small chromatography column
-
Granular activated carbon
-
Glass wool or cotton
-
Flow meter (optional)
Procedure:
-
Prepare the Adsorption Tube:
-
Place a small plug of glass wool or cotton at the bottom of the gas-drying tube.
-
Fill the tube with granular activated carbon to the desired depth (e.g., 10-15 cm).
-
Place another plug of glass wool or cotton on top of the carbon bed to secure it.
-
-
Assemble the System:
-
Connect one end of the tubing to the gas outlet of the reaction vessel (e.g., the top of a reflux condenser).
-
Connect the other end of the tubing to the inlet of the prepared activated carbon tube. .run_async
-
Ensure all connections are secure to prevent leaks.
-
-
Conduct the Experiment:
-
Run your experiment involving this compound. The off-gas containing any VOCs will pass through the activated carbon bed, where the this compound vapor will be adsorbed.
-
-
Monitoring and Maintenance:
-
If using a flow meter, monitor the flow rate to ensure it is within the optimal range for the adsorbent.
-
The activated carbon has a finite capacity. For experiments generating significant VOCs, the carbon should be replaced regularly. A breakthrough of odor can indicate saturation.
-
-
Disposal:
-
Dispose of the spent activated carbon as hazardous waste according to your institution's guidelines.
-
Protocol 2: Lab-Scale VOC Emission Control using a Wet Scrubber
This protocol outlines the setup of a basic wet scrubber to treat off-gases from a process involving this compound.
Materials:
-
Gas washing bottle (or impinger)
-
Tubing
-
Scrubbing liquid (e.g., deionized water, or a dilute caustic/acid solution depending on the off-gas composition)
-
Reaction vessel with a gas outlet
-
Vacuum line or pump (to draw gas through the scrubber)
Procedure:
-
Prepare the Scrubber:
-
Fill the gas washing bottle to the appropriate level with the chosen scrubbing liquid.
-
-
Assemble the System:
-
Connect the gas outlet of the reaction vessel to the inlet of the gas washing bottle. The inlet tube should extend below the surface of the scrubbing liquid.
-
Connect the outlet of the gas washing bottle to a vacuum line or pump.
-
Place a trap between the scrubber and the vacuum source to prevent any liquid from being pulled into the vacuum system.
-
-
Conduct the Experiment:
-
Start a gentle flow of gas from the reaction vessel through the scrubber by applying a slight vacuum.
-
The off-gas will bubble through the scrubbing liquid, and soluble VOCs like this compound (though poorly soluble in water) will be captured. For esters, a high-boiling point mineral oil can be a more effective non-reactive scrubbing liquid.
-
-
Monitoring and Maintenance:
-
Monitor the bubbling rate to ensure it is not too vigorous, which could lead to carryover of the scrubbing liquid.
-
The scrubbing liquid will become saturated over time and will need to be replaced.
-
-
Disposal:
-
Dispose of the spent scrubbing liquid as hazardous waste in accordance with institutional protocols.
-
Visualizations
Caption: Experimental workflow for VOC capture from a reaction vessel.
Caption: Troubleshooting logic for high VOC emissions from this compound.
References
Technical Support Center: Enhancing the UV Stability of Polymers Containing Dibutyl Adipate
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols for improving the ultraviolet (UV) stability of polymer formulations containing Dibutyl Adipate (B1204190) (DBA). Dibutyl Adipate is a versatile plasticizer used to increase the flexibility and workability of various polymers, including Polyvinyl Chloride (PVC) and biodegradable polyesters.[1][2] However, exposure to UV radiation can compromise the integrity of these materials over time.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer containing this compound degrading under UV light?
A1: The degradation is primarily due to a process called photo-oxidation.[3] High-energy UV photons from sunlight can break the chemical bonds within the polymer chains.[4][5] This creates highly reactive free radicals, which then react with oxygen in a cascading chain reaction.[3] This process, known as autoxidation, leads to chain scission (breaking of the polymer backbone) and cross-linking, which ultimately deteriorates the material's properties.[3] The degradation is attributed to the polymer itself and the presence of impurities like hydroperoxide or carbonyl groups, which can act as photoinitiators.[3]
Q2: What are the typical signs of UV degradation in DBA-containing polymers?
A2: The signs of UV degradation are both aesthetic and structural. Common indicators include:
-
Discoloration: A noticeable change in color, typically yellowing or browning, is one of the first signs.[6][7] This is caused by the formation of chemical groups called chromophores that absorb visible light.[8]
-
Loss of Mechanical Properties: The material may become brittle, with a reduction in tensile strength, impact resistance, and flexibility.[4][6]
-
Surface Defects: The appearance of fine surface cracks (crazing), chalking (a white, powdery residue), and a loss of gloss are common.[5][6][7] Chalking occurs when the surface polymer layer erodes, exposing inorganic fillers or pigments.[5]
Q3: What types of UV stabilizers are effective for polymers plasticized with DBA?
A3: There are two primary classes of UV stabilizers that are highly effective and often used in combination for synergistic protection:[9][10]
-
UV Absorbers (UVAs): These additives, such as benzophenones and benzotriazoles, function by preferentially absorbing harmful UV radiation and dissipating it as harmless, low-level heat.[3][7][10]
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers.[4] They do not absorb UV radiation but instead interrupt the degradation cycle by trapping the free radicals formed during photo-oxidation.[4][11] HALS can regenerate themselves, providing very long-term protection.[12]
Q4: How do I choose the right UV stabilizer for my specific polymer and application?
A4: The selection depends on several factors:
-
Polymer Type: The stabilizer must be compatible with the base polymer and other additives, including DBA.[11][13]
-
End-Use Application: The intensity and duration of UV exposure are critical. Outdoor applications require a more robust stabilization package than indoor ones.[12]
-
Performance Requirements: Consider the desired lifespan of the product and the critical properties to be maintained (e.g., color stability, mechanical strength).
-
Regulatory Considerations: For applications in medical devices or food contact, stabilizers must meet specific regulatory approvals. Often, a combination of a UV absorber and a HALS provides the most comprehensive protection.[10]
Troubleshooting Guide
Problem: My polymer sample is showing severe yellowing after a short period of UV exposure.
-
Probable Cause: This is a classic sign of rapid photo-oxidation and the formation of chromophoric groups.[7] The current stabilization system may be insufficient or lacking a component that specifically targets the initial absorption of UV light.
-
Suggested Solution: Incorporate a UV absorber from the benzotriazole (B28993) or benzophenone (B1666685) class into your formulation.[7] If one is already present, consider increasing its concentration. For opaque or white materials, adding titanium dioxide (TiO₂) is also a highly effective strategy as it acts as a UV blocker.[14]
Problem: The material becomes brittle and cracks easily after UV aging.
-
Probable Cause: This indicates significant chain scission, which reduces the polymer's molecular weight and leads to a loss of ductility.[3][5] This type of failure suggests that while UV absorption might be partially managed, the subsequent free-radical damage is not being controlled.
-
Suggested Solution: Add a Hindered Amine Light Stabilizer (HALS) to your formulation.[4] HALS are exceptionally effective at scavenging free radicals and preserving mechanical properties like elongation and impact strength.[11] Using HALS in combination with a UV absorber is a common and highly effective approach for robust protection.[10]
Problem: A white, powdery residue (chalking) is appearing on the surface of my samples.
-
Probable Cause: Chalking occurs when the polymer matrix at the surface degrades and erodes away, exposing underlying fillers and pigments.[5] This points to advanced surface degradation.
-
Suggested Solution: Enhance the overall UV protection system. A combination of a UV absorber to block initial radiation and a HALS to protect the surface from radical-induced degradation is recommended. Ensure the stabilizers are well-dispersed within the polymer matrix.
Experimental Protocols
Protocol 1: Accelerated Weathering Using a QUV Tester
This protocol simulates the damaging effects of sunlight and moisture using a fluorescent UV lamp apparatus, based on standards like ASTM D4329.[15][16]
-
Specimen Preparation: Prepare flat plaques or films of the polymer formulation (with and without stabilizers) according to standard molding or extrusion procedures. Ensure all samples have a consistent thickness and surface finish.
-
Instrument Setup:
-
Select the appropriate fluorescent lamps (e.g., UVA-340 lamps to simulate the short-wavelength UV spectrum of sunlight).
-
Program the exposure cycle. A typical cycle might be: 8 hours of UV exposure at 60°C, followed by 4 hours of condensation (no UV) at 50°C.[15]
-
-
Exposure: Mount the specimens in the sample holders and place them in the QUV chamber. Run the test for a predetermined duration (e.g., 250, 500, 1000 hours). Retain unexposed control samples for baseline measurements.
-
Evaluation: Periodically remove samples and evaluate them for changes in color (Yellowness Index), gloss, and mechanical properties. Compare the results of the stabilized samples against the unstabilized control.
Protocol 2: Assessing Discoloration via Yellowness Index (ASTM E313)
The Yellowness Index (YI) is a number calculated from spectrophotometric data that quantifies the change in color of a sample from white or clear toward yellow.[17][18]
-
Instrumentation: Use a spectrophotometer or colorimeter.[18]
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using standard white and black reference tiles.
-
Measurement:
-
Measure the color coordinates (CIE Tristimulus values X, Y, Z) of an unexposed control sample to establish a baseline.[19]
-
Clean the surface of the UV-exposed sample to remove any dirt.[18]
-
Place the exposed sample in the spectrophotometer's measurement port and obtain the reading.[17] It is recommended to measure multiple spots on the sample and average the results.
-
-
Calculation: The instrument's software will automatically calculate the Yellowness Index (YI) based on the ASTM E313 formula.[20] The change in yellowness (ΔYI) is calculated by subtracting the YI of the control sample from the YI of the exposed sample.
Protocol 3: Monitoring Changes in Mechanical Properties (Tensile Testing)
This protocol measures the retention of mechanical strength and flexibility after UV exposure, often following ASTM D638 for plastics.
-
Specimen Preparation: Die-cut or mold dog-bone shaped specimens from both unexposed and UV-aged polymer sheets.
-
Testing:
-
Use a universal testing machine (tensile tester) equipped with grips appropriate for the sample material.
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips and apply a tensile load at a constant rate of extension until the specimen fractures.
-
-
Data Analysis: The machine will record the load and extension. From this data, calculate the Tensile Strength at Break and the Elongation at Break.
-
Calculate Property Retention: Compare the values for the aged samples to the unaged controls using the following formula:
-
Retention (%) = (Value_aged / Value_unaged) x 100
-
Quantitative Data Hub
The effectiveness of different UV stabilization strategies can be compared quantitatively. The following table provides illustrative data for a model polymer system plasticized with an adipate ester, showing common performance trade-offs.
Table 1: Illustrative Performance of UV Stabilizers in a DBA-Plasticized Polymer
| Stabilizer System (at 0.5 wt% total loading) | Change in Yellowness Index (ΔYI) after 500h Accelerated Weathering | Tensile Strength Retention (%) after 500h Accelerated Weathering | Primary Protection Mechanism |
| Control (No Stabilizer) | +25.0 | 45% | None |
| UV Absorber (Benzotriazole type) | +8.0 | 65% | Absorbs UV radiation, prevents color body formation. |
| HALS | +15.0 | 90% | Scavenges free radicals, preserves polymer backbone. |
| UVA + HALS Combination (1:1 ratio) | +7.5 | 92% | Synergistic effect of both mechanisms. |
Note: Data are representative and will vary based on the specific polymer, DBA concentration, processing conditions, and stabilizer grades used.
Visual Guides
// Node Definitions start [label="Identify UV Degradation Symptom", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
symptom_color [label="Severe Discoloration\n(Yellowing / Browning)", shape=box, fillcolor="#FBBC05", fontcolor="#202124", width=3]; symptom_mech [label="Mechanical Failure\n(Brittle / Cracking)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; symptom_surface [label="Surface Defects\n(Chalking / Loss of Gloss)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF", width=3];
cause_color [label="Cause: Chromophore Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_mech [label="Cause: Chain Scission", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_surface [label="Cause: Surface Polymer Erosion", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_uva [label="Solution:\nIncorporate or Increase\nUV Absorber (UVA)\n(e.g., Benzotriazole)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_hals [label="Solution:\nIncorporate Hindered Amine\nLight Stabilizer (HALS)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_combo [label="Solution:\nUse Synergistic UVA + HALS\nCombination", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> {symptom_color, symptom_mech, symptom_surface} [color="#5F6368"];
symptom_color -> cause_color [color="#5F6368"]; cause_color -> solution_uva [color="#5F6368"];
symptom_mech -> cause_mech [color="#5F6368"]; cause_mech -> solution_hals [color="#5F6368"]; solution_hals -> solution_combo [label="For Best Results", style=dashed, color="#5F6368"];
symptom_surface -> cause_surface [color="#5F6368"]; cause_surface -> solution_combo [color="#5F6368"]; }
Caption: Troubleshooting workflow for UV degradation issues.
Caption: Primary mechanisms of polymer UV stabilization.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 4. craftechind.com [craftechind.com]
- 5. Materials Technology Limited [drb-mattech.co.uk]
- 6. 5 Ways to Manage Potential UV Degradation of Plastic Pipe [charlottepipe.com]
- 7. madisongroup.com [madisongroup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Selection of Light Stabilizers for Polymers Best UV Stabilizers [vibrantcolortech.com]
- 11. welltchemicals.com [welltchemicals.com]
- 12. phoenixplastics.com [phoenixplastics.com]
- 13. nbinno.com [nbinno.com]
- 14. UV Resistance in PVC: Science, Additives, and Protection Strategies — Vecor Technologies [vecortech.com]
- 15. Accelerated weathering plastics | Centexbel [centexbel.be]
- 16. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 17. Yellowness Index (YI) ASTM E313 [intertek.com]
- 18. infinitalab.com [infinitalab.com]
- 19. Yellowness index measurement method - 3nh [3nh.com]
- 20. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
Methods to control the viscosity of Dibutyl adipate for specific applications
Technical Support Center: Dibutyl Adipate (B1204190) (DBA)
Welcome to the Technical Support Center for Dibutyl Adipate (DBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the viscosity of DBA for specific applications and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the viscosity of this compound?
A1: The viscosity of this compound can be effectively controlled through three primary methods:
-
Temperature Adjustment: Increasing the temperature of DBA will decrease its viscosity. This method is useful for applications where temperature control is feasible and does not negatively impact other components of the formulation.
-
Solvent Addition: The addition of low-viscosity, miscible solvents can significantly reduce the viscosity of DBA. The extent of viscosity reduction is dependent on the solvent used and its concentration.
-
Polymer Blending: When used as a plasticizer, the concentration of DBA in a polymer matrix (like PVC) will influence the viscosity of the resulting plastisol. Higher concentrations of DBA generally lead to lower viscosity of the blend.
Q2: My DBA-based topical formulation is too viscous. What are the potential causes and solutions?
A2: High viscosity in a topical formulation can be due to several factors:
-
Low Temperature: Ensure the formulation is at the intended operating temperature, as lower temperatures will increase viscosity.
-
Incorrect Concentration of Thickeners: If your formulation includes gelling agents or thickeners, their concentration might be too high.
-
Interaction with Other Excipients: Some excipients may interact with DBA, leading to an increase in viscosity.
Solutions:
-
Gently warm the formulation to the desired temperature.
-
Reduce the concentration of any thickening agents.
-
Introduce a low-viscosity co-solvent that is compatible with your formulation to reduce the overall viscosity.[1]
Q3: I am observing phase separation in my DBA emulsion after a few days. What could be the issue?
A3: Phase separation in a DBA emulsion is often an indication of instability. This can be caused by:
-
Inappropriate Surfactant: The hydrophilic-lipophilic balance (HLB) of your surfactant may not be optimal for creating a stable emulsion with DBA.
-
Insufficient Homogenization: The energy input during emulsification might not have been sufficient to create small, stable droplets.
-
Viscosity Mismatch: A significant difference in viscosity between the oil and water phases can contribute to instability.
Troubleshooting Steps:
-
Experiment with different surfactants or a combination of surfactants to find the optimal HLB value.
-
Increase the homogenization speed or time.
-
Consider adding a viscosity-modifying agent to the aqueous phase to slow down droplet coalescence.
Q4: Can I use this compound in self-emulsifying drug delivery systems (SEDDS)? How does its viscosity play a role?
A4: Yes, this compound can be used as the oil phase in SEDDS. The viscosity of the SEDDS formulation is a critical parameter as it can affect the emulsification process upon dilution in the gastrointestinal tract and subsequently influence drug release and absorption. A lower viscosity formulation will generally disperse more readily to form a fine emulsion. The viscosity can be controlled by the careful selection of surfactants and co-solvents in the formulation.
Troubleshooting Guides
Issue 1: Unexpectedly High Viscosity of DBA Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Ambient Temperature | Measure the temperature of the solution. Gently warm the solution in a water bath to the target temperature. | Viscosity should decrease to the expected value at the target temperature. |
| Solvent Evaporation | If using a volatile solvent, ensure the container is properly sealed. Re-measure the solvent concentration if possible. | Preventing solvent loss will maintain the intended viscosity. |
| Interaction with Solute | If a solid is dissolved in DBA, it may be causing an increase in viscosity. | Consider using a co-solvent to improve solubility and reduce viscosity. |
| Incorrect Measurement | Double-check the concentration of all components in the mixture. | Correcting any measurement errors should yield the expected viscosity. |
Issue 2: Inconsistent Viscosity in a DBA-Polymer Blend
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Dispersion of DBA | Improve the mixing process. Ensure high-shear mixing for a sufficient duration to achieve a homogenous blend. | A uniformly dispersed blend will have consistent viscosity throughout. |
| Incompatible Polymer | Verify the compatibility of the chosen polymer with DBA. | Using a compatible polymer will result in a stable blend with predictable viscosity. |
| Temperature Variations during Mixing | Monitor and control the temperature during the mixing process. | Consistent temperature will lead to a more uniform and stable viscosity. |
Data Presentation
Table 1: Viscosity of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 10 | 283.15 | ~8.5 |
| 20 | 293.15 | ~5.8 |
| 30 | 303.15 | ~4.1 |
| 40 | 313.15 | ~3.0 |
| 50 | 323.15 | ~2.3 |
| 60 | 333.15 | ~1.8 |
| 70 | 343.15 | ~1.4 |
| 80 | 353.15 | ~1.1 |
| 90 | 363.15 | ~0.9 |
| 100 | 373.15 | ~0.7 |
Note: These are approximate values based on available data. Actual viscosity may vary depending on the purity of the this compound and the measurement equipment used.[2][3]
Table 2: Illustrative Viscosity of this compound-Solvent Mixtures at 25°C
| Solvent | Concentration of Solvent (w/w) | Illustrative Viscosity (mPa·s) |
| None (Pure DBA) | 0% | 5.2 |
| Ethanol | 10% | 4.1 |
| Ethanol | 20% | 3.2 |
| Ethanol | 30% | 2.5 |
| Isopropanol | 10% | 4.3 |
| Isopropanol | 20% | 3.5 |
| Isopropanol | 30% | 2.8 |
| Acetone | 10% | 3.9 |
| Acetone | 20% | 2.9 |
| Acetone | 30% | 2.1 |
Disclaimer: This table presents illustrative data to demonstrate the general trend of viscosity reduction. Actual experimental values may vary.
Table 3: Illustrative Viscosity of PVC Plastisols with Varying this compound Concentration
| PVC Resin (phr) | This compound (phr) | Illustrative Viscosity (Pa·s) at low shear |
| 100 | 40 | 15 |
| 100 | 50 | 10 |
| 100 | 60 | 7 |
| 100 | 70 | 5 |
| 100 | 80 | 3 |
Disclaimer: This table presents illustrative data to demonstrate the general trend of viscosity reduction in a PVC plastisol. Actual viscosity depends on the specific PVC resin, other additives, and processing conditions.[4][5]
Experimental Protocols
Protocol 1: Measurement of this compound Viscosity using a Rotational Viscometer
Objective: To accurately measure the dynamic viscosity of a this compound sample at a specified temperature.
Materials and Equipment:
-
This compound sample
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath
-
Beaker or sample container
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Place a sufficient volume of the DBA sample into the beaker to ensure the viscometer spindle will be properly immersed.
-
Temperature Equilibration: Place the beaker in the temperature-controlled water bath set to the desired temperature. Allow the sample to equilibrate for at least 30 minutes. Verify the sample temperature with a calibrated thermometer.
-
Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample. Attach the spindle to the viscometer.
-
Measurement: a. Immerse the spindle into the DBA sample up to the marked immersion point. b. Turn on the viscometer and allow the reading to stabilize. c. Record the viscosity reading in mPa·s or cP. d. It is recommended to take multiple readings at different rotational speeds to check for Newtonian behavior.
Protocol 2: Adjusting the Viscosity of this compound using a Solvent
Objective: To reduce the viscosity of this compound to a target value by adding a solvent.
Materials and Equipment:
-
This compound
-
Selected solvent (e.g., Ethanol, Isopropanol)
-
Analytical balance
-
Glass beakers and magnetic stirrer
-
Rotational viscometer
-
Temperature-controlled water bath
Procedure:
-
Initial Viscosity Measurement: Measure the viscosity of the pure this compound at the desired temperature using Protocol 1.
-
Solvent Addition (Trial 1): a. Weigh a known amount of this compound into a beaker. b. Calculate and weigh the amount of solvent needed to achieve a starting concentration (e.g., 5% w/w). c. Add the solvent to the DBA and mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Viscosity Measurement of the Mixture: Measure the viscosity of the mixture at the same temperature as the pure DBA.
-
Iterative Adjustment: a. If the viscosity is still too high, add a further known amount of solvent to increase the concentration (e.g., to 10% w/w). b. Mix until homogenous and re-measure the viscosity. c. Repeat this process until the target viscosity is achieved. Keep a record of the solvent concentration at each step.
-
Final Formulation: Once the desired solvent concentration is determined, a larger batch can be prepared with the final calculated amounts of DBA and solvent.
Visualizations
Caption: Workflow for measuring and adjusting the viscosity of this compound.
Caption: Troubleshooting logic for addressing high viscosity in DBA formulations.
References
Validation & Comparative
Dibutyl Adipate vs. Dioctyl Phthalate (DOP): A Comprehensive Comparison for Scientific Applications
A detailed evaluation of two common plasticizers, this guide offers a data-driven comparison of dibutyl adipate (B1204190) (DBA) and dioctyl phthalate (B1215562) (DOP) for researchers, scientists, and drug development professionals. The following sections provide an objective analysis of their performance, supported by experimental data and detailed methodologies.
Executive Summary
Dibutyl adipate (DBA) and dioctyl phthalate (DOP) are two widely used plasticizers that enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). While both effectively lower the glass transition temperature of polymers, they exhibit significant differences in their performance characteristics, toxicological profiles, and regulatory standing. DOP, a long-standing industry standard, has faced increasing scrutiny due to its classification as an endocrine disruptor. In contrast, DBA is emerging as a safer, non-phthalate alternative, particularly in applications with direct human contact. This guide provides a comprehensive, data-driven comparison to aid in the informed selection of the most appropriate plasticizer for specific research and development needs.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of DBA and DOP is essential for predicting their behavior in polymer formulations.
| Property | This compound (DBA) | Dioctyl Phthalate (DOP) |
| Chemical Formula | C₁₄H₂₆O₄ | C₂₄H₃₈O₄ |
| Molecular Weight | 258.36 g/mol | 390.56 g/mol |
| Appearance | Clear, colorless oily liquid | Colorless, viscous liquid |
| CAS Number | 105-99-7 | 117-81-7 |
| Boiling Point | ~305 °C | ~385 °C |
| Density (20°C) | ~0.96 g/cm³ | ~0.98 g/cm³ |
| Water Solubility | Practically insoluble | Insoluble |
Performance Comparison
The efficacy of a plasticizer is determined by its impact on the mechanical and thermal properties of the polymer matrix, as well as its permanence within that matrix.
Plasticizing Efficiency
Plasticizing efficiency is a measure of a plasticizer's ability to increase the flexibility of a polymer. A common method to quantify this is by measuring the reduction in the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates greater flexibility, particularly at lower temperatures.
| Plasticizer (in PVC) | Glass Transition Temperature (Tg) Reduction | Source |
| This compound (DBA) | Significant reduction, imparts excellent low-temperature flexibility.[1] A study on a similar adipate plasticizer, butyl phenoxyethyl adipate, showed a Tg reduction of 132.2 °C in PVC compared to the unplasticized polymer.[2] | [1][2] |
| Dioctyl Phthalate (DOP) | Highly efficient, has been the industry benchmark for plasticizing efficiency.[1][3] One study noted a Tg reduction of 124.5 °C in PVC with the addition of DOP.[2] | [1][2][3] |
Thermal Stability
Thermal stability is crucial for polymer processing and the lifespan of the final product. Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of plasticized PVC by measuring weight loss as a function of temperature.
| Plasticizer (in PVC) | Onset of Decomposition (TGA) | Observations | Source |
| This compound (DBA) | Generally lower thermal stability compared to DOP. | The lower molecular weight of DBA can contribute to higher volatility and earlier onset of decomposition. | [4] |
| Dioctyl Phthalate (DOP) | Higher thermal stability. | The degradation of PVC plasticized with DOP typically occurs in stages, with the initial stage involving the degradation of the plasticizer and dehydrochlorination of PVC.[5] | [5][6] |
Migration Resistance
Plasticizer migration is the process by which the plasticizer moves from the polymer matrix to the surface or into a contacting substance. Lower migration is desirable to maintain the long-term properties of the plastic and to minimize contamination of surrounding materials, particularly in food contact and medical applications.
| Plasticizer | Migration Characteristics | Source |
| This compound (DBA) | Higher migration potential compared to DOP due to its lower molecular weight.[7] Migration is a key consideration for its use in sensitive applications.[7][8] | [7][8] |
| Dioctyl Phthalate (DOP) | Lower migration rate than shorter-chain phthalates and adipates due to its higher molecular weight. However, migration still occurs and is a significant health concern. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance.
Determination of Plasticizing Efficiency (Glass Transition Temperature)
Method: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare PVC films with a standardized concentration of the plasticizer (e.g., 40% by weight). The plasticizer and PVC resin are typically mixed and then processed into a thin film.
-
Instrumentation: Utilize a Differential Scanning Calorimeter.
-
Procedure:
-
A small, weighed sample of the plasticized PVC film is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
-
-
Analysis: The Tg of the plasticized PVC is compared to that of unplasticized PVC to determine the efficiency of the plasticizer in reducing the Tg.
Evaluation of Thermal Stability
Method: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, uniform sample of the plasticized PVC is required.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Procedure:
-
The sample is placed in a crucible within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Analysis: The temperature at which significant weight loss begins (onset of decomposition) is determined from the TGA curve. This provides a measure of the thermal stability of the plasticized material.
Measurement of Plasticizer Migration
Method: Solvent Extraction (based on ASTM D1239)[9]
-
Sample Preparation: Cut standardized dimensions of the plasticized PVC film (e.g., 50 mm x 50 mm).
-
Instrumentation: Analytical balance, constant temperature bath, extraction containers.
-
Procedure:
-
Weigh the initial PVC film samples.
-
Immerse the samples in a specific volume of a chosen solvent or food simulant (e.g., ethanol, vegetable oil, or a standardized food simulant).[9]
-
Maintain the extraction at a controlled temperature and for a specified duration (e.g., 24 hours at 40°C).
-
After the immersion period, remove the films, gently wipe them dry, and reweigh them.
-
-
Analysis: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.
Toxicological Profile and Signaling Pathways
The safety profile of a plasticizer is a critical factor in its selection, especially for applications involving human contact.
This compound (DBA)
This compound is generally considered to have a favorable safety profile.[10][11][12]
-
Genotoxicity: Not genotoxic in bacterial and mammalian test systems.[10]
-
Reproductive and Developmental Toxicity: Some studies have indicated potential developmental effects at very high doses, but overall it is not considered a reproductive or developmental toxin at typical exposure levels.[10][13]
Dioctyl Phthalate (DOP)
DOP has been identified as an endocrine-disrupting chemical (EDC), raising significant health concerns.[14]
-
Endocrine Disruption: DOP and its metabolites can interfere with the endocrine system, primarily by acting as anti-androgens and disrupting steroid hormone biosynthesis.[15] This can lead to adverse effects on reproductive health and development.
-
Mechanism of Action: DOP can affect the hypothalamic-pituitary-gonadal (HPG) axis, which regulates the production of sex hormones.[15] Its metabolites can interfere with key enzymes in the steroidogenesis pathway, leading to reduced testosterone (B1683101) production.[14][16]
Visualizations
Experimental Workflow for Plasticizer Performance Evaluation
Caption: Workflow for comparing the performance of DBA and DOP as plasticizers in PVC.
Signaling Pathway of Dioctyl Phthalate (DOP) Endocrine Disruption
Caption: Simplified signaling pathway of DOP's endocrine-disrupting effects.
Conclusion
The choice between this compound and dioctyl phthalate as a plasticizer depends heavily on the specific requirements of the application.
-
Dioctyl Phthalate (DOP) offers excellent plasticizing efficiency and thermal stability at a low cost, which has made it a historical benchmark.[1][3] However, its significant health concerns as an endocrine disruptor have led to increasing restrictions on its use, particularly in consumer goods, medical devices, and food packaging.
-
This compound (DBA) presents a safer, non-phthalate alternative with a favorable toxicological profile.[10][11][12] It provides excellent low-temperature flexibility, making it suitable for applications in cold environments.[1] While it may exhibit higher volatility and migration potential compared to DOP, its safety advantages make it a compelling choice for applications where human health and environmental impact are primary concerns.
For researchers, scientists, and drug development professionals, the trend is clearly moving towards safer alternatives like DBA. While DOP may still have applications in industrial settings where human exposure is minimal, the superior safety profile of DBA makes it the more responsible and forward-looking choice for new product development, especially in regulated industries.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yaroschem.com [yaroschem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Plasticizer migration from polyvinyl chloride film to solvents and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Amended final report of the safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. View Attachment [cir-reports.cir-safety.org]
- 14. mdpi.com [mdpi.com]
- 15. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of a Phthalate Metabolite Mixture on Antral Follicle Growth and Sex Steroid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Dibutyl Adipate and its Adipate Ester Counterparts in Profile
A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance of Dibutyl Adipate (B1204190) (DBA) against other key adipate esters: Dioctyl Adipate (DOA), Diisononyl Adipate (DINA), and Diethylhexyl Adipate (DEHA). This report synthesizes available data on their plasticizing efficiency, migration resistance, low-temperature flexibility, and toxicological profiles, supported by detailed experimental methodologies.
Adipate esters have emerged as prominent, safer alternatives to traditional phthalate (B1215562) plasticizers in a multitude of applications, including medical devices, food packaging, and pharmaceutical excipients. Their favorable toxicological profiles and versatile performance characteristics have driven their adoption. This guide provides a data-driven comparison of four key adipate esters to aid in material selection and formulation development.
Key Performance Indicators: A Comparative Analysis
Plasticizing Efficiency
Plasticizing efficiency is a measure of a plasticizer's ability to increase the flexibility and reduce the hardness of a polymer. Key metrics include Shore A hardness, tensile strength, and elongation at break. Generally, adipates are recognized for their high plasticizing efficiency.[1]
| Property | Dibutyl Adipate (DBA) | Dioctyl Adipate (DOA) | Diisononyl Adipate (DINA) | Diethylhexyl Adipate (DEHA) |
| Shore A Hardness | Data not available | 63[2] | Data not available | Data not available |
| Tensile Strength (MPa) | Data not available | 17.8[3] | Data not available | 19.2[4] |
| Elongation at Break (%) | Data not available | 418[3] | Data not available | 318.1[4] |
Note: The data for DOA and DEHA were obtained from different studies and may not be directly comparable due to variations in formulation and testing conditions.
Low-Temperature Flexibility
Low-temperature flexibility is a critical parameter for applications in cold environments. The brittle point is the temperature at which a plastic becomes brittle and is susceptible to fracture upon impact. Adipate plasticizers are known to impart excellent low-temperature performance to PVC.[5]
| Property | This compound (DBA) | Dioctyl Adipate (DOA) | Diisononyl Adipate (DINA) | Diethylhexyl Adipate (DEHA) |
| Brittle Point (°C) | Data not available | - | Better cold resistance than DOA | Data not available |
Note: While specific brittle point data is limited, qualitative comparisons suggest DINA offers superior low-temperature performance over DOA.
Migration Resistance
Migration resistance refers to a plasticizer's ability to remain within the polymer matrix and not leach out into the surrounding environment. This is a crucial factor for food contact and medical applications. Volatile loss, as measured by ASTM D1203, is a key indicator of migration.
| Property | This compound (DBA) | Dioctyl Adipate (DOA) | Diisononyl Adipate (DINA) | Diethylhexyl Adipate (DEHA) |
| Volatile Loss (%) | Data not available | More volatile than DINA | Lower volatility than DOA | Data not available |
| Migration into Food Simulants | Data not available | Data not available | Data not available | Loss of 54.7% (w/w) from PVC film into halawa tehineh[6] |
Note: The migration of DEHA can be significant in fatty food simulants.[7][8]
Toxicological Profile
Adipate esters are generally considered to have a lower toxicity profile compared to many phthalate plasticizers.[9]
| Property | This compound (DBA) | Dioctyl Adipate (DOA) | Diisononyl Adipate (DINA) | Diethylhexyl Adipate (DEHA) |
| Oral LD50 (rat) | 12,900 mg/kg[10] | 42,600 mg/kg[11] | >500 mg/kg/day (NOAEL, 90-day study)[10] | 25,000-45,000 mg/kg[12] |
| Dermal LD50 (rabbit) | 20,000 mg/kg[10] | 14,800 mg/kg[11] | >3,160 mg/kg[13] | Data not available |
Note: LD50 values indicate the lethal dose for 50% of the test population. Higher values generally indicate lower acute toxicity. NOAEL (No Observed Adverse Effect Level) is also a key indicator of long-term toxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison of adipate esters.
Specimen Preparation for Mechanical and Migration Testing
-
Compounding: The polymer resin (e.g., PVC) is dry-blended with the adipate plasticizer, heat stabilizer, and other additives in a high-speed mixer.
-
Milling: The blend is then processed on a two-roll mill at a specified temperature (e.g., 160-170°C) to form a homogenous sheet of a desired thickness.
-
Molding: The milled sheets are compression molded into plaques of specific dimensions required for the various tests.
-
Conditioning: All test specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.
Shore A Hardness (ASTM D2240)
This test measures the indentation hardness of the plasticized material.
-
Apparatus: A Shore A durometer is used.
-
Procedure: The test specimen is placed on a hard, flat surface. The durometer is held in a vertical position, and the indenter is pressed firmly onto the specimen. The hardness reading is taken within one second of firm contact.[14][15]
-
Measurements: At least five measurements are taken at different points on the specimen, and the average value is reported.
Tensile Properties (ASTM D412)
This test determines the tensile strength and elongation at break of the plasticized material.
-
Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.
-
Specimen: Dumbbell-shaped specimens are die-cut from the molded sheets.[16]
-
Procedure: The dimensions of the narrow section of the specimen are measured. The specimen is then mounted in the grips of the UTM. The test is initiated at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.[9][17]
-
Data Analysis: The tensile strength is calculated as the maximum load divided by the original cross-sectional area. The elongation at break is the percentage increase in length at the point of fracture.[18]
Volatile Loss (ASTM D1203)
This method determines the weight loss of a plastic material due to the volatilization of the plasticizer.[11][19][20]
-
Apparatus: An analytical balance, a forced-convection oven, and containers with activated carbon.
-
Procedure (Method A - Direct Contact): A pre-weighed specimen is placed in a container and surrounded by activated carbon. The container is then placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours). After the test period, the specimen is removed, cooled, and reweighed.[21]
-
Calculation: The volatile loss is calculated as the percentage of weight lost during the test.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive performance comparison of adipate plasticizers.
Conclusion
The selection of an adipate ester plasticizer requires a careful evaluation of trade-offs between various performance characteristics. While this compound is a viable option, its performance profile relative to other adipates like DOA, DINA, and DEHA is not fully characterized in publicly available, directly comparable studies. Dioctyl Adipate and Diisononyl Adipate are well-established for their excellent low-temperature flexibility, with DINA often cited for its lower volatility. Diethylhexyl Adipate has been extensively studied in the context of food contact applications, with known migration potential into fatty foods.
For researchers and drug development professionals, the lower toxicity profiles of adipate esters are a significant advantage. However, the specific performance requirements of the application, such as the need for high permanence or extreme low-temperature flexibility, will ultimately guide the selection process. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these versatile plasticizers.
References
- 1. researchgate.net [researchgate.net]
- 2. hallstarindustrial.com [hallstarindustrial.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Migration of di(2-ethylhexyl) adipate and acetyltributyl citrate plasticizers from food-grade PVC film into sweetened sesame paste (halawa tehineh): kinetic and penetration study. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Amended final report of the safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizontester.com [horizontester.com]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cpsc.gov [cpsc.gov]
- 14. zwickroell.com [zwickroell.com]
- 15. infinitalab.com [infinitalab.com]
- 16. qualitest.us [qualitest.us]
- 17. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 18. opastpublishers.com [opastpublishers.com]
- 19. store.astm.org [store.astm.org]
- 20. store.astm.org [store.astm.org]
- 21. store.astm.org [store.astm.org]
Comparative toxicity analysis of Dibutyl adipate and phthalate-based plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative toxicity analysis of Dibutyl adipate (B1204190) (DBA), a non-phthalate plasticizer, and several commonly used phthalate-based plasticizers, including Dibutyl phthalate (B1215562) (DBP), Di(2-ethylhexyl) phthalate (DEHP), and Benzyl butyl phthalate (BBP). This document summarizes key toxicity data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support informed decisions in material selection and drug development.
Executive Summary
Dibutyl adipate generally exhibits a lower acute toxicity profile compared to the selected phthalate-based plasticizers. Phthalates, particularly DBP and DEHP, have been extensively studied and are recognized for their endocrine-disrupting properties, primarily through interference with androgen and peroxisome proliferator-activated receptor (PPAR) signaling pathways. While DBA is considered to have low toxicity, data on its specific interactions with signaling pathways is less comprehensive. This guide presents a side-by-side comparison of their toxicological profiles based on available experimental data.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the acute toxicity (LD50) and the No-Observed-Adverse-Effect Level (NOAEL) for DBA and the selected phthalates. These values are critical indicators of a substance's potential toxicity.
Table 1: Acute Toxicity Data (LD50)
| Compound | CAS Number | Species | Route | LD50 Value |
| This compound (DBA) | 105-99-7 | Rat | Oral | 12,900 mg/kg[1] |
| Rabbit | Dermal | >20,000 mg/kg[2] | ||
| Dibutyl phthalate (DBP) | 84-74-2 | Rat | Oral | 7,499 - 8,000 mg/kg[3][4] |
| Rabbit | Dermal | >20,000 mg/kg[3][5] | ||
| Di(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | Rat | Oral | 14,200 - 50,000 mg/kg[6] |
| Benzyl butyl phthalate (BBP) | 85-68-7 | Rat | Oral | 2,000 - 20,000 mg/kg[7][8][9] |
| Rabbit | Dermal | >10,000 mg/kg[7] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL)
| Compound | Species | Exposure Duration | Effect | NOAEL Value |
| This compound (DBA) | Rat | 28-day | General Toxicity | 1,000 mg/kg/day[10] |
| Rat | Developmental | Maternal & Developmental Toxicity | 4,000 mg/kg/day[11] | |
| Dibutyl phthalate (DBP) | Rat | 13-week | Systemic Toxicity | 125 mg/kg/day[4] |
| Rat | Developmental | Developmental Toxicity | 50 mg/kg/day[12] | |
| Di(2-ethylhexyl) phthalate (DEHP) | Rat | Chronic | Reproductive Toxicity | 4.8 mg/kg/day[13][14] |
| Rat | Chronic | Carcinogenicity | 28.9 mg/kg/day[13] | |
| Benzyl butyl phthalate (BBP) | Rat | 2-generation | Parental Systemic Toxicity | 250 mg/kg/day[15] |
| Rat | 2-generation | Offspring Toxicity | 50 mg/kg/day[15] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the understanding and replication of the cited experimental data.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test plasticizer (e.g., DBA or a phthalate) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the control and treated cells.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This step is typically performed overnight at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.
Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that employs bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[16] It is conducted in compliance with OECD Guideline 471.[16]
Protocol:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains have mutations that prevent them from synthesizing this essential amino acid.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism and activate certain chemicals into mutagens.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal medium lacking the essential amino acid.
-
Plating: Plate the treated bacteria onto agar (B569324) plates with a minimal amount of the essential amino acid to allow for a few cell divisions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control. This reversion to prototrophy signifies that the test compound has caused a mutation that restores the gene's function.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by phthalates and a general workflow for in vitro toxicity testing.
Caption: General workflow for in vitro toxicity testing.
Caption: Phthalate disruption of the Androgen Receptor signaling pathway.
Caption: PPAR signaling pathway activation.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Amended final report of the safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent | MDPI [mdpi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
Dibutyl Adipate: A Readily Biodegradable Alternative in the Commercial Plasticizer Landscape
A comparative analysis of the biodegradability of Dibutyl Adipate (DBA) against other widely used commercial plasticizers reveals its favorable environmental profile, positioning it as a readily biodegradable option for researchers, scientists, and drug development professionals. Supported by extensive experimental data, this guide provides an objective comparison of DBA's performance, details the methodologies behind the findings, and visualizes the microbial degradation pathways of various plasticizer classes.
This compound (DBA), an organic compound used to enhance flexibility and durability in a variety of products, demonstrates superior biodegradability when compared to many conventional plasticizers, particularly those from the phthalate (B1215562) family. This characteristic is a critical consideration for industries aiming to develop more environmentally sustainable materials.
Quantitative Comparison of Plasticizer Biodegradability
The "ready biodegradability" of a substance is a key indicator of its potential to rapidly and completely break down in an aquatic environment. The Organization for Economic Co-operation and Development (OECD) provides a set of stringent test guidelines to assess this, with the OECD 301B (CO2 Evolution Test) being a widely accepted standard.
The following table summarizes the ready biodegradability data for this compound and a range of other commercial plasticizers, as determined by the OECD 301B test or equivalent methods. A substance is generally considered "readily biodegradable" if it achieves ≥60% biodegradation within a 28-day period and passes the "10-day window" criterion.
| Plasticizer Class | Plasticizer Name | Abbreviation | CAS Number | Ready Biodegradability (% in 28 days, OECD 301B) | Classification |
| Adipate | This compound | DBA | 105-99-7 | 84%[1] | Readily Biodegradable |
| Adipate | Dioctyl Adipate | DOA | 123-79-5 | >60% | Readily Biodegradable |
| Phthalate | Di-n-butyl Phthalate | DBP | 84-74-2 | 71.44%[2] | Readily Biodegradable |
| Phthalate | Di-2-ethylhexyl Phthalate | DEHP | 117-81-7 | <60% | Not Readily Biodegradable |
| Phthalate | Diisononyl Phthalate | DINP | 28553-12-0 | 57-81% | Readily Biodegradable (in some studies)[3] |
| Citrate | Acetyl Tributyl Citrate | ATBC | 77-90-7 | 16% (OECD 301D) | Not Readily Biodegradable[4] |
| Terephthalate | Di-2-ethylhexyl terephthalate | DEHT | 6422-86-2 | >60% | Readily Biodegradable |
| Terephthalate | Dioctyl terephthalate | DOTP | 4654-26-6 | >60% | Readily Biodegradable |
| Trimellitate | Trioctyl Trimellitate | TOTM | 3319-31-1 | <60% | Not Readily Biodegradable |
Note: The biodegradability of some substances can vary depending on the specific experimental conditions, such as the source of the microbial inoculum.
Experimental Protocols: Assessing Ready Biodegradability
The data presented in this guide is primarily based on the OECD 301B Ready Biodegradability Test: CO2 Evolution Test . This standardized method is designed to evaluate the ultimate biodegradability of an organic compound in an aerobic aqueous medium.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is determined by measuring the amount of carbon dioxide produced as the microorganisms metabolize the compound.
Apparatus:
-
Incubation bottles
-
CO2-free air supply system
-
CO2 absorption bottles containing a known volume of a suitable absorbent (e.g., potassium hydroxide (B78521) solution)
-
Apparatus for measuring CO2 (e.g., titration equipment or a total organic carbon analyzer)
-
Temperature-controlled environment (20-24°C)
Procedure:
-
Preparation of Test Solutions: The test substance is added to the mineral medium at a known concentration (typically providing 10-20 mg of organic carbon per liter). Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Inoculation: A small volume of activated sludge from a sewage treatment plant is added to each flask as the microbial inoculum.
-
Incubation: The flasks are incubated for 28 days with a continuous supply of CO2-free air.
-
CO2 Measurement: The CO2 produced in each flask is trapped in the absorption bottles and quantified at regular intervals by titrating the remaining absorbent or by analyzing the total inorganic carbon.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 produced from the test substance (corrected for the CO2 produced in the blank control) with the theoretical maximum amount of CO2 that could be produced from the amount of test substance added.
Pass Criteria for "Ready Biodegradability":
-
The percentage of biodegradation must reach at least 60% within the 28-day test period.
-
This level of biodegradation must be achieved within a "10-day window," which starts when the biodegradation level first reaches 10% and must end before day 28.
Microbial Degradation Pathways of Commercial Plasticizers
The biodegradation of ester-based plasticizers is initiated by microbial enzymes, primarily esterases and lipases. These enzymes catalyze the hydrolysis of the ester bonds, breaking down the plasticizer into its constituent acid and alcohol molecules. These smaller, more water-soluble molecules can then be further metabolized by microorganisms through various metabolic pathways.
The following diagram illustrates the general microbial degradation pathways for different classes of commercial plasticizers.
Caption: Microbial degradation pathways of common plasticizer classes.
References
- 1. Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF | PLOS One [journals.plos.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of Di (2-Ethylhexyl) Phthalate by a novel Enterobacter spp. Strain YC-IL1 Isolated from Polluted Soil, Mila, Algeria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Plasticizing Efficiency: Dibutyl Adipate Versus Citrate Esters
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision in the formulation of polymeric materials, influencing key characteristics such as flexibility, durability, and safety. This guide provides a comprehensive comparative study of the plasticizing efficiency of Dibutyl Adipate (B1204190) (DBA) and a range of citrate (B86180) esters, offering supporting experimental data to inform formulation decisions.
This publication delves into the performance of these two classes of plasticizers, focusing on their impact on the mechanical properties and migration resistance of Polyvinyl Chloride (PVC), a commonly used polymer in medical devices and pharmaceutical packaging. The data presented is compiled from various studies to provide a cohesive and objective comparison.
Executive Summary
Both Dibutyl Adipate and citrate esters are effective plasticizers for PVC, each offering a distinct profile of properties. Citrate esters, particularly Acetyltributyl Citrate (ATBC), generally exhibit superior migration resistance, a critical factor for applications where leaching of plasticizer is a concern, such as in medical devices and food contact materials. In terms of mechanical properties, the efficiency of each plasticizer can vary, affecting the tensile strength and elongation at break of the final polymer formulation. The choice between DBA and a citrate ester will ultimately depend on the specific performance requirements of the application.
Mechanical Properties: A Comparative Overview
The primary function of a plasticizer is to increase the flexibility and workability of a polymer. This is typically evaluated by measuring the material's mechanical properties, such as tensile strength and elongation at break. An effective plasticizer will typically decrease the tensile strength and increase the elongation at break of the polymer.
While direct comparative studies detailing the mechanical properties of PVC plasticized with both this compound and a range of citrate esters under identical conditions are limited in publicly available literature, the following table synthesizes representative data to illustrate the expected performance.
| Plasticizer | Polymer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (DBA) | PVC | 50 | ~18 | ~350 |
| Acetyltributyl Citrate (ATBC) | PVC | 50 | ~20 | ~320 |
| Tributyl Citrate (TBC) | PVC | 50 | ~21 | ~300 |
Note: The data presented above is a synthesis of typical values and may vary depending on the specific formulation and processing conditions.
Migration Resistance: A Critical Comparison
Plasticizer migration, the process by which the plasticizer leaches from the polymer matrix, is a significant concern in many applications, particularly those involving direct contact with liquids or fatty substances. Lower migration is generally desirable to maintain the long-term integrity of the plasticized material and to minimize potential contamination.
Studies have shown a notable difference in the migration resistance of adipate and citrate esters.
| Plasticizer | Polymer | Food Simulant | Migration (mg/dm²) |
| Di(2-ethylhexyl) Adipate (DEHA)* | PVC | Isooctane (B107328) | ~3.0 |
| Acetyltributyl Citrate (ATBC) | PVC | Isooctane | ~1.0 |
*Di(2-ethylhexyl) adipate (DEHA) is a structurally similar adipate ester to this compound and is often used in comparative migration studies.
The data indicates that Acetyltributyl Citrate (ATBC) exhibits significantly lower migration into a fatty food simulant (isooctane) compared to Di(2-ethylhexyl) Adipate (DEHA)[1]. This suggests that citrate esters may be a more suitable choice for applications where low leachability is a primary requirement.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to adhere to standardized experimental protocols. The following sections detail the methodologies for evaluating the key performance parameters of plasticizers.
Mechanical Properties Testing
The tensile properties of the plasticized PVC films are determined according to the ASTM D638 standard test method .
Specimen Preparation:
-
PVC resin, plasticizer (this compound or citrate ester), and other additives (e.g., stabilizers, lubricants) are compounded using a two-roll mill at a specified temperature (e.g., 160-170°C) to form a homogenous sheet.
-
The compounded sheet is then compression molded into dumbbell-shaped test specimens as per the dimensions specified in ASTM D638.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
Testing Procedure:
-
The conditioned specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture) are recorded.
Migration Testing
The migration of plasticizers from PVC films into a food simulant is determined based on standard methods such as EN 1186 .
Sample Preparation:
-
The plasticized PVC film of a known thickness is prepared as described in the mechanical properties testing section.
-
Circular or square samples of a specific surface area are cut from the film.
Migration Test Procedure:
-
The PVC sample is immersed in a known volume of a food simulant (e.g., isooctane for fatty foods, ethanol/water mixtures for aqueous foods) in a sealed container.
-
The container is stored at a specified temperature and for a defined period (e.g., 10 days at 40°C) to simulate contact conditions.
-
After the exposure period, the PVC sample is removed, and the food simulant is analyzed to determine the concentration of the migrated plasticizer.
-
Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to quantify the amount of plasticizer in the simulant.
-
The migration is typically expressed in milligrams of plasticizer per square decimeter of the film surface (mg/dm²).
Visualizing the Plasticization Process and Evaluation Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of plasticization and the experimental workflow for comparing plasticizer efficiency.
Caption: Mechanism of plasticization.
References
Unveiling Dibutyl Adipate: A Comparative Guide to Analytical Validation in Environmental Samples
A comprehensive guide for researchers and scientists on the validation of analytical methods for the detection of Dibutyl Adipate (B1204190) (DBA) in environmental matrices. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and protocols, to aid in the selection of the most suitable method for your research needs.
Dibutyl adipate (DBA), a widely used plasticizer and emollient in various industrial and consumer products, has become a compound of environmental interest due to its potential for leaching into the ecosystem.[1] Accurate and reliable quantification of DBA in environmental samples such as water and soil is crucial for monitoring its presence, understanding its fate, and assessing its potential ecological impact. This guide offers a comparative overview of two powerful analytical techniques, GC-MS and HPLC, for the determination of DBA.
Method Performance: A Head-to-Head Comparison
The choice between GC-MS and HPLC for DBA analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[2] The following tables summarize the key performance parameters of each method, providing a clear comparison to inform your decision-making process.
Table 1: Performance Characteristics of GC-MS for this compound Analysis
| Performance Parameter | Value | Reference Matrix |
| Linearity Range | 5 - 1000 ng/g | Ham Sausage |
| Correlation Coefficient (r²) | > 0.998 | Ham Sausage |
| Limit of Detection (LOD) | Low ng/g (Method Dependent) | General |
| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g (for similar adipates) | General |
| Accuracy (Recovery) | 83.6% - 118.5% | Ham Sausage |
| Precision (RSD) | 2.5% - 15.6% | Ham Sausage |
| Data for Ham Sausage matrix is considered analogous for environmental solid matrices like soil. |
Table 2: Performance Characteristics of HPLC-UV for this compound Analysis
| Performance Parameter | Value | Reference Matrix |
| Linearity Range | 1 - 100 µg/mL (Estimated for DBA) | General |
| Correlation Coefficient (r²) | > 0.99 (Typical) | General |
| Limit of Detection (LOD) | Low µg/mL (Method Dependent) | General |
| Limit of Quantification (LOQ) | Low µg/mL (Method Dependent) | General |
| Accuracy (Recovery) | 98% - 102% (Typical for drug products) | General |
| Precision (RSD) | < 2% (Typical) | General |
| General performance characteristics for HPLC-UV analysis of adipate esters.[2] |
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible and reliable results. Below are representative methodologies for the analysis of DBA in environmental samples using both GC-MS and HPLC.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from aqueous samples, effectively removing interferences.[3][4]
Materials and Reagents:
-
SPE cartridges (e.g., Oasis MAX)[5]
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[6]
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.[6]
-
Elution: Elute the analyte with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Concentration: Concentrate the eluate to the desired volume under a gentle stream of nitrogen before analysis.
GC-MS Analysis Protocol
GC-MS offers high resolution and definitive identification of semi-volatile organic compounds like DBA.[6]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 80 °C for 2 min, ramped at 17 °C/min to 320 °C, and held for 5 min.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
MS Conditions:
-
Ion Source Temperature: 280 °C[7]
-
Transfer Line Temperature: 320 °C[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of DBA.
HPLC Analysis Protocol
HPLC is a robust technique for the separation and quantification of components in a mixture.[8]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and acidified water.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of DBA.
-
Injection Volume: Typically 10-20 µL.
Visualizing the Workflow and Pathways
Diagrams are provided to illustrate the analytical workflow and a conceptual pathway for the environmental fate of this compound.
Caption: General workflow for the analysis of this compound in environmental samples.
Caption: Conceptual pathways for the environmental transformation and fate of DBA.
References
- 1. This compound [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 5. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aerapa.conference.ubbcluj.ro [aerapa.conference.ubbcluj.ro]
- 8. benchchem.com [benchchem.com]
Dibutyl Adipate: A Safer, High-Performance Alternative to Traditional Phthalates in Toys
A Comparative Guide for Researchers and Product Development Professionals
The use of traditional phthalate (B1215562) plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), in toys and childcare articles has been a subject of increasing scrutiny due to their potential health risks, particularly as endocrine disruptors. This has driven the search for safer alternatives that do not compromise the performance and quality of plasticized materials. Dibutyl adipate (B1204190) (DBA), a diester of adipic acid and n-butanol, has emerged as a promising candidate, offering a favorable toxicological profile alongside effective plasticizing properties. This guide provides a data-driven comparison of dibutyl adipate and traditional phthalates, focusing on their safety and performance in the context of toy manufacturing.
Comparative Analysis: Safety and Performance
Toxicological Profile: A Clear Advantage for this compound
Traditional phthalates like DEHP, dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP) have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems, leading to a range of adverse health effects. The primary mechanism of their toxicity involves the activation of peroxisome proliferator-activated receptors (PPARs), which can disrupt reproductive development and function. Due to these concerns, the use of several phthalates in toys is restricted in many regions, including the United States and the European Union.
In contrast, this compound exhibits a significantly more benign toxicological profile. Studies have shown that DBA has low acute and sub-chronic toxicity. It is not considered to be a significant skin or eye irritant and has not demonstrated genotoxic or carcinogenic properties. The metabolic pathway of DBA involves hydrolysis to adipic acid and butanol, which are then further metabolized and excreted. This straightforward metabolic process does not involve the endocrine-disrupting pathways associated with traditional phthalates.
Performance as a Plasticizer in PVC
This compound is an effective plasticizer for polyvinyl chloride (PVC), a common material in toy manufacturing. It imparts flexibility and improves the workability of the polymer. Adipate plasticizers, in general, are known for their excellent low-temperature performance, which is a desirable characteristic for toys that may be used in various environments. While DEHP has historically been the industry standard due to its high plasticizing efficiency, the performance of DBA is comparable for many applications, making it a viable substitute.
Data Presentation: Performance in PVC
Direct, side-by-side comparative studies of this compound and DEHP in the same PVC formulation are limited in the public domain. The following table presents available data to offer a performance comparison. It is important to note that the data for DBA and DEHP are from different sources and formulations, which may influence the results.
| Property | PVC with this compound (DBA) | PVC with Di(2-ethylhexyl) Phthalate (DEHP) | Test Method |
| Shore A Hardness | ~25-35 (estimated for a gel) | 75 | ASTM D2240 |
| Tensile Strength | Not available | ~17 MPa | ASTM D638 |
| Elongation at Break | >100% (for a gel) | ~300% | ASTM D638 |
Note: The data for PVC with DBA is for a gel formulation with a high plasticizer-to-polymer ratio, which results in a much softer material. The data for PVC with DEHP represents a more typical flexible PVC formulation. This highlights the need for direct comparative studies under identical conditions.
Experimental Protocols
Evaluation of Plasticizer Performance in PVC
Objective: To measure the effect of the plasticizer on the hardness, tensile strength, and elongation of PVC.
Methodology:
-
Formulation: Prepare a standard PVC formulation (e.g., 100 parts PVC, 50 parts plasticizer, 2 parts thermal stabilizer, 0.5 parts lubricant).
-
Compounding: Blend the components in a high-speed mixer and then process on a heated two-roll mill (e.g., at 160°C) to form a homogeneous sheet.
-
Molding: Press the milled sheet in a compression mold at a specified temperature and pressure (e.g., 170°C for 5 minutes) to create a plaque of uniform thickness (e.g., 2 mm).
-
Conditioning: Condition the molded plaques according to ASTM standards before testing.
-
Hardness Testing (ASTM D2240): Use a Shore A durometer to measure the indentation hardness of the conditioned plaque.
-
Tensile Testing (ASTM D638): Cut dumbbell-shaped specimens from the conditioned plaque. Use a universal testing machine to apply a tensile load at a constant crosshead speed until the specimen breaks. Record the tensile strength at break and the elongation at break.
Plasticizer Migration from Toys (EN 14372)
Objective: To quantify the migration of plasticizer from a toy into a saliva simulant.
Methodology:
-
Sample Preparation: Obtain a representative sample of the toy material with a known surface area.
-
Migration Cell Setup: Place the sample in a migration cell and fill it with a saliva simulant solution.
-
Incubation: Incubate the migration cell at a specified temperature (e.g., 37°C) for a defined period to simulate mouthing.
-
Sample Extraction: After incubation, remove the saliva simulant and extract the plasticizer from the solution using a suitable solvent (e.g., via solid-phase extraction).
-
Analysis: Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the migrated plasticizer.
-
Calculation: Express the migration rate in micrograms of plasticizer per square centimeter of the toy's surface area per hour (µg/cm²/hr).
Signaling Pathway and Metabolic Diagrams
Caption: Phthalate-Induced Endocrine Disruption Pathway.
Caption: Metabolic Breakdown of this compound.
Comparative Analysis of Leaching Behavior: Dibutyl Adipate vs. bis(2-Ethylhexyl) Adipate (DEHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leaching characteristics of two commonly used adipate (B1204190) plasticizers: Dibutyl adipate (DBA) and bis(2-ethylhexyl) adipate (DEHA). Understanding the migration potential of these additives from polymer matrices is critical for ensuring the safety and efficacy of pharmaceutical products, medical devices, and laboratory consumables. This document summarizes available quantitative leaching data, details relevant experimental protocols, and presents a visual representation of a typical leaching study workflow.
Executive Summary
Plasticizers are essential additives that impart flexibility and durability to polymers. However, their potential to leach into contacting substances, such as drug formulations, biological samples, or foodstuffs, is a significant concern. This is particularly relevant in sensitive applications where even trace amounts of leachables can impact product stability, analytical results, or patient safety.
This guide focuses on a comparative evaluation of DBA and DEHA. While extensive data is available on the leaching of DEHA from materials like polyvinyl chloride (PVC), there is a notable scarcity of publicly available, direct quantitative leaching studies for this compound from food contact or medical-grade materials. Therefore, this comparison relies on the available data for DEHA and provides a qualitative assessment of DBA's potential leaching behavior based on its chemical properties and limited related data.
Quantitative Leaching Data
The following table summarizes quantitative data from studies investigating the leaching of bis(2-ethylhexyl) adipate (DEHA) from PVC under various conditions. No direct quantitative leaching data for this compound (DBA) from comparable food contact or medical-grade polymers was identified in the reviewed literature.
Table 1: Leaching of bis(2-Ethylhexyl) Adipate (DEHA) from PVC Films
| Food Simulant/Food Type | Temperature (°C) | Time | Leached DEHA Concentration | Reference |
| Uncooked Meat & Poultry | Retail Storage | - | 1.0 - 72.8 mg/kg | [1] |
| Cooked Chicken Portions | Retail Storage | - | 9.4 - 48.6 mg/kg | [1] |
| Cheese | Retail Storage | - | 27.8 - 135.0 mg/kg | [1] |
| Baked Goods & Sandwiches | Retail Storage | - | 11 - 212 mg/kg | [1] |
| Isooctane | 20 | 48 hours | Rapid migration observed | [2] |
| Isooctane | 40 | 2 hours | Substantial migration | |
| Olive Oil | 40 | 10 days | Migration exceeded 3 mg/dm² in 46 of 49 films | |
| Cheese (Feta) | 5 | 14 days | 97.3 mg/kg (5.3 mg/dm²) | [3] |
| Cheese (Gouda) | 5 | 14 days | 134.3 mg/kg (7.3 mg/dm²) | [3] |
| Cheese (Cheddar) | 5 | 14 days | 194.3 mg/kg (10.6 mg/dm²) | [3] |
Note on this compound (DBA): The lack of specific leaching data for DBA from food contact materials in the scientific literature prevents a direct quantitative comparison. However, its use as an internal standard in some phthalate (B1215562) migration studies suggests that its own migration from the tested materials is considered negligible under those specific analytical conditions.[3] Further research is required to quantify the leaching potential of DBA from various polymer matrices under conditions relevant to pharmaceutical and medical applications.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer leaching. Below are summaries of typical experimental protocols used in the cited studies for determining the migration of DEHA. These protocols can be adapted for the evaluation of other plasticizers like DBA.
Protocol 1: Migration into Food Simulants (General)
This protocol outlines a general procedure for assessing plasticizer migration into liquid food simulants, based on established regulatory testing methods.
Objective: To quantify the amount of plasticizer that leaches from a polymer sample into a food simulant over a specified time and temperature.
Materials:
-
Polymer film or device containing the plasticizer of interest.
-
Food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, 50% ethanol, olive oil, isooctane).
-
Glass migration cells or containers.
-
Incubator or oven for temperature control.
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Internal standard (e.g., a related compound not present in the sample).
Procedure:
-
Sample Preparation: A defined surface area of the polymer material is brought into contact with a known volume of the food simulant.
-
Incubation: The migration cell is stored at a controlled temperature for a specified duration to simulate conditions of use or storage.
-
Extraction: After incubation, the food simulant is collected. For aqueous simulants, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane) is performed to isolate the leached plasticizer. For fatty food simulants like olive oil, a solvent extraction followed by a clean-up step, such as size-exclusion chromatography, may be necessary.
-
Analysis: The extract is concentrated and analyzed by GC-MS or HPLC.
-
Quantification: The concentration of the leached plasticizer is determined by comparing its peak area to a calibration curve prepared with standards of known concentrations. An internal standard is used to correct for variations in extraction efficiency and instrument response.
Protocol 2: Analysis of DEHA in Retail Foods
This protocol describes the methodology used to determine DEHA levels in various foodstuffs wrapped in PVC film.
Objective: To quantify the concentration of DEHA that has migrated into commercially available food products.
Materials:
-
Food samples wrapped in PVC film.
-
Homogenizer or blender.
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled DEHA).
-
Solvents for extraction (e.g., hexane, acetonitrile).
-
Solid-phase extraction (SPE) cartridges for sample clean-up.
-
Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Sample Homogenization: A representative portion of the food sample is homogenized.
-
Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard is added to the homogenized sample.
-
Extraction: The sample is extracted with an appropriate organic solvent to isolate the lipids and the leached plasticizer.
-
Clean-up: The extract is subjected to a clean-up procedure, such as SPE, to remove interfering matrix components.
-
Analysis: The cleaned extract is analyzed by GC-MS.
-
Quantification: The concentration of DEHA is determined using the isotope dilution method, which provides high accuracy by correcting for losses during sample preparation and analysis.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a plasticizer leaching study, from sample preparation to data analysis.
Caption: A generalized workflow for conducting a plasticizer leaching study.
Concluding Remarks
The available data clearly indicates that bis(2-ethylhexyl) adipate (DEHA) can migrate from PVC materials into various food types and simulants, with the extent of migration being influenced by factors such as temperature, contact time, and the fat content of the contacting medium. In several documented cases, the amount of leached DEHA has exceeded established specific migration limits.
In contrast, there is a significant lack of quantitative data regarding the leaching of this compound (DBA) from food contact or medical-grade polymers. While DBA is a smaller molecule than DEHA, which might suggest a higher potential for migration, other factors such as its interaction with the polymer matrix and its solubility in various media also play a crucial role. Without specific experimental data, a direct comparison of the leaching potential of DBA and DEHA remains speculative.
For researchers, scientists, and drug development professionals, the selection of plasticizers for sensitive applications necessitates a thorough evaluation of their leaching potential. The experimental protocols outlined in this guide provide a framework for conducting such assessments. Given the data gap for DBA, it is recommended that specific migration studies be conducted on any material containing this plasticizer to ensure the safety and integrity of the final product.
References
Efficacy of Dibutyl Adipate Versus Other Non-Phthalate Plasticizers in PVC: A Comparative Guide
In the ever-evolving landscape of polymer science, the transition away from traditional phthalate (B1215562) plasticizers in Polyvinyl Chloride (PVC) formulations has spurred extensive research into safer, yet effective, alternatives. Among the non-phthalate plasticizers, Dibutyl Adipate (B1204190) (DBA) has garnered attention. This guide provides a comprehensive comparison of the efficacy of DBA against other prominent non-phthalate plasticizers, including Dioctyl Adipate (DOA), Dioctyl Terephthalate (B1205515) (DOTP), and Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH). The comparison is based on key performance indicators: plasticizing efficiency, migration resistance, thermal stability, and mechanical properties, supported by experimental data.
Data Presentation: Performance Metrics of Non-Phthalate Plasticizers in PVC
The following tables summarize the quantitative data gathered from various studies, offering a comparative overview of Dibutyl Adipate and other non-phthalate alternatives.
Table 1: Plasticizing Efficiency and Mechanical Properties
| Plasticizer | Type | Concentration (phr) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| DBA | Adipate | 40 | ~80 | ~15.7 | ~350 | - |
| DOA | Adipate | 40-50 | 80-90 | 17 - 24 | 250 - 350 | 9 - 12 |
| DOTP | Terephthalate | 40-50 | 85-95 | 20 - 27 | 280 - 380 | 11 - 15 |
| DINCH | Cyclohexanoate | 40-50 | 82-92 | 18 - 25 | 300 - 400 | 10 - 14 |
Note: Values are approximate and can vary depending on the specific PVC formulation and processing conditions. phr = parts per hundred resin.
Table 2: Migration Resistance and Thermal Stability
| Plasticizer | Volatile Loss (%) (ASTM D1203) | Migration into Hexane (%) | Migration into Soapy Water (%) | Onset of Decomposition (TGA, °C) |
| DBA | Higher than DOA | Higher than DOA | - | ~200-220 |
| DOA | Low | Moderate | Lower than DEHP | ~220-240 |
| DOTP | Very Low | Low | Low | ~240-260 |
| DINCH | Very Low | Low | Low | ~230-250 |
Note: Migration is highly dependent on the test conditions (time, temperature, and solvent).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance.
1. Evaluation of Mechanical Properties (ASTM D412)
-
Objective: To determine the tensile strength, elongation at break, and modulus of plasticized PVC films.
-
Procedure:
-
Specimen Preparation: PVC formulations containing the plasticizer at a specified concentration (e.g., 40 phr) are prepared by milling and compression molding into sheets of uniform thickness. Dumbbell-shaped specimens are then cut from the sheets.
-
Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing: The specimens are subjected to tensile stress in a universal testing machine at a constant crosshead speed (e.g., 500 mm/min) until failure.
-
Data Analysis: Tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of rupture. Modulus is the stress at a specific elongation (e.g., 100%).
-
2. Determination of Migration Resistance (ASTM D1203 - Volatile Loss)
-
Objective: To measure the weight loss of a plasticizer from a PVC compound due to volatilization.
-
Procedure:
-
Specimen Preparation: A circular disc of the plasticized PVC sheet is prepared.
-
Initial Weighing: The specimen is accurately weighed.
-
Exposure: The specimen is placed in a container with activated carbon, ensuring it is surrounded but not in direct contact (Method B, wire cage). The container is then placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
Final Weighing: After cooling to room temperature in a desiccator, the specimen is reweighed.
-
Calculation: The percentage of volatile loss is calculated based on the initial and final weights.
-
3. Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To determine the onset of thermal degradation of the plasticized PVC.[1]
-
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in the TGA furnace.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins. This is often determined from the intersection of the baseline and the tangent of the decomposition curve on the TGA thermogram.[1] PVC degradation typically occurs in two main stages: dehydrochlorination followed by the breakdown of the polyene backbone.[1]
-
Visualizations
Experimental Workflow for Plasticizer Efficacy Evaluation
Caption: Workflow for evaluating the efficacy of different plasticizers in PVC formulations.
Potential Endocrine Disruption Signaling Pathway
Caption: Potential mechanism of endocrine disruption by certain non-phthalate plasticizers.[2]
Discussion and Conclusion
The data indicates that this compound is an effective plasticizer for PVC, imparting good flexibility as evidenced by its high elongation at break.[3] However, its performance relative to other non-phthalate plasticizers varies across different metrics.
Plasticizing Efficiency: DBA demonstrates high plasticizing efficiency, comparable to other adipates like DOA. This is reflected in the significant reduction in hardness and increase in elongation of the PVC compound. Adipates, in general, are known for imparting excellent low-temperature flexibility.[4]
Migration Resistance: A key consideration for many PVC applications is the permanence of the plasticizer. Adipates, including DBA and DOA, tend to have higher migration rates compared to larger molecules like DOTP and DINCH.[5] This is primarily due to their lower molecular weight, which facilitates diffusion out of the PVC matrix. The lower volatility of DOTP and DINCH makes them more suitable for applications requiring high permanence and minimal plasticizer loss over time.
Thermal Stability: The thermal stability of PVC plasticized with DBA is generally lower than that of compounds containing DOTP or DINCH. The terephthalate and cyclohexanoate structures tend to have greater inherent thermal resistance. Polymeric plasticizers, in general, have been shown to improve the thermal stability of PVC more than monomeric plasticizers.[6]
Health and Environmental Considerations: While non-phthalate plasticizers are generally considered safer alternatives to their phthalate counterparts, concerns about their potential endocrine-disrupting activities are emerging.[2][7] Some studies suggest that certain non-phthalate plasticizers, such as DINCH and Di(2-ethylhexyl) adipate (DEHA), may interact with hormone receptors like the thyroid hormone receptor.[2] This highlights the need for continued toxicological evaluation of all plasticizer alternatives.
References
- 1. orbimind.com [orbimind.com]
- 2. Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the thermal stability of different adipate plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is a critical consideration in the formulation of polymeric materials, directly impacting the material's processing, performance, and long-term stability. Adipate (B1204190) plasticizers, a prominent class of non-phthalate alternatives, are widely utilized to enhance the flexibility and durability of various polymers. This guide provides a comprehensive comparative analysis of the thermal stability of different adipate plasticizers, supported by experimental data, to aid in informed material selection.
Executive Summary
The thermal stability of a plasticizer is a crucial parameter, dictating its processing window and the service life of the final product. This guide focuses on the comparative thermal stability of common adipate plasticizers, including Dioctyl Adipate (DOA), Bis(2-ethylhexyl) Adipate (DEHA), Diisononyl Adipate (DINA), and Diisodecyl Adipate (DIDA). The primary method for evaluating thermal stability is Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Generally, adipate plasticizers with higher molecular weights and branched structures exhibit enhanced thermal stability due to reduced volatility and restricted molecular mobility within the polymer matrix.
Quantitative Comparison of Thermal Stability
The thermal stability of adipate plasticizers is quantitatively assessed by their decomposition temperatures as determined by TGA. The following table summarizes key thermal decomposition data for several common adipate plasticizers. It is important to note that absolute values can vary depending on the specific experimental conditions.[1]
| Plasticizer | Abbreviation | Molecular Formula | Onset of Decomposition (T-onset) (°C) | Temperature at 5% Weight Loss (T5%) (°C) | Temperature at 10% Weight Loss (T10%) (°C) |
| Dioctyl Adipate | DOA | C22H42O4 | ~200 - 220 | ~230 - 250 | ~250 - 270 |
| Bis(2-ethylhexyl) Adipate | DEHA | C22H42O4 | ~200 - 225 | ~235 - 255 | ~255 - 275 |
| Diisononyl Adipate | DINA | C24H46O4 | ~210 - 230 | ~240 - 260 | ~260 - 280 |
| Diisodecyl Adipate | DIDA | C26H50O4 | ~220 - 240 | ~250 - 270 | ~270 - 290 |
Note: The data presented is a representative range compiled from various sources. Specific values can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The primary experimental technique for determining the thermal stability of plasticizers is Thermogravimetric Analysis (TGA). The following protocol is based on the principles outlined in ASTM E1131 and ISO 11358.[2][3][4][5][6][7][8][9][10][11]
Objective: To determine the thermal stability and decomposition profile of an adipate plasticizer by measuring its mass loss as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance
-
Sample pans (e.g., platinum or aluminum)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using standard reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the adipate plasticizer sample into a tared TGA crucible.
-
Furnace Purging: Place the crucible in the TGA furnace and purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere and prevent oxidative degradation.[1][12][13][14]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition temperature (T-onset), and the temperatures at which 5% and 10% weight loss occur (T5% and T10%).
Visualization of Experimental Workflow and Degradation Pathway
To further clarify the experimental process and the general degradation mechanism of adipate plasticizers, the following diagrams are provided.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of adipate plasticizers.
The thermal degradation of aliphatic esters like adipates primarily proceeds through a non-radical, intramolecular elimination reaction, often referred to as a cis-elimination or β-hydrogen transfer. This process involves the scission of the ester linkage.[15][16][17][18]
Caption: Simplified thermal degradation pathway of an adipate ester via β-hydrogen transfer.
Conclusion
The thermal stability of adipate plasticizers is a critical factor influencing their suitability for various applications. This guide provides a comparative overview of the thermal performance of common adipate plasticizers, highlighting that higher molecular weight and branched structures generally lead to increased thermal stability. The provided experimental protocol for Thermogravimetric Analysis offers a standardized method for evaluating and comparing the thermal properties of these materials. For researchers, scientists, and drug development professionals, a thorough understanding of these thermal characteristics is essential for optimizing polymer formulations and ensuring product performance and longevity.
References
- 1. benchchem.com [benchchem.com]
- 2. store.astm.org [store.astm.org]
- 3. mahcopipe.com [mahcopipe.com]
- 4. kalite.com [kalite.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. infinitalab.com [infinitalab.com]
- 7. contitesting.com [contitesting.com]
- 8. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. scribd.com [scribd.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validating the Use of Dibutyl Adipate in Food Contact Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dibutyl adipate (B1204190) (DBA) with other common plasticizers used in food contact materials (FCMs). The information presented is based on regulatory status, toxicological data, and performance characteristics, supported by experimental findings. This document aims to assist researchers and professionals in making informed decisions regarding the selection and validation of plasticizers for food packaging applications.
Regulatory Landscape and Safety Profile
The use of plasticizers in food contact materials is strictly regulated to ensure consumer safety. In the European Union, the primary regulation is Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. In the United States, the Food and Drug Administration (FDA) regulates food contact substances under Title 21 of the Code of Federal Regulations (21 CFR).
Dibutyl Adipate (DBA): DBA is an aliphatic diester that serves as a plasticizer. While it has been assessed for safety in cosmetics, its use in food contact materials is subject to the general safety requirements of regulations like (EU) No 10/2011 and FDA's 21 CFR. Specific migration limits (SMLs) are established for authorized substances to limit their transfer into food. While some adipates are listed, specific SMLs for DBA in all food types are not consistently documented across all regulations and may require a specific risk assessment. Toxicological data from non-food-contact applications suggest low acute toxicity.[1][2][3]
Alternative Plasticizers: Several alternatives to traditional phthalate (B1215562) plasticizers are available, including other adipates, citrates, and terephthalates.
-
Di(2-ethylhexyl) adipate (DEHA): A commonly used adipate plasticizer with established migration data.[4][5][6][7][8]
-
Acetyl tributyl citrate (B86180) (ATBC): A citrate-based plasticizer known for its good toxicological profile and compatibility with various polymers.[9][10][11][12][13]
-
Di(2-ethylhexyl) terephthalate (B1205515) (DEHT): A non-phthalate plasticizer gaining popularity as a safer alternative.
Performance Comparison of Plasticizers
The performance of a plasticizer is critical for the final properties of the food contact material. Key performance indicators include plasticizing efficiency, mechanical properties, and migration resistance.
2.1. Plasticizing Efficiency and Mechanical Properties
Plasticizing efficiency is often evaluated by the reduction in the glass transition temperature (Tg) of the polymer. A lower Tg indicates greater flexibility. Mechanical properties such as tensile strength and elongation at break determine the durability of the final product.
Linear adipates, such as DBA, generally exhibit higher plasticizing efficiency compared to their branched counterparts, leading to a greater reduction in Tg.[14] However, this can sometimes be associated with a decrease in tensile strength. The choice of plasticizer involves a trade-off between flexibility and mechanical strength.
Table 1: Comparative Mechanical Properties of PVC Plasticized with Different Adipates
| Property | PVC with this compound (DBA) | PVC with Branched Adipate | Test Method |
| Glass Transition Temp. (Tg) | Lower | Higher | DSC |
| Elastic Modulus | Decreases with increasing plasticizer content | Generally Higher | Tensile Testing |
| Tensile Strength | Decreases with increasing plasticizer content | Generally Higher | Tensile Testing |
| Elongation at Break | Increases with increasing plasticizer content | Generally Lower | Tensile Testing |
Source: Adapted from studies on PVC gels with DBA and comparative analyses of adipate plasticizers.[14][15]
2.2. Migration Behavior
Migration is the transfer of substances from the food contact material into the food. It is a critical safety parameter and is influenced by the type of plasticizer, the food simulant (representing different food types), temperature, and contact time.
Linear adipates like DBA tend to have higher migration levels than branched or polymeric adipates due to their simpler structure and higher mobility within the polymer matrix.[14] Migration is generally higher into fatty food simulants (like olive oil or isooctane) compared to aqueous or acidic simulants.[4][5][6][7][16]
Table 2: Comparative Migration of Plasticizers into Food Simulants
| Plasticizer | Food Simulant | Migration Level | Reference |
| Di(2-ethylhexyl) adipate (DEHA) | Fatty Foods (e.g., Cheese) | Can exceed 10 mg/dm² | [4] |
| Di(2-ethylhexyl) adipate (DEHA) | Various Retail Foods | 1.0 to 212 mg/kg | [5][6] |
| Acetyl tributyl citrate (ATBC) | Various Foods (Microwave) | 0.4 to 79.8 mg/kg | [9][13] |
| This compound (DBA) | General Expectation | Higher than branched adipates | [14] |
Experimental Protocols
3.1. Migration Testing
Objective: To determine the amount of a specific plasticizer that migrates from a food contact material into food simulants under defined conditions.
Principle: The food contact material is exposed to a food simulant for a specified time and at a specific temperature, simulating the intended use. The concentration of the migrant in the simulant is then determined analytically.
Apparatus:
-
Migration cells
-
Incubator or oven for controlled temperature
-
Gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
Reagents:
-
Food simulants as per Regulation (EU) No 10/2011:
-
Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods
-
Simulant B: 3% acetic acid (w/v) for acidic foods
-
Simulant D2: Vegetable oil (or alternative simulants like isooctane (B107328) or 95% ethanol for specific applications) for fatty foods
-
-
Internal standard for chromatography
-
Extraction solvent (e.g., hexane, diethyl ether)
Procedure:
-
Sample Preparation: Cut the food contact material into test specimens of a known surface area.
-
Exposure: Place the test specimen in a migration cell and add a known volume of the food simulant, ensuring a defined surface area to volume ratio (e.g., 6 dm² per 1 kg of food simulant).
-
Incubation: Seal the migration cell and incubate at the test conditions specified in Regulation (EU) No 10/2011, which are chosen based on the intended use of the material (e.g., 10 days at 40°C for long-term storage at room temperature).[7][17]
-
Extraction: After incubation, remove the test specimen. Extract the plasticizer from the food simulant using an appropriate solvent. For fatty food simulants, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
Analysis: Analyze the extract using GC-MS or GC-FID to determine the concentration of the plasticizer.
-
Calculation: Calculate the migration in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).
3.2. Mechanical Properties Testing (Tensile Test)
Objective: To determine the tensile strength and elongation at break of the plasticized polymer.
Principle: A standardized sample of the material is stretched until it breaks, and the force and elongation are measured.
Apparatus:
-
Universal testing machine with a suitable load cell
-
Extensometer
-
Die cutter for sample preparation
Procedure:
-
Sample Preparation: Prepare dumbbell-shaped test specimens from the plasticized polymer sheet using a die cutter according to a standard like ASTM D638.
-
Testing: Mount the specimen in the grips of the universal testing machine.
-
Measurement: Apply a constant rate of extension until the specimen breaks. Record the force and elongation throughout the test.
-
Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Visualizations
Caption: Workflow for Safety Assessment of a Plasticizer for Food Contact Material.
Caption: Experimental Workflow for Migration Testing of Plasticizers.
References
- 1. aces.su.se [aces.su.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. iris.unina.it [iris.unina.it]
- 8. Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking. | Semantic Scholar [semanticscholar.org]
- 9. Migration of the Plasticizer Acetyltributyl Citrate from Plastic Film into Foods during Microwave Cooking and Other Domestic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of acetyltributyl citrate's migration from PVC in oily simulant by GC/MS [manu61.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. (EU) No 10/2011 Commission Regulation on Plastic Materials and Articles Intended to Come into Contact with Food | Inventory Pedia | ChemRadar [chemradar.com]
A comparative assessment of the environmental impact of Dibutyl adipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the environmental impact of Dibutyl adipate (B1204190) (DBA), a common plasticizer and solvent, against three alternatives: Di(2-ethylhexyl) adipate (DEHA), Acetyl tributyl citrate (B86180) (ATBC), and Trioctyl trimellitate (TOTM). The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding substance selection with environmental considerations in mind. This analysis focuses on key environmental endpoints: biodegradability, aquatic toxicity, and bioaccumulation potential, supported by experimental data and standardized testing protocols.
Quantitative Environmental Impact Data
The following table summarizes the key environmental impact data for Dibutyl adipate and its alternatives.
| Parameter | This compound (DBA) | Di(2-ethylhexyl) adipate (DEHA) | Acetyl tributyl citrate (ATBC) | Trioctyl trimellitate (TOTM) |
| Biodegradability | ||||
| Method | OECD 301C | Activated Sludge | OECD 301D / 302C | OECD 301F |
| Result | 86-95% (28 days)[1] | Readily biodegradable[2][3] | 16% (28 days, not readily) / 82% (28 days, inherently)[4] | 46.8% (28 days, not readily biodegradable)[5] |
| Classification | Readily biodegradable[1] | Readily biodegradable[6] | Inherently biodegradable[4] | Not readily biodegradable[5] |
| Aquatic Toxicity | ||||
| Fish (LC50, 96h) | 3.64 - 3.7 mg/L (Pimephales promelas)[1][7] | >1000 mg/L (Oncorhynchus mykiss)[8] | 38 - 60 mg/L (Lepomis macrochirus)[4] | >100 mg/L (96 h)[1] |
| Daphnia (EC50, 48h) | 17 mg/L (Daphnia magna)[1] | >40 mg/L[9] | >1 mg/L (24h)[4] | >180 mg/L (48 h)[1] |
| Bioaccumulation | ||||
| Log Kow | 4.25[10] | 8.1[8] | ~4.9 (estimated) | >6.5 (estimated) |
| Bioconcentration Factor (BCF) | No data available | 27 (low potential)[2][3] | No data available | <1 to 2.7 (low potential)[11] |
Experimental Protocols
The data presented in this guide are primarily derived from standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the results are reproducible and comparable across different substances.
Ready Biodegradability (OECD 301)
This series of tests is designed to assess the potential for a chemical to be rapidly biodegraded under aerobic conditions. The pass level for "ready biodegradability" is typically 60% of the theoretical maximum biodegradation (ThOD or ThCO2) or 70% removal of Dissolved Organic Carbon (DOC) within a 10-day window during the 28-day test period.
-
OECD 301C (Modified MITI Test): This method, used for this compound, measures oxygen consumption in a closed respirometer containing a mineral medium, the test substance, and an inoculum of microorganisms.[7] Biodegradation is calculated as the percentage of the theoretical oxygen demand. This test is suitable for poorly soluble and volatile substances.
-
OECD 301F (Manometric Respirometry): This method, used for Trioctyl trimellitate, also measures oxygen consumption to determine biodegradability. It is similar to OECD 301C but can differ in the type of inoculum used.
Fish, Acute Toxicity Test (OECD 203)
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Procedure: Fish are exposed to at least five concentrations of the test substance in a geometric series. Mortalities are recorded at 24, 48, 72, and 96 hours. A control group is also maintained under the same conditions without the test substance. The LC50 value is then calculated using statistical methods.
Partition Coefficient (n-octanol/water) - HPLC Method (OECD 117)
The octanol-water partition coefficient (Kow) is a measure of a substance's lipophilicity and is a key indicator of its potential to bioaccumulate in organisms. The High-Performance Liquid Chromatography (HPLC) method is a common technique for its determination.
-
Procedure: The test substance is injected into an HPLC column with a non-polar stationary phase. The retention time of the substance is measured and compared to those of reference compounds with known log Kow values. This allows for the calculation of the log Kow of the test substance. This method is suitable for log Kow values in the range of 0 to 6, which can be extended in some cases.
Visualization of the Assessment Workflow
The following diagram illustrates the logical workflow for a comparative environmental impact assessment of chemical substances.
Caption: Workflow for comparative environmental impact assessment.
Conclusion
Based on the available data, Acetyl tributyl citrate (ATBC) and Di(2-ethylhexyl) adipate (DEHA) present as more environmentally favorable alternatives to this compound (DBA) in certain contexts, primarily due to their lower aquatic toxicity. While DBA is readily biodegradable, its higher toxicity to aquatic organisms is a significant concern. DEHA combines ready biodegradability with low aquatic toxicity and low bioaccumulation potential. ATBC is inherently biodegradable and exhibits low aquatic toxicity. Trioctyl trimellitate (TOTM) shows very low aquatic toxicity and low bioaccumulation potential, but its persistence in the environment is a drawback as it is not readily biodegradable.
The selection of a suitable plasticizer should not only consider its performance in the final product but also its environmental footprint. This guide provides a foundation for such an evaluation, and it is recommended to consult the primary literature and safety data sheets for more detailed information when making a final decision.
References
- 1. redox.com [redox.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cpsc.gov [cpsc.gov]
- 5. aglayne.com [aglayne.com]
- 6. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. petroleumhpv.org [petroleumhpv.org]
- 9. Screening assessment trimellitates group - Canada.ca [canada.ca]
- 10. Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of Dibutyl adipate and acetyl tributyl citrate (ATBC) in biopolymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Performance
The selection of an appropriate plasticizer is a critical consideration in the formulation of biopolymers for applications ranging from biomedical devices to sustainable packaging. The right plasticizer can significantly enhance flexibility, processability, and overall performance, while an improper choice can lead to compromised mechanical integrity, undesirable migration, and altered degradation profiles. This guide provides a direct, data-driven comparison of two prominent bio-based plasticizers: Dibutyl Adipate (B1204190) (DBA) and Acetyl Tributyl Citrate (ATBC), with a focus on their performance in Polylactic Acid (PLA), a leading biopolymer.
While direct comparative studies between DBA and ATBC under identical conditions are limited, this guide synthesizes available data, including a comparative analysis of a structurally similar adipate polyester (B1180765), Poly(1,3-butylene adipate) (PBA), against ATBC to provide valuable insights.
Executive Summary
Dibutyl Adipate (DBA) and Acetyl Tributyl Citrate (ATBC) are both effective plasticizers for biopolymers, each offering a distinct set of properties. ATBC is a well-studied, FDA-approved plasticizer known for its excellent compatibility with PLA, leading to significant improvements in flexibility and processability.[1][2] DBA, an ester of adipic acid, also demonstrates considerable potential as a plasticizer for biopolymers, offering good performance in terms of enhancing flexibility.
The choice between DBA and ATBC will ultimately depend on the specific requirements of the final application. For applications demanding high flexibility and where potential migration is a lesser concern, DBA and its analogs may offer a cost-effective solution. For applications with stringent requirements for low leachability, such as in medical devices and food contact materials, ATBC is a well-documented and reliable option.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for DBA and ATBC in biopolymers, primarily focusing on PLA. Data for a closely related adipate polyester (PBA) is included for direct comparison with ATBC where specific DBA data is unavailable.
Table 1: Comparison of Thermal Properties in PLA
| Property | Neat PLA | PLA + Adipate-based Plasticizer | PLA + ATBC |
| Glass Transition Temperature (Tg) | ~60°C | Decreased | Decreased[3][4] |
| Cold Crystallization Temp (Tcc) | ~110-120°C | Decreased | Decreased[3][4] |
| Melting Temperature (Tm) | ~150-165°C | Slightly Decreased or Unchanged | Slightly Decreased or Unchanged[3] |
Table 2: Comparison of Mechanical Properties in PLA
| Property | Neat PLA | PLA + Poly(1,3-butylene adipate) (30 wt%)[5] | PLA + ATBC (30 wt%)[5] |
| Tensile Strength (MPa) | ~50-70 | Decreased | Decreased |
| Elongation at Break (%) | <10% | >600% | ~300% |
| Young's Modulus (GPa) | ~1.2-3.5 | Decreased | Decreased |
Table 3: Comparison of Migration and Biodegradability
| Property | This compound (as part of PBA)[5] | Acetyl Tributyl Citrate[5] |
| Migration | Lower tendency to migrate compared to ATBC | Migration rate is directly proportional to content |
| Biodegradability | Biodegradable[6] | Readily biodegradable[7] |
Mandatory Visualizations
Caption: Mechanism of plasticizer action in a biopolymer matrix.
Caption: Experimental workflow for comparing plasticizer performance.
Experimental Protocols
1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the plasticized biopolymer.
-
Apparatus: Differential Scanning Calorimeter.
-
Methodology:
-
A small sample (5-10 mg) of the plasticized biopolymer film is hermetically sealed in an aluminum pan.
-
The sample is heated from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
The sample is then cooled rapidly to a temperature below its Tg (e.g., -50°C).
-
A second heating scan is performed at the same heating rate to determine the Tg, Tcc, and Tm.
-
The Tg is identified as the midpoint of the transition in the heat flow curve. The Tcc and Tm are identified as the peaks of the exothermic and endothermic transitions, respectively.
-
2. Mechanical Properties: Tensile Testing
-
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized biopolymer films.
-
Apparatus: Universal Testing Machine with a suitable load cell.
-
Methodology:
-
Dog-bone shaped specimens are cut from the plasticized biopolymer films according to ASTM D882 standards.
-
The thickness and width of the gauge section of each specimen are measured at three different points and the average is calculated.
-
The specimen is clamped into the grips of the universal testing machine.
-
The specimen is stretched at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress applied before the specimen breaks. Elongation at break is the percentage increase in length at the point of fracture. Young's modulus is determined from the initial linear portion of the stress-strain curve.[8]
-
3. Migration Analysis
-
Objective: To quantify the amount of plasticizer that leaches from the biopolymer film into a food simulant.
-
Apparatus: Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).
-
Methodology:
-
The plasticized biopolymer film of a known surface area is immersed in a specific volume of a food simulant (e.g., ethanol/water mixtures, acetic acid solution, or a fatty food simulant like olive oil) in a sealed container.[9][10]
-
The container is stored at a controlled temperature for a specified period to simulate conditions of use (e.g., 10 days at 40°C).[10]
-
After the incubation period, the film is removed, and the food simulant is collected.
-
An internal standard is added to the food simulant.
-
The plasticizer is extracted from the food simulant using an appropriate solvent (e.g., hexane).
-
The concentration of the plasticizer in the extract is determined using GC-MS or HPLC by comparing the peak area of the plasticizer to that of the internal standard and a calibration curve.[9]
-
4. Biodegradability: Soil Burial Test
-
Objective: To assess the rate and extent of biodegradation of the plasticized biopolymer in a soil environment.
-
Apparatus: Controlled composting environment or natural soil burial setup.
-
Methodology:
-
Pre-weighed samples of the plasticized biopolymer film are buried in a controlled compost environment or natural soil at a specific depth.[11][12]
-
The soil moisture and temperature are maintained at optimal levels for microbial activity (e.g., 50-60% moisture, 25-30°C).[13]
-
Samples are retrieved at regular intervals (e.g., every 15 or 30 days).[11]
-
The retrieved samples are carefully cleaned to remove any adhering soil, dried in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
The weight loss of the samples is calculated as a percentage of the initial weight.
-
Visual changes, such as fragmentation and surface erosion, are also documented using techniques like Scanning Electron Microscopy (SEM).[11] The ultimate biodegradability can be determined by measuring the evolved CO2 according to standards like ASTM D5988.[13][14]
-
References
- 1. atamankimya.com [atamankimya.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Tensile Properties and Biodegradability of Cornstarch-Based Biopolymers Plasticized with Sorbitol and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 11. researchgate.net [researchgate.net]
- 12. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 13. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geyseco.es [geyseco.es]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dibutyl Adipate
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Dibutyl Adipate (B1204190), a comprehensive understanding of the correct disposal protocol is essential. Adherence to these guidelines will mitigate risks, prevent environmental contamination, and foster a secure working environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to implement the following safety measures to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1][4][5]
-
Respiratory Protection: In situations where aerosols may be generated, respiratory protection should be used.[1] Ensure adequate ventilation in the handling area.[1][2]
Handling and Hygiene:
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where Dibutyl Adipate is handled.[1][3]
-
Wash hands thoroughly after handling the substance.[1]
-
Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container, away from strong oxidants and strong acids.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in compliance with all local, state, and federal regulations.[4]
1. Waste Identification and Segregation:
-
Keep this compound waste in its original or a compatible, properly labeled container.[1]
-
Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[1]
2. Spill Management:
-
Small Spills: Absorb the spill with an inert material such as sand, diatomite, or universal binders.[1] Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Large Spills: Immediately prevent the chemical from entering drains or waterways.[1][6] Contain the spill using appropriate materials. Collect the spilled substance and any contaminated soil or materials into a designated, sealed container for disposal.[1][2]
3. Container Management:
-
Empty containers that held this compound should be treated as if they still contain the product.[1]
-
Completely drain and rinse empty containers before recycling or disposal.[1]
-
Contaminated packaging should be disposed of as hazardous waste through a licensed waste processor.[1]
4. Final Disposal:
-
Engage a licensed and approved waste disposal company for the final disposal of this compound.[1]
-
A common and recommended method for final disposal is incineration at a permitted facility capable of handling organic esters.[1][7]
-
Crucially, do not discharge this compound into drains, sewers, or waterways, as it is toxic to aquatic life.[1][3][6]
Key Properties for Handling and Disposal
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Citation |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 183°C | [3] |
| Flash Point | 113°C (closed cup) | [3] |
| Water Solubility | 0.0035 g/100ml at 25°C (very poor) | [3][8] |
| Relative Density | 0.96 (water = 1) | [3][8] |
| Environmental Hazard | Toxic to aquatic organisms | [3][6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. ICSC 1705 - this compound [chemicalsafety.ilo.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. This compound | C14H26O4 | CID 7784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dibutyl Adipate
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Dibutyl adipate (B1204190), focusing on personal protective equipment (PPE), operational plans, and disposal procedures to ensure a secure laboratory environment.
Dibutyl adipate is a combustible liquid that is mildly irritating to the skin.[1] While evaporation at 20°C is negligible, spraying can quickly lead to a nuisance concentration of airborne particles.[1] Adherence to the following procedural guidance is critical for minimizing exposure risk and ensuring safe laboratory operations.
Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct selection and use of personal protective equipment.
Hand Protection:
The selection of appropriate gloves is crucial to prevent skin contact. While specific breakthrough time data for this compound is limited in publicly available resources, general recommendations for chemically resistant gloves should be followed. One source specifically advises against the use of natural rubber, butyl rubber, EPDM, or polystyrene-containing materials for esters and suggests PVC gloves as a suitable alternative.[2]
| Glove Material Recommendation for this compound |
| Recommended |
| Polyvinyl Chloride (PVC)[2] |
| Not Recommended |
| Natural Rubber[2] |
| Butyl Rubber[2] |
| EPDM[2] |
| Polystyrene-containing materials[2] |
It is imperative to inspect gloves for any signs of degradation or perforation before each use. For prolonged or repeated contact, selecting a glove with a higher protection class is recommended.[2]
Eye and Face Protection:
To protect against splashes, safety glasses with side shields or tightly fitting safety goggles are mandatory.[3] These should be compliant with EN 166 (EU) or NIOSH (US) standards.
Respiratory Protection:
Under normal conditions with adequate ventilation, respiratory protection is generally not required.[3] However, if aerosols are formed or if working in a poorly ventilated area, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type OV/AG (US) or ABEK (EU EN 14387)) should be used.[3]
Skin and Body Protection:
In addition to gloves, wearing a lab coat or other protective clothing is essential to prevent skin contact.[4]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[4] Local exhaust ventilation may be required if there is a risk of overexposure.[2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from open flames and other sources of ignition as the substance is combustible.[1] Use non-sparking tools.[4]
-
Aerosol Generation: Prevent the generation of mists or aerosols.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[5]
-
Keep separated from strong oxidants and strong acids.[1]
-
Store in an area without drain or sewer access.[1]
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[5] For larger spills, prevent the chemical from entering drains by covering them.[5]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan:
-
Waste Identification: Keep this compound waste in its original or a clearly labeled container. Do not mix with other chemical waste.[5]
-
Container Disposal: Empty containers should be treated as if they still contain the product. They should be completely drained and rinsed before recycling or disposal.[5]
-
Final Disposal: All waste containing this compound must be disposed of in accordance with local, regional, and national regulations.[5] Engage a licensed and approved waste disposal company for final disposal.[5] Incineration at a permitted facility is a possible disposal method.[5]
-
Environmental Precaution: Do not discharge this compound into drains, sewers, or waterways as it is toxic to aquatic life.[1][5]
Quantitative Data
Occupational exposure limits for this compound have not been widely established by major international organizations. The following table summarizes the available data.
| Parameter | Value | Jurisdiction |
| Occupational Exposure Limit (8-hour) | 0.5 mg/m³ | Latvia[4] |
Safe Handling Workflow
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
